molecular formula C27H46O4S B072947 Cholesterol sulfate CAS No. 1256-86-6

Cholesterol sulfate

Cat. No.: B072947
CAS No.: 1256-86-6
M. Wt: 466.7 g/mol
InChI Key: BHYOQNUELFTYRT-DPAQBDIFSA-N
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Description

Cholesterol sulfate is a crucial endogenous sterol sulfate that serves as a pivotal signaling molecule and structural component in biological research. Its primary research value lies in its essential role in the formation and maintenance of the epidermal permeability barrier, where it regulates the processes of keratinocyte differentiation and corneocyte desquamation via its action as a serine protease inhibitor. Furthermore, it acts as a selective glucocorticoid receptor antagonist and an endogenous activator of the RORα/γ pathway in the thymus, implicating it in immunomodulation and T-cell development. Researchers utilize this compound to investigate a wide range of physiological and pathophysiological processes, including skin disorders like X-linked ichthyosis (where a deficiency is observed), sulfated steroid hormone metabolism, sperm capacitation, and platelet aggregation. This high-purity reagent is indispensable for in vitro studies aiming to elucidate the complex mechanisms of cell signaling, membrane structure, and the biochemical basis of sterol sulfate function.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYOQNUELFTYRT-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401016822
Record name Cholesteryl sulfate
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Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cholesterol sulfate
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CAS No.

1256-86-6
Record name Cholesterol sulfate
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Record name Cholesteryl sulfate
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Record name Cholesterol sulfate
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Record name Cholesteryl sulfate
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Record name CHOLESTERYL SULFATE
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Record name Cholesterol sulfate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Physiological Role of Cholesterol Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol sulfate (CS), an endogenous sulfated sterol, has emerged from being considered a mere metabolic intermediate to a critical signaling molecule with pleiotropic physiological roles. Synthesized predominantly by the sulfotransferase SULT2B1b, CS is implicated in a diverse array of biological processes, including the regulation of epidermal barrier function, steroidogenesis, immune modulation, and sperm capacitation. Its dysregulation is associated with several pathological conditions, most notably X-linked ichthyosis. This technical guide provides a comprehensive overview of the physiological functions of this compound, presenting key quantitative data, detailing experimental methodologies for its study, and illustrating its involvement in crucial signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, dermatology, immunology, and drug development.

Introduction

This compound is a sulfated derivative of cholesterol that is widely distributed throughout the human body, found in tissues such as the skin, adrenal glands, liver, brain, and in various body fluids.[1][2] While structurally similar to cholesterol, the addition of a sulfate group at the 3β-hydroxyl position dramatically alters its physicochemical properties, rendering it more water-soluble and enabling it to participate in a unique set of biological interactions. This guide will delve into the multifaceted roles of CS, exploring its synthesis and metabolism, its function as a signaling molecule, and its implications in health and disease.

Biosynthesis and Metabolism of this compound

The homeostasis of this compound is tightly regulated by the activities of two key enzymes: cholesterol sulfotransferase (SULT2B1b) and steroid sulfatase (STS).

2.1. Synthesis by SULT2B1b

The synthesis of this compound is primarily catalyzed by SULT2B1b, an isoform of the SULT2B1 family of sulfotransferases.[1] SULT2B1b exhibits a high substrate specificity for cholesterol.[3][4] The other isoform, SULT2B1a, preferentially sulfates pregnenolone.[1][3] The expression and activity of SULT2B1b are regulated by various factors, including differentiation-inducing agents like TPA and TNF in keratinocytes.[1]

2.2. Degradation by Steroid Sulfatase (STS)

This compound is hydrolyzed back to cholesterol by the enzyme steroid sulfatase (STS), a microsomal enzyme encoded by the STS gene on the X chromosome.[5] The activity of STS is crucial for maintaining the appropriate balance of CS in tissues, particularly the epidermis. Deficiency in STS activity, due to mutations in the STS gene, leads to the accumulation of CS and is the underlying cause of X-linked ichthyosis.[5]

Quantitative Data on this compound

The concentration of this compound varies significantly across different tissues and physiological states. The following tables summarize key quantitative data related to CS.

ParameterTissue/FluidConcentration/ValueReference(s)
Concentration Human Plasma1.3 - 2.6 µg/mL[2][6]
Human Platelets164 - 512 pmol/mL[2]
Human Spermatozoa~6% of total cholesterol
Normal Stratum CorneumDeclines from ~5% to ~1% of lipid mass from inner to outer layers[1]
X-linked Ichthyosis Scale10-12.5% of total lipid mass[1][7]
Enzyme Kinetics SULT2B1bPreferentially sulfates cholesterol over pregnenolone[1][3]
Steroid SulfataseHydrolyzes this compound to cholesterol[5]
Binding Affinity & Inhibition RORαHigher affinity for this compound than cholesterol[8]
DOCK2IC50 of ~2 µM for mouse DOCK2[9][10]

Physiological Roles and Signaling Pathways

This compound exerts its effects through various mechanisms, including direct interaction with proteins, modulation of enzyme activity, and regulation of gene expression.

4.1. Epidermal Barrier Function and Keratinocyte Differentiation

This compound is a key regulator of epidermal homeostasis. In the stratum corneum, a "this compound cycle" exists where CS is synthesized in the lower layers and desulfated by STS in the outer layers.[1] This gradient is essential for proper desquamation and barrier function.[1]

In keratinocytes, CS promotes differentiation by activating protein kinase C (PKC) isoforms, particularly PKCη, ε, and σ. This activation leads to the expression of differentiation markers such as involucrin, transglutaminase, and filaggrin.[1] this compound also induces the expression of filaggrin through the induction of the nuclear receptor RORα.[11]

Keratinocyte_Differentiation CS This compound PKC Protein Kinase C (η, ε, σ isoforms) CS->PKC activates RORa RORα CS->RORa induces expression and acts as ligand Differentiation Keratinocyte Differentiation PKC->Differentiation RORa->Differentiation StructuralProteins Involucrin, Filaggrin, Transglutaminase Differentiation->StructuralProteins upregulates

This compound signaling in keratinocyte differentiation.

4.2. Immune System Modulation

This compound plays a significant role in regulating immune responses, primarily through its effects on T-cells.

4.2.1. Inhibition of T-Cell Receptor (TCR) Signaling

CS acts as a negative regulator of TCR signaling.[12] It is believed to displace cholesterol from its binding site on the TCRβ subunit, leading to the disruption of TCR multimers and nanoclusters.[13] This disruption inhibits the initial critical step of CD3 ITAM phosphorylation, thereby dampening T-cell activation.

TCR_Signaling_Inhibition Cholesterol Cholesterol TCR TCRβ Cholesterol->TCR binds to TCR_multimer TCR Multimerization & Nanoclustering TCR->TCR_multimer promotes TCR_activation TCR Activation (CD3 ITAM Phosphorylation) TCR_multimer->TCR_activation enables TCR_multimer->TCR_activation CS This compound CS->TCR displaces Cholesterol CS->TCR_multimer disrupts

Inhibition of T-cell receptor signaling by this compound.

4.2.2. DOCK2 Inhibition and Immune Evasion

This compound is a potent inhibitor of the dedicator of cytokinesis 2 (DOCK2), a Rac guanine nucleotide exchange factor (GEF) crucial for leukocyte migration and activation.[14] By binding to the catalytic domain of DOCK2, CS suppresses its GEF activity, thereby inhibiting immune cell migration. This mechanism is implicated in the immune privilege of certain tissues like the eye and in the immune evasion strategies of some cancers.[14]

4.3. Steroidogenesis

This compound can influence the production of steroid hormones. It can serve as a precursor for the synthesis of other sulfated steroids.[15] However, studies have also shown that CS can inhibit steroidogenesis by reducing the level of the steroidogenic acute regulatory (StAR) protein, which is essential for the transport of cholesterol into the mitochondria for conversion to pregnenolone.[16]

4.4. Sperm Capacitation

This compound is a normal constituent of human spermatozoa and is involved in the process of capacitation, the final maturation step required for fertilization. It is hypothesized that CS acts as a membrane stabilizer, and its removal by steroid sulfatases in the female reproductive tract triggers a cascade of events leading to capacitation.[10]

Role in Disease

5.1. X-linked Ichthyosis (XLI)

XLI is a genetic skin disorder caused by a deficiency in steroid sulfatase, leading to the accumulation of this compound in the epidermis.[1][17] This accumulation disrupts the normal desquamation process, resulting in the characteristic dry, scaly skin. The excess CS also impairs the permeability barrier of the skin.[17]

5.2. Cancer

The role of this compound in cancer is complex and appears to be context-dependent. In some cancers, such as well-differentiated squamous cell carcinoma of the uterine cervix, the expression of CS is increased and correlates with differentiation markers.[12] Conversely, some cancer cells secrete CS to create an immunosuppressive microenvironment by inhibiting the infiltration of effector T-cells via DOCK2 inhibition.[14][18]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of this compound. Below are summaries of methodologies for key experiments. For complete details, please refer to the cited literature.

6.1. Quantification of this compound in Biological Samples

  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Principle: This is the gold standard for the sensitive and specific quantification of CS in various biological matrices like plasma, serum, and tissue extracts.

  • General Protocol:

    • Sample Preparation: Extraction of lipids from the biological sample using a suitable solvent system (e.g., chloroform:methanol).

    • Internal Standard: Addition of a known amount of a deuterated internal standard (e.g., this compound-d7) to correct for extraction losses and matrix effects.

    • Chromatographic Separation: Separation of CS from other lipids using a C18 reverse-phase HPLC column.

    • Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in negative ion mode, monitoring specific precursor-to-product ion transitions for both CS and the internal standard.

  • Reference for Detailed Protocol: [19][20]

6.2. In Vitro Keratinocyte Differentiation Assay

  • Objective: To assess the effect of this compound on the differentiation of keratinocytes.

  • Cell Culture: Primary human or mouse keratinocytes are cultured in low calcium medium to maintain an undifferentiated state.

  • Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., ethanol) is included.

  • Assessment of Differentiation Markers:

    • Immunofluorescence: Staining for differentiation markers such as involucrin, filaggrin, and loricrin.

    • Western Blotting: Quantification of the protein levels of differentiation markers.

    • Quantitative PCR (qPCR): Measurement of the mRNA expression levels of genes encoding differentiation markers.

    • Transglutaminase Activity Assay: Measurement of the activity of transglutaminase, an enzyme involved in cornified envelope formation.

  • Reference for Detailed Protocol: [21][22]

6.3. T-Cell Receptor (TCR) Signaling Assay

  • Objective: To investigate the inhibitory effect of this compound on TCR signaling.

  • Cell Lines: Jurkat T-cells or primary T-cells.

  • Treatment: Pre-incubation of T-cells with this compound or a vehicle control.

  • TCR Stimulation: Stimulation of the TCR using anti-CD3 and anti-CD28 antibodies.

  • Analysis of Signaling Events:

    • Phospho-Flow Cytometry: Staining for phosphorylated forms of downstream signaling molecules (e.g., pLck, pZAP70, pERK).

    • Western Blotting: Analysis of the phosphorylation status of key signaling proteins.

    • Calcium Flux Assay: Measurement of intracellular calcium mobilization upon TCR stimulation using a calcium-sensitive dye (e.g., Fura-2 or Fluo-4).

  • Reference for Detailed Protocol: [12]

6.4. DOCK2 Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound on DOCK2.

  • Method: In vitro Guanine Nucleotide Exchange Factor (GEF) assay.

  • Principle: Measures the DOCK2-catalyzed exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on its substrate, Rac1.

  • General Protocol:

    • Purified recombinant DOCK2 and Rac1 proteins are used.

    • Rac1 is pre-loaded with GDP.

    • The reaction is initiated by adding the fluorescent GTP analog in the presence or absence of varying concentrations of this compound.

    • The increase in fluorescence, corresponding to the binding of the fluorescent GTP to Rac1, is monitored over time.

    • The IC50 value for this compound is calculated from the dose-response curve.

  • Reference for Detailed Protocol:

Conclusion

This compound is a multifaceted molecule with critical physiological functions that extend far beyond its role as a simple metabolite. Its involvement in skin health, immune regulation, and steroidogenesis highlights its importance in maintaining homeostasis. The growing body of research continues to uncover new roles and mechanisms of action for CS, presenting exciting opportunities for the development of novel therapeutic strategies for a range of diseases, from dermatological conditions to cancer and autoimmune disorders. A thorough understanding of the biology of this compound, facilitated by robust experimental methodologies, is paramount for harnessing its therapeutic potential.

References

An In-depth Technical Guide to the Cholesterol Sulfate Biosynthesis Pathway in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol sulfate, an abundant and biologically active derivative of cholesterol, plays a pivotal role in a multitude of physiological processes, including epidermal differentiation and barrier function, steroidogenesis, and cellular signaling.[1] Its synthesis is a tightly regulated enzymatic process, primarily mediated by the sulfotransferase SULT2B1b.[1] Dysregulation of this pathway is implicated in various pathological conditions, making it a molecule of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in humans, detailing the molecular machinery, enzymatic kinetics, regulatory mechanisms, and key experimental methodologies for its investigation.

The Core Biosynthesis Pathway

The biosynthesis of this compound from cholesterol is a two-stage process that involves the activation of inorganic sulfate and its subsequent transfer to the cholesterol molecule.

Synthesis of the Universal Sulfate Donor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

The indispensable sulfate donor for all sulfation reactions in the body is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2][3] The synthesis of PAPS occurs in the cytosol and is catalyzed by the bifunctional enzyme PAPS synthase (PAPSS), which exists in two isoforms, PAPSS1 and PAPSS2.[2][4][5] This process involves two sequential enzymatic steps:

  • Adenosine 5'-phosphosulfate (APS) Formation: In the first step, ATP sulfurylase, a domain of the PAPSS enzyme, catalyzes the reaction between ATP and inorganic sulfate to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate.[1][6][7][8]

  • PAPS Formation: The second step involves the phosphorylation of APS at the 3'-hydroxyl group by APS kinase, another domain of the PAPSS enzyme, using a second molecule of ATP to yield PAPS.[1][6][7][8]

PAPS_Synthesis

Sulfation of Cholesterol by SULT2B1b

The final and rate-limiting step in this compound biosynthesis is the transfer of the sulfonate group from PAPS to the 3β-hydroxyl group of cholesterol. This reaction is primarily catalyzed by the cytosolic sulfotransferase SULT2B1b.[1][9] The human SULT2B1 gene gives rise to two isoforms, SULT2B1a and SULT2B1b, through alternative splicing.[9] While SULT2B1a preferentially sulfonates pregnenolone, SULT2B1b exhibits a higher affinity for cholesterol.[9][10]

Cholesterol_Sulfation

Quantitative Data

Enzyme Kinetics of SULT2B1b

The kinetic parameters of SULT2B1b have been determined for its primary substrates. These values can vary depending on the experimental conditions and assay methods used.

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Cholesterol~5-15~0.03-0.1~2,000-20,000[11]
Pregnenolone~1-5~0.1-0.3~20,000-300,000[11]
DHEA~2-10~0.05-0.2~5,000-100,000[11]

Note: The values presented are approximate ranges compiled from various studies and should be considered as such. Specific experimental conditions can significantly influence these parameters.

Tissue and Plasma Concentrations of this compound

This compound is widely distributed throughout the body, with particularly high concentrations in the skin and adrenal glands.[1]

Tissue/FluidConcentrationReference
Human Plasma1.3 - 2.6 µg/mL[1]
Epidermis (Stratum Corneum)Can exceed 10% of total lipid mass in X-linked ichthyosis[12]
Adrenal Mitochondria0.05 - 0.8 nmol/mg protein
Vermilion Surface of the LipSignificantly higher than in skin

Regulation of this compound Biosynthesis

The synthesis of this compound is a regulated process, influenced by various signaling molecules and cellular conditions.

Regulation of SULT2B1b Expression and Activity

The expression and activity of SULT2B1b are modulated by several factors, particularly in keratinocytes:

  • Growth Factors: Epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1) have been shown to increase cholesterol sulfotransferase activity.[9]

  • Tumor Promoters and Cytokines: Phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) can also enhance SULT2B1b expression and activity.[9]

  • Post-translational Modification: Phosphorylation of SULT2B1b has been implicated in its nuclear localization and may influence its activity.

SULT2B1b_Regulation EGF EGF SULT2B1b_Activity SULT2B1b Activity EGF->SULT2B1b_Activity + IGF1 IGF1 IGF1->SULT2B1b_Activity + TPA TPA TPA->SULT2B1b_Activity + TNFa TNFa TNFa->SULT2B1b_Activity +

Role in Cholesterol Homeostasis

This compound itself can act as a negative regulator of cellular cholesterol homeostasis. It has been shown to:

  • Promote the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[13][14]

  • Inhibit the uptake of LDL cholesterol by blocking the endocytosis of the LDL receptor.[13][14]

  • Suppress the activation of sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor for genes involved in cholesterol synthesis and uptake.[13][14]

CS_Cholesterol_Homeostasis Cholesterol_Sulfate Cholesterol_Sulfate HMGCR_Degradation HMG-CoA Reductase Degradation Cholesterol_Sulfate->HMGCR_Degradation + LDL_Uptake LDL Cholesterol Uptake Cholesterol_Sulfate->LDL_Uptake - SREBP2_Activation SREBP-2 Activation Cholesterol_Sulfate->SREBP2_Activation - Cholesterol_Synthesis Cholesterol Synthesis HMGCR_Degradation->Cholesterol_Synthesis - Cholesterol_Uptake Cholesterol Uptake LDL_Uptake->Cholesterol_Uptake + SREBP2_Activation->Cholesterol_Synthesis + SREBP2_Activation->Cholesterol_Uptake +

Experimental Protocols

SULT2B1b Activity Assay (Fluorometric Coupled-Enzyme Method)

This assay indirectly measures SULT2B1b activity by quantifying the production of 3'-phosphoadenosine-5'-phosphate (PAP), which is a product of the sulfation reaction.

Principle: The PAP produced is converted to AMP by 3'(2'),5'-bisphosphate nucleotidase (BPN). The AMP is then acted upon by myokinase, pyruvate kinase, and lactate dehydrogenase in the presence of their respective substrates, leading to the oxidation of NADH to NAD+. The decrease in NADH is monitored fluorometrically.

Key Reagents:

  • Recombinant human SULT2B1b

  • Cholesterol (substrate)

  • PAPS (co-substrate)

  • Coupling enzyme mix (BPN, myokinase, pyruvate kinase, lactate dehydrogenase)

  • PEP (phosphoenolpyruvate)

  • NADH

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

General Procedure:

  • Prepare a reaction mixture containing the reaction buffer, coupling enzyme mix, PEP, and NADH.

  • Add the substrate (cholesterol, typically dissolved in a suitable solvent like DMSO).

  • Initiate the reaction by adding the SULT2B1b enzyme.

  • Immediately start monitoring the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a plate reader or fluorometer.

  • The rate of NADH decrease is proportional to the SULT2B1b activity.

Fluorometric_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Coupling Enzymes, PEP, NADH) Start->Prepare_Mix Add_Substrate Add Cholesterol (Substrate) Prepare_Mix->Add_Substrate Add_Enzyme Add SULT2B1b (Initiate Reaction) Add_Substrate->Add_Enzyme Monitor_Fluorescence Monitor NADH Fluorescence (Ex: 340 nm, Em: 460 nm) Add_Enzyme->Monitor_Fluorescence Calculate_Activity Calculate SULT2B1b Activity Monitor_Fluorescence->Calculate_Activity End End Calculate_Activity->End

Quantification of this compound by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Principle: this compound is first extracted from the biological matrix. It is then separated from other lipids by liquid chromatography and subsequently ionized and fragmented in the mass spectrometer. The specific parent-to-daughter ion transition for this compound is monitored for quantification.

Key Steps:

  • Sample Preparation:

    • Lipid extraction from plasma, cells, or tissues using a suitable solvent system (e.g., Folch or Bligh-Dyer extraction).

    • Addition of an internal standard (e.g., deuterated this compound) for accurate quantification.

  • Liquid Chromatography (LC):

    • Separation of this compound from other lipids on a C18 reversed-phase column.

    • Use of a mobile phase gradient (e.g., water/methanol or water/acetonitrile with a modifier like formic acid or ammonium acetate).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization of this compound, typically using electrospray ionization (ESI) in negative ion mode.

    • Selection of the precursor ion (m/z for this compound).

    • Collision-induced dissociation (CID) of the precursor ion to generate specific product ions.

    • Detection and quantification of a specific product ion transition.

LCMS_Workflow Start Start Sample_Prep Sample Preparation (Lipid Extraction, Internal Standard) Start->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (ESI, Negative Mode) LC_Separation->MS_Ionization MSMS_Detection Tandem MS (Precursor/Product Ion Scan) MS_Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification End End Quantification->End

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway with far-reaching physiological implications. A thorough understanding of its core components, regulatory networks, and the methodologies to study it is crucial for researchers and drug development professionals. The primary enzyme, SULT2B1b, represents a promising target for therapeutic modulation in a variety of diseases. The quantitative data and experimental frameworks provided in this guide offer a solid foundation for further investigation into this important area of human metabolism.

References

The Role of Cholesterol Sulfate in Cell Membrane Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Cholesterol Sulfate (CS), a sulfated derivative of cholesterol, is a critical component of mammalian cell membranes, playing a multifaceted role in membrane stabilization, signaling, and cellular function. While structurally similar to cholesterol, the presence of a charged sulfate moiety at the 3β position dramatically alters its biophysical properties and localization within the lipid bilayer. This guide provides an in-depth technical overview of the function of CS in stabilizing cell membranes, its comparative effects versus cholesterol, and its involvement in key physiological signaling pathways. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological processes to facilitate a comprehensive understanding of this vital lipid.

Introduction to this compound

This compound (CS) is an endogenous oxysterol widely distributed across human tissues and fluids, including the epidermis, red blood cells, platelets, and sperm.[1] Its synthesis is primarily catalyzed by the sulfotransferase enzyme SULT2B1b, which transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of cholesterol.[1] This conversion from a neutral, amphipathic molecule to an anionic lipid is fundamental to its unique biological functions.

Biophysical Interactions of this compound in the Cell Membrane

The key to CS's function lies in its distinct behavior within the lipid bilayer compared to its precursor, cholesterol.

Comparison with Cholesterol

The addition of the bulky and hydrophilic sulfate group prevents CS from embedding deep within the hydrophobic core of the membrane in the same manner as cholesterol. Instead, CS resides at the water-lipid interface, with its steroid ring structure interacting with the upper portion of the phospholipid acyl chains and its sulfate group exposed to the aqueous environment.[2] This interfacial position leads to several key differences:

  • Ordering Effect: While cholesterol is known to strongly order the acyl chains of phospholipids, CS has a more subtle, slight ordering effect.[2]

  • Polarity and Packing: The anionic sulfate group makes CS significantly more polar than cholesterol. This can introduce packing defects in densely packed lipid layers, influencing membrane structure.[3]

  • Membrane Fusion: CS acts as a stabilizer and can inhibit membrane fusion, a property crucial in processes like preventing premature sperm acrosome reactions.[1]

Role in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, serving as platforms for signal transduction.[4][5] CS is known to be confined to these sphingolipid-cholesterol-rich domains.[2] Its presence influences the organization and stability of these rafts, thereby modulating the signaling events that originate from them, such as T-cell receptor signaling.[2][5]

This compound and Membrane Properties: Quantitative Insights

The incorporation of CS into model membranes has quantifiable effects on their biophysical properties. The following tables summarize key findings from studies using biomimetic liposomes.

Table 1: Effect of this compound on Membrane Fluidity and Order

Data derived from studies on model liposomes at 37°C. Anisotropy () is inversely related to fluidity, while the Laurdan Generalization Polarization (GP) value is directly related to membrane order.

Model Membrane CompositionThis compound (mol%)Anisotropy () of TMA-DPHLaurdan GP ValueInterpretationReference
Cholesterol-Poor 0%~0.190~0.25Baseline[6]
(PLPC:Chol 95:5)2%~0.190~0.25No significant change[6]
5%~0.195~0.27Slight increase in rigidity/order[6]
10%~0.205~0.35Significant increase in rigidity/order[6]
Cholesterol-Rich 0%~0.280~0.50Baseline[6]
(PLPC:Chol:SM:DMPE)2%~0.282~0.51Negligible change[6]
5%~0.285~0.52Negligible change[6]
10%~0.285~0.52Negligible change[6]
Table 2: Effect of this compound on Membrane Permeability

Qualitative and quantitative comparisons show CS generally increases membrane permeability more than cholesterol, particularly in stratum corneum models where high CS/Chol ratios fluidize the sterol fraction.

Membrane ModelSterol CompositionPermeability EffectMechanismReference
Phospholipid BilayersThis compoundIncreases permeability significantly more than cholesterolCS disrupts packing of oleic acid-containing bilayers.
Stratum Corneum ModelHigh CS/Chol Ratio (1:1)Increased permeability to model markersIncreased fluidity of the sterol fraction within the lipid matrix.[3]
Table 3: Effect of this compound on Membrane Surface Potential

Zeta-potential (ζ) is a measure of the magnitude of the electrostatic potential at the shear plane and reflects the surface charge of the membrane.

Model Membrane CompositionThis compound (mol%)Zeta-potential (ζ) in mVInterpretationReference
Cholesterol-Poor 0%~ -15Baseline negative charge[6]
(PLPC:Chol 95:5)2%~ -25Increased negative charge[6]
5%~ -35Further increase in negative charge[6]
10%~ -45Significant increase in negative charge[6]
Cholesterol-Rich 0%~ -20Baseline negative charge[6]
(PLPC:Chol:SM:DMPE)2%~ -28Increased negative charge[6]
5%~ -35Further increase in negative charge[6]
10%~ -40Significant increase in negative charge[6]

Key Experimental Methodologies

Investigating the function of CS requires a combination of model membrane studies and advanced biophysical techniques.

Liposome and Model Membrane Studies

Liposomes are artificial vesicles that serve as excellent models for studying the biophysical effects of lipids like CS on membrane properties.

  • Lipid Preparation: Stock solutions of desired lipids (e.g., POPC, cholesterol, this compound) are prepared in a chloroform:methanol (2:1, v/v) solvent.

  • Lipid Mixing: Appropriate volumes of the lipid stock solutions are mixed in a round-bottom flask to achieve the target molar ratios.

  • Film Formation: The organic solvent is evaporated under a gentle stream of nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the flask's inner surface. The film is then placed under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., PBS, Tris-HCl) by vortexing at a temperature above the phase transition temperature of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion): To produce large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to multiple passes (typically 11-21) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Analysis: The prepared liposomes are ready for downstream analysis, such as fluorescence spectroscopy or zeta-potential measurements.

G A 1. Lipid Mixing (POPC, Chol, CholS in Chloroform) B 2. Solvent Evaporation (Nitrogen Stream + Vacuum) A->B C 3. Thin Film Formation B->C D 4. Hydration with Buffer (Forms Multilamellar Vesicles) C->D E 5. Extrusion (Through 100nm Polycarbonate Filter) D->E F 6. Formation of LUVs (Large Unilamellar Vesicles) E->F G 7. Downstream Analysis (e.g., Laurdan Assay, Zeta Potential) F->G

Workflow for preparing unilamellar vesicles (LUVs).
Cellular-Based Assays

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the phase state of the lipid bilayer.[7] In ordered, gel-phase membranes, it emits maximally at ~440 nm. In disordered, liquid-crystalline phase membranes, the emission peak shifts to ~490 nm. This shift is quantified by the Generalized Polarization (GP) value.

  • Cell Culture/Liposome Preparation: Prepare cells or liposomes as per standard protocols.

  • Laurdan Staining: Add Laurdan dye (from a stock solution in DMSO or ethanol) to the cell suspension or liposome solution to a final concentration of 5-15 µM.[8]

  • Incubation: Incubate for 30-45 minutes at the desired temperature (e.g., 37°C), protected from light.

  • Fluorescence Measurement: Using a fluorometer or a microplate reader, measure the fluorescence intensity at emission wavelengths of 440 nm and 490 nm, with an excitation wavelength of 350 nm.[9]

  • GP Calculation: Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) [9] A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.[9]

Advanced Biophysical Techniques

AFM provides nanoscale resolution images of membrane surfaces and can measure mechanical properties like stiffness without the need for labeling.[10][11]

  • Sample Preparation: Prepare a supported lipid bilayer (SLB) by depositing liposomes onto a flat, hydrophilic substrate like mica.[12] Allow the vesicles to fuse and form a continuous bilayer.

  • AFM Setup: Mount the sample in the AFM's fluid cell, ensuring it remains hydrated with buffer. Use a soft cantilever appropriate for biological samples to minimize damage.

  • Imaging Mode: Operate the AFM in a gentle imaging mode, such as Tapping Mode or Contact Mode with minimal force, to acquire a topographical image of the membrane surface.[11][12] This can reveal the presence of lipid domains or defects.

  • Force Spectroscopy: To measure mechanical properties, position the AFM tip over a specific area of interest.

    • Approach: The tip approaches and indents the membrane.

    • Retract: The tip is retracted from the surface.

  • Data Analysis: The force vs. distance curve (force curve) generated during indentation can be analyzed to determine properties like membrane stiffness (elasticity) and breakthrough force (the force required to puncture the bilayer).[13]

G cluster_0 Preparation cluster_1 AFM Analysis A Liposome Suspension C Vesicle Fusion A->C B Mica Substrate B->C D Supported Lipid Bilayer (SLB) C->D E AFM Tip Scan D->E F Topography Image (Domains, Defects) E->F G Force Spectroscopy (Indentation) E->G H Force Curve Data (Stiffness, Breakthrough Force) G->H

Logical workflow for AFM analysis of a supported lipid bilayer.

Signaling Pathways Modulated by this compound

CS is not merely a structural component; it is a potent signaling molecule, particularly in processes that rely on precise control of membrane stability.

Regulation of Epidermal Differentiation

In the epidermis, a "this compound cycle" potently regulates the balance between keratinocyte differentiation and desquamation (shedding).[14]

  • Synthesis: In the lower, nucleated layers of the epidermis (e.g., stratum granulosum), SULT2B1b synthesizes CS.[14]

  • Signaling: Elevated CS levels act as a signaling molecule, promoting the expression of differentiation markers like involucrin.[14][15] This contributes to the formation of the cornified envelope, a key component of the skin barrier.

  • Hydrolysis: In the outermost layer (stratum corneum), the enzyme steroid sulfatase (STS) hydrolyzes CS back to cholesterol.[15]

  • Desquamation: The removal of CS is necessary to decrease corneocyte cohesion, allowing for normal skin shedding. In genetic disorders like X-linked ichthyosis, a deficiency in STS leads to CS accumulation, resulting in abnormal scaling and a defective skin barrier.

G A Lower Epidermis (Stratum Granulosum) Cholesterol B Lower Epidermis (Stratum Granulosum) This compound (CS) A->B SULT2B1b (Synthesis) C Promotes Keratinocyte Differentiation (e.g., Involucrin expression) B->C Signaling D Outer Epidermis (Stratum Corneum) Accumulated CS B->D Migration E Outer Epidermis (Stratum Corneum) Cholesterol D->E Steroid Sulfatase (STS) (Hydrolysis) F Allows Normal Desquamation (Skin Shedding) E->F

The this compound Cycle in epidermal differentiation.
Role in Sperm Capacitation and Acrosome Reaction

Capacitation is a series of physiological changes mammalian sperm must undergo to be competent to fertilize an egg. CS plays a crucial inhibitory and stabilizing role that must be reversed for fertilization to occur.

  • Stabilization: The plasma membrane of immature sperm, particularly over the acrosomal region, is stabilized by a high concentration of CS.[16] This stabilization prevents a premature acrosome reaction.

  • Efflux and Destabilization: During capacitation in the female reproductive tract, cholesterol and CS are removed from the sperm membrane, often facilitated by acceptors like albumin in the surrounding fluid.[17]

  • Increased Permeability: This efflux increases membrane fluidity and permeability, particularly to calcium ions (Ca²⁺).[17]

  • Acrosome Reaction: The influx of Ca²⁺ is a key trigger for the acrosome reaction, an exocytotic event where the sperm releases enzymes necessary to penetrate the egg's outer layer. The destabilization caused by CS removal is therefore a prerequisite for this event.

G cluster_0 Immature Sperm (Pre-Capacitation) cluster_1 Mature Sperm (Post-Capacitation) A High this compound in Sperm Head Membrane B Stabilized Membrane Low Fluidity Low Ca²⁺ Permeability A->B C Acrosome Reaction Inhibited B->C D CS Efflux from Membrane (in Female Repro. Tract) E Destabilized Membrane High Fluidity High Ca²⁺ Permeability D->E F Ca²⁺ Influx E->F G Acrosome Reaction Triggered F->G

This compound's role in sperm capacitation.

Implications for Drug Development

The critical roles of CS in physiology highlight its potential as a therapeutic target and biomarker.

  • Targeting CS Metabolism: Modulating the activity of SULT2B1b or steroid sulfatase (STS) could offer therapeutic strategies for skin diseases. For instance, developing STS activators could be a treatment for X-linked ichthyosis.

  • Cholesterol Homeostasis: CS has been shown to suppress the activation of SREBP-2, a master regulator of cholesterol synthesis and uptake.[18] This positions CS and its metabolic pathways as potential targets for managing cholesterol-related disorders.

  • Cancer Metastasis: Altered levels of CS have been linked to cancer metastasis, suggesting its potential use as a biomarker and a target for anti-cancer therapies.[19]

Conclusion and Future Directions

This compound is far more than a simple derivative of cholesterol. Its unique interfacial location in the cell membrane allows it to act as a potent stabilizer and signaling molecule, regulating diverse processes from skin barrier formation to sperm fertilization. By altering membrane fluidity, surface charge, and the organization of lipid rafts, CS exerts fine control over cellular function. Future research focusing on the precise molecular interactions of CS with membrane proteins and the development of specific modulators of its metabolic enzymes will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

Cholesterol Sulfate: A Key Signaling Molecule in Keratinocyte Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol sulfate, a sulfated form of cholesterol, has emerged as a critical signaling molecule in the epidermis, playing a pivotal role in the regulation of keratinocyte differentiation, proliferation, and the formation of the skin barrier. Its synthesis and degradation are tightly controlled within the epidermal layers, and dysregulation of its metabolism is implicated in skin disorders such as X-linked ichthyosis. This technical guide provides a comprehensive overview of the signaling pathways governed by this compound in keratinocytes, presents quantitative data on its effects, and details key experimental protocols for its study.

The this compound Cycle in the Epidermis

In the epidermis, a dynamic equilibrium known as the "this compound cycle" governs the concentration of this compound and cholesterol, potently regulating epidermal homeostasis.[1][2] This cycle involves two key enzymes:

  • Cholesterol sulfotransferase (SULT2B1b): This enzyme catalyzes the sulfation of cholesterol to form this compound.[3] Its expression and activity increase as keratinocytes differentiate, particularly in the granular layer of the epidermis.[4]

  • Steroid sulfatase (STS): This enzyme hydrolyzes this compound back to cholesterol.[1] Its activity is highest in the outer layers of the stratum corneum.

This spatial separation of synthesis and degradation creates a gradient of this compound across the epidermis, which is crucial for normal skin function.

This compound Signaling in Keratinocyte Differentiation

This compound is not merely a metabolic intermediate but an active signaling molecule that promotes the terminal differentiation of keratinocytes.[3] This is achieved through multiple interconnected pathways.

Activation of Protein Kinase C η (PKCη)

This compound directly activates the eta isoform of protein kinase C (PKCη). This activation is a key event in the signaling cascade that leads to the expression of late differentiation markers.

Upregulation of Differentiation Markers

Treatment of keratinocytes with this compound leads to a significant increase in the expression of key differentiation markers, including:

  • Involucrin: An early marker of keratinocyte differentiation, involucrin is a precursor of the cornified envelope.[5]

  • Filaggrin and Loricrin: These are late differentiation markers and major components of the cornified envelope.[1][3]

  • Transglutaminase 1 (TGM1): This enzyme is crucial for cross-linking proteins to form the cornified envelope.[6]

Transcriptional Regulation via RORα and AP-1

This compound influences gene expression through nuclear receptors and transcription factors:

  • Retinoic Acid Receptor-related Orphan Receptor α (RORα): this compound is a putative natural ligand for RORα.[6] It can induce the expression of RORα, which in turn can increase the expression of differentiation-associated genes like filaggrin.[6]

  • Activator Protein-1 (AP-1): this compound stimulates the transcription of the involucrin gene by increasing the levels of the AP-1 transcription factor components Fra-1, Fra-2, and Jun D.[5] An AP-1 binding site in the involucrin promoter is essential for this response.[5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on keratinocyte differentiation markers and enzyme activities as reported in the literature.

ParameterTreatmentFold Change/EffectCell TypeReference
Involucrin mRNA This compound2-3 fold increaseNormal Human Keratinocytes (NHK)[5]
Involucrin Protein This compound2-3 fold increaseNormal Human Keratinocytes (NHK)[5]
Involucrin Promoter Activity This compound2-3 fold increaseNormal Human Keratinocytes (NHK)[5]
Transglutaminase 1 Activity This compound (5 µM and 20 µM)Dose-dependent increaseMurine Keratinocytes
Filaggrin Expression This compoundSignificant increaseNormal Human Keratinocytes (NHEK)[6]
Loricrin Expression This compoundInduced expressionPrimary Mouse Keratinocytes[1]
RORα Expression This compoundSignificant increaseNormal Human Keratinocytes (NHEK)[6]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Keratinocytes

CholesterolSulfateSignaling cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_nucleus Nucleus CS_ext This compound CS_int This compound CS_ext->CS_int Uptake PKC PKCη CS_int->PKC Activates RORa RORα CS_int->RORa Activates/ Induces Expression AP1 AP-1 (Fra-1/2, JunD) CS_int->AP1 Increases Expression PKC->AP1 Phosphorylates TGM1_gene TGM1 Gene PKC->TGM1_gene Increases transcription FLG_gene Filaggrin Gene RORa->FLG_gene Increases transcription INV_gene Involucrin Gene AP1->INV_gene Binds to promoter Diff_Markers Differentiation Markers (Involucrin, Filaggrin, Loricrin, TGM1) INV_gene->Diff_Markers FLG_gene->Diff_Markers LOR_gene Loricrin Gene LOR_gene->Diff_Markers TGM1_gene->Diff_Markers CE Cornified Envelope Formation Diff_Markers->CE

Caption: this compound Signaling Cascade in Keratinocytes.

Experimental Workflow for Studying this compound Effects

ExperimentalWorkflow cluster_analysis Downstream Analysis start Keratinocyte Culture (Primary or Cell Line) treatment Treatment with This compound start->treatment harvest Cell Harvesting treatment->harvest rna_analysis RNA Isolation & qPCR (Involucrin, Filaggrin, etc.) harvest->rna_analysis protein_analysis Protein Extraction & Western Blot (Involucrin, Loricrin, etc.) harvest->protein_analysis enzyme_assay Enzyme Activity Assays (TGM1, SULT2B1b, STS) harvest->enzyme_assay reporter_assay Luciferase Reporter Assay (Promoter Activity) harvest->reporter_assay binding_assay EMSA (AP-1 Binding) harvest->binding_assay

Caption: General experimental workflow for investigating this compound's effects.

Detailed Experimental Protocols

Keratinocyte Culture and Differentiation

Objective: To culture and induce differentiation in primary human keratinocytes or keratinocyte cell lines (e.g., HaCaT) for studying the effects of this compound.

Materials:

  • Keratinocyte Growth Medium (KGM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Calcium Chloride (CaCl₂) solution (1M, sterile)

  • This compound (stock solution in ethanol)

  • Culture flasks/plates

Protocol:

  • Cell Seeding: Plate keratinocytes at a desired density in KGM. For primary keratinocytes, a feeder layer of irradiated 3T3 fibroblasts may be required.

  • Growth Phase: Culture cells at 37°C in a humidified incubator with 5% CO₂ until they reach 70-80% confluency.

  • Induction of Differentiation:

    • Switch to a high-calcium medium. Increase the final calcium concentration in the culture medium to 1.2-1.8 mM by adding an appropriate volume of sterile CaCl₂ solution.

    • Continue to culture for the desired period (e.g., 24, 48, 72 hours) to allow for differentiation.

  • This compound Treatment:

    • Prepare working solutions of this compound in the differentiation medium at the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM).

    • Add the this compound-containing medium to the cells at the time of switching to high-calcium medium or at a specific time point during differentiation.

    • Include a vehicle control (medium with the same concentration of ethanol used to dissolve this compound).

  • Harvesting: At the end of the treatment period, wash the cells with ice-cold PBS and harvest for downstream applications (RNA/protein extraction, enzyme assays).

Western Blot Analysis of Differentiation Markers

Objective: To quantify the protein levels of keratinocyte differentiation markers (e.g., involucrin, loricrin, filaggrin) following this compound treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-involucrin, anti-loricrin, anti-filaggrin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse harvested keratinocytes in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin).

Luciferase Reporter Assay for Involucrin Promoter Activity

Objective: To measure the transcriptional activity of the involucrin promoter in response to this compound treatment.

Materials:

  • Luciferase reporter plasmid containing the involucrin promoter upstream of the luciferase gene (e.g., pINV-luc).

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent (e.g., Lipofectamine).

  • Keratinocytes.

  • This compound.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Protocol:

  • Transfection: Co-transfect keratinocytes with the involucrin promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations or with a vehicle control.

  • Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.

    • Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the vehicle-treated control.

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 Binding

Objective: To determine if this compound treatment increases the binding of the AP-1 transcription factor to its consensus sequence within the involucrin promoter.

Materials:

  • Nuclear extraction buffer.

  • Double-stranded oligonucleotide probe containing the AP-1 binding site from the involucrin promoter, end-labeled with a non-radioactive (e.g., biotin, DIG) or radioactive (e.g., ³²P) tag.

  • Unlabeled "cold" competitor oligonucleotide.

  • Poly(dI-dC).

  • Binding buffer.

  • Native polyacrylamide gel.

  • Detection system appropriate for the label used.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from keratinocytes treated with this compound or vehicle control.

  • Binding Reaction:

    • In a reaction tube, combine the nuclear extract, poly(dI-dC) (to block non-specific binding), and binding buffer.

    • For competition experiments, add an excess of the unlabeled cold competitor oligonucleotide before adding the labeled probe.

    • Add the labeled oligonucleotide probe and incubate at room temperature to allow for protein-DNA binding.

  • Electrophoresis: Separate the binding reactions on a native polyacrylamide gel. Protein-DNA complexes will migrate slower than the free probe.

  • Detection:

    • If using a radioactive probe, expose the gel to X-ray film or a phosphorimager screen.

    • If using a non-radioactive probe, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or an anti-DIG antibody-HRP conjugate (for DIG) followed by chemiluminescence detection.

  • Analysis: An increase in the intensity of the shifted band in the this compound-treated samples compared to the control indicates increased AP-1 binding. The specificity of the binding is confirmed by the reduction of the shifted band in the presence of the cold competitor.

Conclusion

This compound is a multifaceted signaling molecule that plays a crucial role in orchestrating keratinocyte differentiation and maintaining epidermal homeostasis. Understanding its intricate signaling pathways and the methodologies to study them is essential for researchers and drug development professionals aiming to address skin disorders associated with abnormal keratinization and barrier function. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing our knowledge in this critical area of skin biology.

References

An In-depth Technical Guide to the Cholesterol Sulfate Cycle in the Epidermis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the epidermal cholesterol sulfate cycle, a critical metabolic pathway for maintaining skin barrier function, regulating desquamation, and ensuring overall epidermal homeostasis. The content covers the core enzymes, physiological roles, regulatory mechanisms, and pathological implications, with a focus on quantitative data and detailed experimental methodologies.

Introduction to the Epidermal this compound Cycle

The epidermis, the outermost layer of the skin, undergoes a constant process of renewal and differentiation. A key biochemical process governing this is the this compound cycle. This cycle involves the synthesis of this compound (CS) from cholesterol in the lower layers of the epidermis and its subsequent hydrolysis back to cholesterol in the upper layers, particularly the stratum corneum (SC)[1]. This dynamic balance is crucial for several epidermal functions:

  • Barrier Function: The precise ratio of cholesterol to this compound influences the organization and stability of the lipid lamellae in the stratum corneum, which form the primary permeability barrier of the skin.

  • Desquamation: this compound acts as an inhibitor of serine proteases that are responsible for the degradation of corneodesmosomes (the protein "rivets" holding corneocytes together)[1]. As CS levels decrease in the outer SC, these proteases become active, allowing for orderly shedding of skin cells[2].

  • Keratinocyte Differentiation: this compound is not merely a structural lipid; it also functions as a signaling molecule that promotes the differentiation of keratinocytes, the primary cells of the epidermis[1][3].

Disruption of this cycle is the underlying cause of X-linked ichthyosis (XLI), a genetic skin disorder characterized by the accumulation of dry, adherent scales on the skin surface[4][5].

Core Components of the Cycle: Enzymes and Reactions

The this compound cycle is a two-step process orchestrated by two key enzymes with distinct localizations within the epidermis.

  • Synthesis of this compound: In the lower, viable layers of the epidermis (basal and granular layers), cholesterol is sulfated to form this compound.[1] This reaction is catalyzed by the enzyme cholesterol sulfotransferase 2B1b (SULT2B1b) [2][6]. SULT2B1b is the primary isoform responsible for CS synthesis in keratinocytes[3][7].

  • Hydrolysis of this compound: In the outer layers of the epidermis, specifically the stratum corneum, this compound is hydrolyzed back into cholesterol and an inorganic sulfate ion[8]. This reaction is catalyzed by the microsomal enzyme steroid sulfatase (STS) [9].

This spatial separation of synthesis and degradation creates a concentration gradient of this compound across the epidermis, which is fundamental to its regulatory roles[1].

Quantitative Data Summary

The concentration of this compound and the activity of the associated enzymes vary significantly across the epidermal layers and are altered in pathological conditions.

ParameterLocation / ConditionValueReference
This compound Concentration
(as % of total lipid mass)Inner Stratum Corneum~5%[1][10]
Outer Stratum Corneum~1%[1]
Stratum Corneum (X-linked Ichthyosis)10-12%[1]
Enzyme Localization
Cholesterol Sulfotransferase (SULT2B1b)Basal & Suprabasal LayersPredominantly Expressed[1][6]
Steroid Sulfatase (STS)Granular Layer & Stratum CorneumPeak Activity[11]
Pathological State
X-linked Ichthyosis (XLI)Genetic CauseSteroid Sulfatase (STS) deficiency[4][12]
Incidence1 in 2,000 to 1 in 6,000 males[4][13]

Signaling Pathways and Regulation

The this compound cycle is not a static process; it is dynamically regulated by various signaling molecules and pathways that influence keratinocyte differentiation.

Regulation of SULT2B1b Expression

The expression of SULT2B1b, and thus the synthesis of this compound, is tightly linked to the differentiation state of keratinocytes.

  • Calcium: Increasing extracellular calcium concentrations, a key trigger for keratinocyte differentiation in vitro, leads to increased SULT2B1b expression and activity[1].

  • Nuclear Receptors: Activators of peroxisome proliferator-activated receptors (PPARα, PPARβ/δ, PPARγ) and liver X receptors (LXR) stimulate SULT2B1b expression. These nuclear receptors are critical regulators of lipid metabolism and epidermal differentiation[1][3].

  • Growth Factors: Epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1) have been shown to increase cholesterol sulfotransferase activity in keratinocytes[1].

  • Retinoic Acid: Conversely, retinoic acid, which can inhibit terminal differentiation, also inhibits cholesterol sulfotransferase activity[1].

SULT2B1b_Regulation cluster_Regulators Regulatory Inputs cluster_Process Cellular Process Ca Calcium SULT2B1b SULT2B1b Gene Expression & Enzyme Activity Ca->SULT2B1b + PPARs PPAR Activators PPARs->SULT2B1b + LXR LXR Activators LXR->SULT2B1b + GF EGF / IGF-1 GF->SULT2B1b + RA Retinoic Acid RA->SULT2B1b - CS_Synth This compound Synthesis SULT2B1b->CS_Synth

Downstream Effects of this compound

This compound itself acts as a signaling molecule, influencing gene expression and cellular processes that promote differentiation and barrier formation.

  • RORα Activation: this compound is a putative natural ligand for the Retinoic acid receptor-related Orphan Receptor alpha (RORα)[14]. CS can induce the expression of RORα, which in turn increases the expression of key barrier proteins like filaggrin.

  • Protein Kinase C (PKC) Activation: CS has been shown to stimulate keratinocyte differentiation through the activation of protein kinase C[3].

  • Regulation of Cholesterol Homeostasis: CS can act as a negative feedback regulator of cholesterol synthesis by inhibiting the enzyme HMG-CoA reductase and blocking the endocytosis of LDL receptors[15][16].

CS_Signaling CS This compound (CS) RORa ↑ RORα Expression CS->RORa PKC PKC Activation CS->PKC Chol_Homeo ↓ Cholesterol Synthesis/Uptake CS->Chol_Homeo Filaggrin ↑ Filaggrin Expression RORa->Filaggrin Differentiation Keratinocyte Differentiation PKC->Differentiation Filaggrin->Differentiation

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the this compound cycle.

Protocol 1: Lipid Extraction from Epidermal Tissue

This protocol is adapted from standard Bligh-Dyer or Folch extraction methods for isolating total lipids from epidermal samples.[17][18][19]

Objective: To extract total lipids, including cholesterol and this compound, from epidermal tissue or cultured keratinocytes for subsequent analysis.

Materials:

  • Epidermal tissue sample (e.g., stratum corneum stripping, skin biopsy)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

  • Sonicator (optional)

Procedure:

  • Homogenization: Place the pre-weighed tissue sample (10-30 mg) in a glass tube. Add 1 mL of a H₂O/Methanol/Chloroform mixture (1:3.32:1.66 v/v/v)[17]. Homogenize the sample using a sonicator or by vigorous vortexing.

  • Extraction: Allow the sample to extract overnight at 4°C to ensure complete lipid solubilization[17].

  • Phase Separation: Add 1.66 mL of chloroform and 1.66 mL of water to the homogenate to induce phase separation. Vortex thoroughly for 1-2 minutes[17].

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol phase, a middle protein disk, and a lower organic (chloroform) phase containing the lipids[17][20].

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, bypassing the protein layer, and transfer it to a new clean glass tube.

  • Re-extraction (Optional but Recommended): To maximize yield, add 2 mL of chloroform to the remaining aqueous phase and protein disk, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract[20].

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 40°C[17].

  • Storage: Resuspend the dried lipid extract in a known volume of chloroform/methanol (2:1 v/v) and store at -20°C or -80°C until analysis[18].

Lipid_Extraction_Workflow A 1. Homogenize Sample in CHCl₃/MeOH/H₂O B 2. Incubate Overnight at 4°C A->B C 3. Induce Phase Separation (Add CHCl₃ and H₂O) B->C D 4. Centrifuge (2,000 x g) C->D E 5. Collect Lower Organic Phase D->E F 6. Dry Extract Under Nitrogen E->F G 7. Resuspend in Solvent for Storage F->G

Protocol 2: Steroid Sulfatase (STS) Activity Assay

This colorimetric assay measures STS activity by detecting the hydrolysis of a synthetic substrate.[21]

Objective: To quantify the enzymatic activity of steroid sulfatase in cell lysates or tissue homogenates.

Materials:

  • Sulfatase Activity Assay Kit (e.g., Abcam ab204731 or similar) containing:

    • Assay Buffer

    • Sulfatase Substrate (e.g., 4-Nitrocatechol sulfate)

    • Standard (e.g., 4-Nitrocatechol)

    • Stop Solution

  • Cell or tissue lysate prepared in assay buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 515 nm

  • 37°C Incubator

Procedure:

  • Standard Curve Preparation: Prepare a standard curve using the provided 4-Nitrocatechol standard according to the kit manufacturer's instructions. This typically involves serial dilutions to generate a range of known concentrations.

  • Sample Preparation: Prepare lysates from keratinocytes or epidermal tissue by homogenizing in the provided assay buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., using a BCA assay) for normalization.

  • Reaction Setup:

    • Add 1-10 µL of sample lysate to wells of a 96-well plate. Adjust the volume to 10 µL with ddH₂O.

    • Prepare a background control for each sample containing the same amount of lysate but without the addition of the substrate mix.

    • Add standard dilutions to their respective wells.

  • Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer and the Sulfatase Substrate. Add 90 µL of the Reaction Mix to each sample and standard well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity in the samples.

  • Reaction Termination: Add 90 µL of Stop Solution to all wells. The solution will change color in the presence of the product (4-nitrocatechol).

  • Measurement: Read the absorbance of the plate at 515 nm.

  • Calculation:

    • Subtract the background control reading from the sample reading.

    • Calculate the concentration of the product formed in the samples by comparing the corrected absorbance values to the standard curve.

    • Express the STS activity in units per milligram of protein (e.g., mU/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Conclusion and Future Directions

The epidermal this compound cycle is a finely tuned system essential for skin health. The balance between SULT2B1b and STS activities dictates the gradient of this compound, which in turn controls desquamation, barrier integrity, and keratinocyte differentiation. A thorough understanding of this cycle has been pivotal in elucidating the pathophysiology of X-linked ichthyosis and offers potential targets for therapeutic intervention in various scaling skin disorders.

Future research should focus on:

  • Modulation of Enzyme Activity: Developing specific and safe topical inhibitors or activators for SULT2B1b or STS to correct imbalances in skin diseases.

  • Interaction with Other Pathways: Further exploring the crosstalk between the this compound cycle and other lipid metabolic pathways (e.g., ceramide synthesis) and signaling networks in the epidermis.

  • Drug Development: Leveraging the knowledge of this cycle to design novel drug delivery systems or therapeutic agents for ichthyosis and other disorders of cornification.

References

An In-depth Technical Guide to the Intracellular Transport Mechanisms of Cholesterol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol sulfate (CS), an abundant and bioactive derivative of cholesterol, plays a critical role in various physiological processes, including epidermal barrier function, steroidogenesis, and cellular cholesterol homeostasis. Unlike its well-studied precursor, the mechanisms governing the intracellular transport of CS are only beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of CS intracellular trafficking, focusing on the key protein players, transport pathways, and regulatory networks. We delve into the structural and mechanistic details of CS transport, present quantitative data on binding affinities and transport kinetics, and provide detailed experimental protocols for studying these processes. This guide is intended to be a valuable resource for researchers and professionals in cell biology, lipid metabolism, and drug development, aiming to stimulate further investigation into this emerging area of research.

Introduction to this compound

This compound is synthesized from cholesterol through the enzymatic action of sulfotransferase 2B1b (SULT2B1b) and can be hydrolyzed back to cholesterol by steroid sulfatase (STS). This dynamic interplay maintains a cellular pool of CS that is not merely a metabolic byproduct but an active signaling molecule. Recent studies have highlighted its role as a negative regulator of cellular cholesterol levels by inhibiting cholesterol synthesis and uptake, and by suppressing the activation of the master transcriptional regulator of cholesterol homeostasis, SREBP-2.[1] To exert these regulatory functions, CS must be precisely transported between different subcellular compartments.

Key Proteins in Intracellular this compound Transport

The intracellular journey of this compound is facilitated by a dedicated set of proteins that recognize, bind, and shuttle this sulfated sterol between organelles. The most well-characterized players in this process are the Niemann-Pick Type C (NPC) proteins, NPC1 and NPC2.

The Central Role of NPC1 and NPC2

The lysosomal proteins NPC1 and NPC2 are pivotal for the egress of cholesterol from lysosomes. Compelling evidence now demonstrates that this transport machinery is also responsible for the intracellular trafficking of this compound.

  • NPC2: The Soluble Carrier: NPC2 is a small, soluble lysosomal protein that directly binds this compound.[2] Crystallographic studies have revealed the structure of the bovine NPC2 protein in complex with cholesterol-3-O-sulfate, providing a detailed view of the binding pocket.[1] Notably, this compound exhibits a higher binding affinity for NPC2 than cholesterol itself.[1]

  • NPC1: The Transmembrane Egress Facilitator: NPC1 is a large, multi-transmembrane domain protein located in the late endosomal/lysosomal membrane. The middle luminal domain (MLD) of NPC1 serves as a docking site for the NPC2-CS complex.[3] The crystal structure of the human NPC1-MLD in complex with NPC2 bound to cholesterol-3-O-sulfate has been elucidated, revealing the molecular basis of their interaction.[4][5]

  • The "Hydrophobic Hand-off" Mechanism: The prevailing model for NPC-mediated transport involves a "hydrophobic hand-off" mechanism. NPC2 retrieves this compound from intra-lysosomal vesicles or the limiting membrane of the lysosome. The NPC2-CS complex then binds to the MLD of NPC1. This interaction facilitates the transfer of the this compound molecule to the N-terminal domain (NTD) of NPC1, which then ushers it out of the lysosome.[3]

Potential Involvement of Other Transport Systems

While the role of NPC1 and NPC2 is well-established, other protein families involved in lipid transport are being investigated for their potential contribution to this compound trafficking.

ATP-Binding Cassette (ABC) Transporters

ABC transporters are a large family of transmembrane proteins that actively transport a wide variety of substrates across cellular membranes. While their role in cholesterol efflux is well-documented, their specificity for this compound is an area of active research. The ABCG2 transporter, in particular, has been shown to transport other sulfated steroids, such as estrone sulfate and dehydroepiandrosterone sulfate (DHEAS), making it a plausible candidate for mediating the efflux of this compound from cells.[5] Further studies are needed to confirm the direct transport of this compound by ABCG2 and other ABC transporters.

StAR-related Lipid Transfer (START) Domain Proteins

The START domain protein family is known to bind and transport various lipids, including cholesterol.[6] However, current evidence does not strongly support a direct role for START domain proteins in the intracellular transport of this compound. While some START proteins can bind cholesterol and oxysterols, their affinity for sulfated sterols has not been demonstrated.[7][8]

Oxysterol-Binding Protein (OSBP) and OSBP-related Proteins (ORPs)

OSBP and ORPs are another family of lipid transfer proteins implicated in the transport of cholesterol and oxysterols, often at membrane contact sites.[9][10] Similar to START domain proteins, there is currently no direct evidence to suggest that OSBP or ORPs bind to or transport this compound. Their primary role appears to be in sensing and transporting non-sulfated sterols.[11]

Quantitative Data on this compound Transport

The following table summarizes the available quantitative data on the interaction and transport of this compound by key proteins.

ParameterProtein(s)ValueSpeciesMethodReference
Binding Affinity (Kd) NPC230 nM - 2 µM (for cholesterol)Human, BovineVarious[2]
NPC2Higher than cholesterolHuman, BovineCompetitive Binding Assay[1]
NPC1-MLD / NPC2~2 µM (at pH 5.5 with CS)MurineSurface Plasmon Resonance[3]
Transport Kinetics NPC2Cholesterol transfer rate: up to 10 s⁻¹HumanStopped-flow fluorescence[2]
NPC1(NTD) / NPC2>100-fold acceleration of cholesterol transfer by NPC2HumanIn vitro transfer assay[4]

Signaling Pathways and Experimental Workflows

NPC-Mediated this compound Egress from the Lysosome

NPC_mediated_transport cluster_lysosome Lysosome Lumen cluster_membrane Lysosomal Membrane CS Cholesterol Sulfate NPC2 NPC2 CS->NPC2 Binding NPC2_CS NPC2-CS Complex NPC2->NPC2_CS NPC1_MLD NPC1-MLD NPC2_CS->NPC1_MLD Docking NPC1_NTD NPC1-NTD NPC1_MLD->NPC1_NTD CS Transfer (Hydrophobic Hand-off) NPC1 NPC1 Cytosol Cytosol NPC1->Cytosol Egress experimental_workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis prep1 Purify recombinant NPC1(NTD) and NPC2 proteins step3 Incubate [3H]-CS-NPC2 complex with NPC1(NTD) prep1->step3 prep2 Prepare liposomes containing radiolabeled this compound ([3H]-CS) step1 Incubate [3H]-CS-liposomes with NPC2 prep2->step1 step2 Isolate [3H]-CS-NPC2 complex (e.g., by gel filtration) step1->step2 step2->step3 step4 Separate NPC1(NTD) from NPC2 (e.g., using affinity tags) step3->step4 analysis1 Quantify radioactivity in NPC1(NTD) and NPC2 fractions step4->analysis1 analysis2 Calculate transfer efficiency and kinetics analysis1->analysis2

References

The Discovery and History of Cholesterol Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol sulfate (CS), an endogenous steroid and the C3β sulfate ester of cholesterol, has emerged from relative obscurity to become a molecule of significant interest in various fields of biomedical research. Initially considered a mere metabolic byproduct, extensive research has unveiled its multifaceted roles in cellular signaling, membrane structure, and the pathogenesis of several diseases. This technical guide provides a comprehensive overview of the discovery and history of this compound research, tailored for professionals in the scientific and pharmaceutical communities. It delves into the key milestones of its discovery, quantitative data on its distribution, detailed experimental protocols for its study, and its intricate involvement in cellular signaling pathways.

A Historical Timeline of this compound Research

The journey of understanding this compound has been a gradual process, marked by key discoveries that have progressively illuminated its physiological significance.

YearMilestoneKey Researchers/ContributorsSignificance
1964 First isolation of this compound from bovine adrenal glands.[1]Seymour Lieberman and colleaguesThis seminal report marked the initial discovery of this compound as a naturally occurring compound.
1966 Preliminary observations on the occurrence of this compound in various human tissues and fluids, including the brain, liver, and kidneys.H.W. Moser, A.B. Moser, and J.C. OrrExpanded the known distribution of this compound in the human body, suggesting its potential physiological importance.
1967 Isolation of this compound from human aortas and adrenal tumors.[2]N.M. Drayer and Seymour LiebermanLinked this compound to cardiovascular tissues and pathologies.
1974 Proposed role of this compound in stabilizing erythrocyte membranes.[2]Bleau et al.One of the first proposed physiological functions for this compound.
1981 Association of elevated blood this compound levels with X-linked ichthyosis.[2]Epstein EH Jr, Krauss RM, Shackleton CHA critical discovery linking a genetic disorder to altered this compound metabolism, highlighting the role of steroid sulfatase.
1985 Demonstration of the activation of Factor XII and prekallikrein by this compound.[2]Shimada T, Kato H, Iwanaga S, et al.Implicated this compound in the intrinsic coagulation system.
2003 Identification of SULT2B1b as the primary enzyme responsible for cholesterol sulfation in humans.[3]Strott CA, Higashi YElucidated the key biosynthetic pathway for this compound.
2004 Crystal structure of the RORα ligand-binding domain in complex with this compound.Kallen et al.Provided structural evidence for this compound as a natural ligand for the orphan nuclear receptor RORα, unveiling its role in transcriptional regulation.
2016 Discovery of this compound's role in inhibiting T-cell receptor signaling.[4]Wang et al.Revealed a novel immunomodulatory function of this compound.

Quantitative Data on this compound

This compound is widely distributed throughout the human body, with its concentration varying significantly between different tissues and fluids.

Tissue/FluidConcentration RangeNotes
Plasma/Serum 1.3 - 2.6 µg/mL[3]One of the most abundant steroid sulfates in circulation.
Platelets 164 - 512 pmol/mL[3]Constitutes approximately 1% of the total platelet cell content.
Epidermis (Stratum Corneum) ~1% of total lipids[5]Plays a crucial role in skin barrier function. The concentration varies across different epidermal layers.
Adrenal Glands Widely distributed[2]One of the initial sources from which this compound was isolated.
Brain Widely distributed[2]Implicated in neurosteroidogenesis.
Atherosclerotic Lesions Present[2]Its presence suggests a potential role in the pathophysiology of atherosclerosis.
Estimated Daily Production ~45 mg/day[6]This rate is comparable to that of dehydroepiandrosterone (DHEA) sulfate.

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the sulfation of cholesterol using a suitable sulfating agent in an organic solvent.

Materials:

  • Cholesterol

  • N,N-dimethylformamide (DMF)

  • Sulfamic acid or sulfur trioxide pyridine complex

  • Anhydrous methanol

Procedure:

  • Dissolve cholesterol in N,N-dimethylformamide in a three-necked flask with heating and stirring.[7]

  • Once the cholesterol is completely dissolved, add the sulfating agent (e.g., sulfamic acid).[7]

  • Heat the reaction mixture to the desired temperature (e.g., 68°C) and stir vigorously for approximately 2 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature (e.g., 25°C) and continue stirring to allow for crystallization.[7]

  • Filter the reaction mixture to collect the this compound crystals.

  • Wash the filter cake with anhydrous methanol to remove impurities.[7]

  • Dry the purified this compound product.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Sample Preparation (from serum):

  • Protein Precipitation and Extraction:

    • To 300 µL of serum, add an internal standard (e.g., deuterated this compound).

    • Precipitate proteins by adding a suitable organic solvent (e.g., methanol).

    • Vortex and centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol and then water.[8]

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.[8]

    • Wash the cartridge with water and a non-polar solvent like hexane to remove interfering lipids.[8]

    • Elute the this compound with methanol.[8]

  • Reconstitution:

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.[8]

    • Reconstitute the dried extract in a suitable solvent mixture for LC-MS/MS analysis (e.g., a mixture of water, methanol, and acetonitrile with a small amount of ammonium hydroxide).[8]

LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column suitable for lipid analysis (e.g., a C18 or Phenyl-X column).[8]

    • Mobile Phase A: An aqueous buffer (e.g., 10 mM ammonium acetate in water/acetonitrile).[8]

    • Mobile Phase B: An organic solvent mixture (e.g., methanol/acetonitrile).[8]

    • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to separate this compound from other sample components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for the detection of the sulfated molecule.[8]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification. A common transition for this compound is the loss of the sulfate group (SO3), resulting in a product ion with m/z corresponding to the cholesterol backbone.

Signaling Pathways and Molecular Interactions

This compound is now recognized as a key signaling molecule that modulates the function of various proteins and cellular pathways.

Regulation of Retinoic Acid-Related Orphan Receptor Alpha (RORα)

This compound is a natural ligand for the orphan nuclear receptor RORα. Its binding has significant implications for gene transcription and cellular metabolism.

RORa_Signaling cluster_nucleus Nucleus CS This compound RORa_inactive RORα (Inactive) CS->RORa_inactive Binds to LBD RORa_active RORα (Active) RORa_inactive->RORa_active Conformational Change Coactivators Coactivators RORa_active->Coactivators Recruits TargetGenes Target Genes Coactivators->TargetGenes Activates Transcription Transcription TargetGenes->Transcription

Caption: this compound binds to the ligand-binding domain of RORα, inducing a conformational change that promotes the recruitment of coactivators and subsequent transcription of target genes.

The binding of this compound to the ligand-binding domain of RORα is stabilized by additional hydrogen bonds formed by the sulfate group with amino acid residues Gln289, Tyr290, and Arg370. This interaction leads to a higher binding affinity compared to cholesterol and results in increased transcriptional activity of RORα.

Inhibition of T-Cell Receptor (TCR) Signaling

This compound acts as a negative regulator of T-cell activation by modulating the organization and signaling of the T-cell receptor complex.

TCR_Signaling_Inhibition cluster_membrane Cell Membrane CS This compound TCR_multimer TCR Multimers CS->TCR_multimer Displaces Cholesterol, Disrupts Multimers Cholesterol Cholesterol Cholesterol->TCR_multimer Promotes TCR_monomer TCR Monomers ITAM_phos CD3 ITAM Phosphorylation TCR_multimer->ITAM_phos Enables Downstream_signaling Downstream Signaling ITAM_phos->Downstream_signaling T_cell_activation T-Cell Activation Downstream_signaling->T_cell_activation

Caption: this compound disrupts cholesterol-driven T-cell receptor (TCR) multimers, thereby inhibiting the initial step of CD3 ITAM phosphorylation and subsequent T-cell activation.

Biochemical studies have shown that this compound can displace cholesterol from its binding site on the TCRβ subunit.[4] This disruption of the cholesterol-TCR interaction leads to the disassembly of TCR multimers, which are crucial for efficient signal transduction upon antigen recognition.[4] Consequently, the crucial first step in T-cell activation, the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 subunits, is inhibited.[4]

Conclusion

The field of this compound research has evolved significantly since its discovery in the 1960s. From being considered a simple metabolite, it is now recognized as a critical player in a wide array of physiological processes, including skin barrier function, blood coagulation, and immune regulation. Its role as a signaling molecule, particularly through its interaction with nuclear receptors and its modulation of membrane protein complexes, has opened up new avenues for therapeutic intervention in a variety of diseases. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals as they continue to unravel the complexities of this fascinating molecule and harness its therapeutic potential.

References

Endogenous Regulation of Cholesterol Sulfate Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol sulfate (CS) is a significant, biologically active metabolite of cholesterol, playing crucial roles in a multitude of physiological processes, from maintaining skin barrier integrity to modulating intricate signaling pathways. The endogenous metabolism of this sulfated sterol is tightly controlled by the balanced activities of its synthesizing enzyme, sulfotransferase 2B1b (SULT2B1b), and its catabolizing enzyme, steroid sulfatase (STS). Dysregulation of CS homeostasis is implicated in various pathological conditions, including X-linked ichthyosis, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanisms governing the endogenous regulation of this compound metabolism. It delves into the key enzymatic players, their kinetics, and tissue-specific expression. Furthermore, it elucidates the complex signaling networks that are influenced by CS, including the transcriptional regulation of key metabolic genes. Detailed experimental protocols for the assessment of enzyme activities and quantification of CS are also provided to facilitate further research in this expanding field.

Introduction

This compound is the 3β-sulfate ester of cholesterol and a quantitatively important sterol sulfate in human plasma.[1] While once considered an inert metabolic byproduct, a growing body of evidence has established CS as a critical signaling molecule and a key regulator of cellular function.[2] Its amphipathic nature allows it to partition into cellular membranes, where it contributes to membrane stability. Beyond its structural role, CS is involved in a diverse array of biological processes, including epidermal differentiation, platelet adhesion, and the regulation of steroidogenesis.[2]

The cellular and circulating levels of this compound are meticulously controlled by the interplay of two key enzymes:

  • Sulfotransferase 2B1b (SULT2B1b): This cytosolic enzyme catalyzes the sulfonation of cholesterol, transferring a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of cholesterol to form this compound.[1][3]

  • Steroid Sulfatase (STS): A membrane-bound enzyme primarily located in the endoplasmic reticulum, STS hydrolyzes the sulfate ester bond of this compound, converting it back to cholesterol.[4][5]

This guide will explore the endogenous regulation of CS metabolism by examining the characteristics of these enzymes, their quantitative distribution, and the signaling pathways that are modulated by their product.

Quantitative Data on this compound Metabolism

A thorough understanding of the endogenous regulation of this compound requires quantitative data on enzyme kinetics, substrate concentrations, and the tissue-specific expression of the key metabolic enzymes. The following tables summarize key quantitative data gathered from the scientific literature.

Table 1: Kinetic Parameters of Enzymes in this compound Metabolism

EnzymeSubstrateKm (μM)Vmax (pmol/min/mg)Organism/SystemReference
Human SULT2B1bCholesterol1.5 - 5.0Not consistently reportedRecombinant Human[6][7]
Human SULT2B1bPregnenolone0.4Not consistently reportedRecombinant Human[8]
Human Steroid Sulfatase (STS)This compoundNot availableNot availableHuman Tissues[2][9]
Human Steroid Sulfatase (STS)Estrone Sulfate4.6 - 10130 - 1,100Human Placenta, Breast Cancer Cells[2]
Human Steroid Sulfatase (STS)DHEA Sulfate3.0 - 201,200 - 12,000Human Placenta, Breast Cancer Cells[2]

Table 2: this compound Concentrations in Human Tissues and Fluids

Tissue/FluidConcentrationReference
Plasma< 350 µ g/100 ml (Normal)
Plasma (STS Deficiency)2,700 - 4,000 µ g/100 ml
Red Blood Cell Membranes< 300 µ g/100 ml Erythrocytes (Normal)
Red Blood Cell Membranes (STS Deficiency)5,200 - 9,800 µ g/100 ml Erythrocytes
Platelets164 - 512 pmol/ml[1]
Skin (Stratum Corneum)Increased up to 5-fold in X-linked ichthyosis[2]
Atherosclerotic LesionsPresent[10]

Table 3: Relative mRNA Expression of SULT2B1b and STS in Mouse Tissues

TissueSULT2B1b mRNA Expression (Relative)STS mRNA Expression (Relative)Reference
Small IntestineHighModerate
LiverModerateHigh
KidneyLowHigh
StomachLowModerate
BrainLowModerate
SkinHighHigh
PlacentaLowHigh

Note: Data from mouse studies are often used as a proxy for human tissues due to the conservation of these enzymes and the limited availability of quantitative human tissue data.

Signaling Pathways Regulating this compound Metabolism

The synthesis and degradation of this compound are not merely housekeeping processes but are integrated into broader cellular signaling networks. This compound itself acts as a signaling molecule, influencing the activity of key transcription factors and nuclear receptors.

Transcriptional Regulation of SULT2B1b by HNF4α

Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial transcription factor in the liver, regulating genes involved in glucose and lipid metabolism. Recent studies have identified SULT2B1b as a direct transcriptional target of HNF4α.[11] HNF4α binds to a specific response element in the SULT2B1b promoter, leading to increased transcription of the enzyme. This induction of SULT2B1b by HNF4α establishes a negative feedback loop, as the resulting this compound can, in turn, inhibit the transcriptional activity of HNF4α.[11] This feedback mechanism is critical for maintaining glucose homeostasis.[11]

HNF4a_SULT2B1b_Feedback_Loop HNF4a HNF4α SULT2B1b_gene SULT2B1b Gene HNF4a->SULT2B1b_gene Binds to Promoter (Transcriptional Activation) SULT2B1b_protein SULT2B1b Protein SULT2B1b_gene->SULT2B1b_protein Transcription & Translation Cholesterol_Sulfate This compound SULT2B1b_protein->Cholesterol_Sulfate Catalyzes Sulfation Cholesterol Cholesterol Cholesterol->SULT2B1b_protein Substrate Cholesterol_Sulfate->HNF4a Inhibits Activity

HNF4α-SULT2B1b Negative Feedback Loop.

This compound as a Modulator of SREBP-2 Activity

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol homeostasis. When cellular cholesterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi, where it undergoes proteolytic cleavage to release its active N-terminal domain. This active fragment then translocates to the nucleus to activate the transcription of genes involved in cholesterol synthesis and uptake. This compound has been shown to inhibit the proteolytic processing of SREBP-2.[12][13] By preventing the activation of SREBP-2, this compound contributes to the feedback inhibition of cholesterol biosynthesis, thus playing a role in maintaining cellular cholesterol balance.[13] The precise mechanism involves this compound influencing the interaction between SREBP-2 and its escort protein, SCAP, which is sensitive to sterol levels in the ER membrane.[14]

SREBP2_Inhibition_by_CS cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP SREBP-2-SCAP Complex Insig Insig SREBP2_SCAP->Insig Binds upon high sterol levels S1P Site-1 Protease (S1P) SREBP2_SCAP->S1P Transport to Golgi (Low Cholesterol) S2P Site-2 Protease (S2P) S1P->S2P Sequential Cleavage nSREBP2 Active N-terminal SREBP-2 S2P->nSREBP2 Release of Active Fragment Target_Genes Cholesterol Biosynthesis Genes nSREBP2->Target_Genes Transcriptional Activation Cholesterol_Sulfate This compound Cholesterol_Sulfate->SREBP2_SCAP Inhibits Transport to Golgi

Inhibition of SREBP-2 Processing by this compound.

RORα Activation by this compound

The Retinoic Acid-related Orphan Receptor Alpha (RORα) is a nuclear receptor that plays a role in regulating metabolism and inflammation. Cholesterol and, with higher affinity, this compound have been identified as endogenous ligands for RORα.[15] Upon binding to this compound, RORα undergoes a conformational change that promotes the recruitment of coactivators and subsequent activation of target gene transcription. The activation of RORα by this compound has been implicated in the regulation of genes involved in lipid metabolism and immune responses.[16][17]

RORa_Activation_Pathway Cholesterol_Sulfate This compound RORa RORα (Inactive) Cholesterol_Sulfate->RORa Binds as Ligand RORa_Active RORα (Active) RORa->RORa_Active Conformational Change Coactivators Coactivators RORa_Active->Coactivators Recruits DNA_RRE ROR Response Element (RRE) on DNA RORa_Active->DNA_RRE Binds to Target_Gene_Expression Target Gene Transcription Coactivators->Target_Gene_Expression Activates DNA_RRE->Target_Gene_Expression Regulates

Activation of RORα by this compound.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the investigation of this compound metabolism. This section provides detailed methodologies for key experiments.

SULT2B1b Activity Assay

This protocol describes a radiometric assay for determining SULT2B1b activity by measuring the transfer of a radiolabeled sulfate group from [³⁵S]PAPS to cholesterol.

Materials:

  • Recombinant human SULT2B1b

  • [³⁵S]PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Cholesterol

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT

  • Stop Solution: 0.1 M zinc sulfate

  • Barium hydroxide

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Water bath at 37°C

  • Scintillation counter

Procedure:

  • Prepare a stock solution of cholesterol in a suitable organic solvent (e.g., ethanol) and evaporate the solvent to create a thin film. Resuspend the cholesterol in the assay buffer containing a detergent (e.g., 0.1% Triton X-100) to create a micellar solution.

  • In a microcentrifuge tube, combine the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of cholesterol solution (to achieve desired final concentration)

    • 10 µL of recombinant SULT2B1b

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of [³⁵S]PAPS.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding 100 µL of the Stop Solution.

  • Add 100 µL of barium hydroxide to precipitate the unreacted [³⁵S]PAPS as barium sulfate.

  • Centrifuge the tubes at high speed for 5 minutes to pellet the precipitate.

  • Carefully transfer a known volume of the supernatant (containing the [³⁵S]this compound) to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of [³⁵S]this compound formed per unit time per amount of enzyme.

SULT2B1b_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cholesterol Micelles - SULT2B1b Enzyme - [35S]PAPS Start->Prepare_Reagents Reaction_Setup Set up Reaction: - Buffer, Cholesterol, Enzyme Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Start_Reaction Initiate with [35S]PAPS Pre_incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Terminate with ZnSO4 Incubation->Stop_Reaction Precipitate_PAPS Precipitate unreacted [35S]PAPS with Ba(OH)2 Stop_Reaction->Precipitate_PAPS Centrifuge Centrifuge Precipitate_PAPS->Centrifuge Collect_Supernatant Collect Supernatant (contains [35S]this compound) Centrifuge->Collect_Supernatant Scintillation_Counting Scintillation Counting Collect_Supernatant->Scintillation_Counting End End Scintillation_Counting->End

SULT2B1b Radiometric Activity Assay Workflow.

Steroid Sulfatase (STS) Activity Assay

This protocol describes a colorimetric assay for determining STS activity using the artificial substrate p-nitrocatechol sulfate.

Materials:

  • Tissue homogenate or cell lysate containing STS

  • p-Nitrocatechol sulfate (pNCS)

  • Assay Buffer: 0.1 M Sodium Acetate, pH 5.0

  • Stop Solution: 1 M NaOH

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Prepare a stock solution of pNCS in the Assay Buffer.

  • In a microplate well or cuvette, add the tissue homogenate or cell lysate.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the pNCS solution.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). The hydrolysis of pNCS by STS will produce p-nitrocatechol, which is colorless at acidic pH.

  • Terminate the reaction by adding the Stop Solution (1 M NaOH). The alkaline pH will cause the p-nitrocatechol product to develop a yellow color.

  • Measure the absorbance of the yellow product at 515 nm using a spectrophotometer or microplate reader.

  • Create a standard curve using known concentrations of p-nitrocatechol to determine the amount of product formed.

  • Calculate the enzyme activity as the amount of p-nitrocatechol produced per unit time per amount of protein.

STS_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - p-Nitrocatechol Sulfate (pNCS) - Tissue/Cell Lysate Start->Prepare_Reagents Reaction_Setup Set up Reaction: - Buffer, Lysate Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Start_Reaction Initiate with pNCS Pre_incubation->Start_Reaction Incubation Incubate at 37°C (Hydrolysis to p-Nitrocatechol) Start_Reaction->Incubation Stop_Reaction Terminate with NaOH (Color Development) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 515 nm Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate Activity using Standard Curve Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

STS Colorimetric Activity Assay Workflow.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological matrices.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., d7-cholesterol sulfate)

  • Organic solvents (e.g., methanol, acetonitrile, isopropanol)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample, add the internal standard.

    • Perform a liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances and to enrich the lipid fraction containing this compound.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase system (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid) to separate this compound from other lipids.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and the internal standard. For this compound, a common transition is m/z 465.3 → 97.0 (the sulfate fragment).

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Quantification_Workflow Start Start Sample_Collection Biological Sample (Plasma, Tissue, etc.) Start->Sample_Collection Add_IS Add Internal Standard (d7-Cholesterol Sulfate) Sample_Collection->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Reconstitution Evaporate and Reconstitute Extraction->Reconstitution LC_Separation LC Separation (C18 Reverse Phase) Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (Negative Ion Mode, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis: - Peak Integration - Standard Curve - Quantification MSMS_Detection->Data_Analysis End End Data_Analysis->End

LC-MS/MS Quantification of this compound Workflow.

Conclusion

The endogenous regulation of this compound metabolism is a complex and highly orchestrated process with profound implications for cellular physiology and disease. The balance between SULT2B1b and STS activities, coupled with the intricate signaling roles of this compound, highlights the importance of maintaining homeostasis of this crucial metabolite. For researchers and drug development professionals, a deep understanding of these regulatory mechanisms is essential for identifying novel therapeutic targets for a range of disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource to advance our understanding of this compound metabolism and to facilitate the development of innovative therapeutic strategies.

References

Neuroprotective Effects of Cholesterol Sulfate in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol sulfate (CS), an endogenous sulfated sterol, is emerging as a significant player in central nervous system (CNS) homeostasis and neuroprotection. While historically recognized for its role in membrane stabilization and as a precursor for neurosteroid synthesis, recent evidence highlights its direct protective effects against neuronal insults.[1] This technical guide provides an in-depth overview of the neuroprotective mechanisms of this compound, focusing on its role in mitigating oxidative stress, modulating astrocyte metabolism, and activating key cell survival signaling pathways. The information presented herein is intended to support further research and the development of novel therapeutic strategies targeting neurodegenerative diseases.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in various in vitro models of neuronal cell death. The following tables summarize the key quantitative findings from studies investigating the effects of CS on cell viability and astrocyte metabolism.

Table 1: Neuroprotective Efficacy of this compound against Glutamate-Induced Excitotoxicity in HT-22 Cells

ParameterConditionThis compound ConcentrationResultReference
Cell Viability (Calcein AM Assay) Co-treatment with 20 mM Glutamate10 µMSignificant attenuation of cell death[1]
30 µMDose-dependent increase in viability[1]
50 µMDose-dependent increase in viability[1]
Cell Viability (MTT Assay) Co-treatment with 20 mM Glutamate10 µMSignificant attenuation of cell death[1]
30 µMDose-dependent increase in viability[1]
50 µMDose-dependent increase in viability[1]
EC50 24-hour pre-treatment before Glutamate22.6 µM[1]
36-hour pre-treatment before Glutamate11.4 µM[1]
Apoptosis/Necrosis (Flow Cytometry) Glutamate onlyN/AEarly Apoptosis: 9.64%Late Apoptosis: 14.1%Necrosis: 48.2%[1]
Glutamate + 24-hour CS pre-treatmentNot SpecifiedEarly Apoptosis: 1.54%Late Apoptosis: 2.38%Necrosis: 22.8%[1]

Table 2: Neuroprotective Efficacy of this compound against Rotenone-Induced Mitochondrial Dysfunction in HT-22 Cells

ParameterConditionThis compound ConcentrationResultReference
Cell Viability Co-treatment with Rotenone30 µMSignificantly decreased rotenone-induced cell death[1]
50 µMSignificantly decreased rotenone-induced cell death[1]

Table 3: Effects of this compound on Primary Astrocyte Metabolism

ParameterTreatment DurationThis compound ConcentrationResultReference
Total ATP Content 72 hoursNot SpecifiedSignificantly increased[1]
Glycogen Content Not SpecifiedNot SpecifiedIncreased[1]
Lactate Levels in Culture Media 72 hoursNot SpecifiedIncreased[1]
Lipid Content Not SpecifiedNot SpecifiedIncreased[1]

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of critical intracellular signaling pathways. A key pathway identified is the Akt/Bcl-2 anti-apoptotic cascade.

Akt/Bcl-2 Signaling Pathway

The Akt/Bcl-2 pathway is a central regulator of cell survival and apoptosis. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inactivation of pro-apoptotic proteins, while promoting the expression of anti-apoptotic proteins like Bcl-2. This compound has been shown to activate this pathway, thereby tipping the balance towards cell survival in the face of neurotoxic insults.[1]

Akt_Bcl2_Pathway Akt/Bcl-2 Signaling Pathway in Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits p-Akt Akt (Active) PDK1->p-Akt Phosphorylates Akt Akt Akt p-Bad Bad (Inactive) p-Akt->p-Bad Phosphorylates Bad Bcl-2 Bcl-2 p-Akt->Bcl-2 Promotes expression Bad Bad Bad->Bcl-2 Inhibits p-Bad->Bcl-2 Releases Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Cell Survival Cell Survival Bcl-2->Cell Survival Promotes

Caption: Akt/Bcl-2 survival pathway activated by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to assess the neuroprotective effects of this compound.

Cell Viability Assessment Workflow

Cell_Viability_Workflow Workflow for Cell Viability Assays cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed HT-22 cells in 96-well plate B Pre-treat with this compound (various concentrations) A->B C Induce neurotoxicity (e.g., Glutamate, Rotenone) B->C D Incubate for specified duration C->D E Add viability reagent (e.g., MTT, Calcein AM) D->E F Incubate E->F G Measure absorbance/fluorescence F->G H Calculate percentage cell viability G->H I Determine dose-response curve and EC50 H->I

Caption: General workflow for assessing neuroprotective effects on cell viability.

Mitochondrial Function and Oxidative Stress Analysis Workflow

Mito_ROS_Workflow Workflow for Mitochondrial and ROS Analysis cluster_setup Cell Culture and Treatment cluster_mmp Mitochondrial Membrane Potential (ΔΨm) cluster_ros Reactive Oxygen Species (ROS) Measurement A Culture HT-22 cells B Treat with this compound and/or neurotoxin A->B C Harvest cells B->C D Stain with potentiometric dye (e.g., JC-1, TMRE) C->D F Load with ROS-sensitive probe (e.g., H2DCFDA) C->F E Analyze by flow cytometry D->E G Analyze by flow cytometry or fluorescence microscopy F->G

References

Methodological & Application

Application Note: Quantitative Analysis of Cholesterol Sulfate in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cholesterol sulfate (CS) is a key endogenous steroid and the most abundant sterol sulfate in human plasma. It is synthesized from cholesterol by the sulfotransferase enzyme SULT2B1b[1][2]. CS plays a vital role in numerous physiological processes, including epidermal differentiation, membrane stabilization, platelet adhesion, and the regulation of cholesterol homeostasis[3][4][5]. Dysregulation of CS levels has been implicated in various conditions, such as X-linked ichthyosis and metabolic disorders[6]. Consequently, the accurate and robust quantification of this compound in biological matrices is crucial for both clinical diagnostics and physiological research.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing sulfated steroids like CS. It offers high sensitivity and specificity, allowing for the direct measurement of the intact molecule without the need for chemical or enzymatic cleavage, which is a limitation of techniques like GC-MS[7][8]. This application note provides a detailed protocol for the sensitive and reliable quantification of this compound in human serum using LC-MS/MS.

This compound Biosynthesis and Metabolism

This compound is synthesized from cholesterol through a two-step enzymatic process. First, the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is generated from ATP and inorganic sulfate. Subsequently, a sulfotransferase, primarily SULT2B1b, catalyzes the transfer of the sulfo group from PAPS to the 3β-hydroxyl group of cholesterol, forming this compound[1][2]. The reverse reaction, the hydrolysis of this compound back to cholesterol, is catalyzed by the enzyme steroid sulfatase (STS)[7].

Cholesterol_Sulfate_Pathway cluster_PAPS PAPS Synthesis cluster_CS Cholesterol Sulfation ATP ATP APS Adenosine-5'-phosphosulfate (APS) ATP->APS ATP sulfurylase (ATPS) Sulfate Inorganic Sulfate Sulfate->APS PAPS PAPS APS->PAPS APS kinase (APSK) CS This compound PAPS->CS SULT2B1b Chol Cholesterol Chol->CS CS->Chol Steroid Sulfatase (STS)

Caption: Biosynthesis and metabolism of this compound.

Experimental Protocols

This protocol is adapted from a validated method for the simultaneous quantification of multiple sulfated steroids in human serum[7].

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection: Use 300 μL of human serum for the extraction.

  • Internal Standard: Add an appropriate deuterated internal standard (e.g., d7-Cholesterol Sulfate) to the serum sample to correct for matrix effects and extraction variability.

  • Protein Precipitation: Add 600 μL of a 1:1 (v/v) mixture of methanol (MeOH) and acetonitrile (ACN). Vortex for 30 seconds and incubate at -20°C for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,500 x g for 10 minutes. Transfer the supernatant to a clean glass tube.

  • Dilution: Mix the supernatant with 3 mL of water[9].

  • SPE Cartridge Conditioning: Condition a Sep-Pak C18 cartridge with 2 mL of MeOH followed by 2 mL of water[7].

  • Sample Loading: Load the diluted supernatant onto the conditioned C18 cartridge.

  • Washing Steps: Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering lipids and unbound substances[7][9].

  • Elution: Elute the sulfated steroids, including this compound, from the cartridge with 4 mL of MeOH[7].

  • Evaporation & Reconstitution: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 250 μL of a solution containing 79.75% water, 10% MeOH, 10% ACN, and 0.25% ammonium hydroxide. Centrifuge the reconstituted sample before injection[7][9].

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters are crucial for achieving accurate quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Serum Sample (300 µL) + Internal Standard s2 Protein Precipitation (MeOH/ACN) s1->s2 s3 Centrifugation s2->s3 s4 Solid-Phase Extraction (SPE) (C18 Cartridge) s3->s4 s5 Wash (Water, Hexane, Chloroform) s4->s5 s6 Elution (Methanol) s5->s6 s7 Evaporation (N2 Stream) s6->s7 s8 Reconstitution s7->s8 a1 LC-MS/MS Injection (10 µL) s8->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantitative Analysis a2->a3

References

Application Note and Protocol: Extraction of Cholesterol Sulfate from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol sulfate is the most abundant sterol sulfate in human plasma, with concentrations comparable to dehydroepiandrosterone sulfate (DHEA-S). It plays a crucial role in various physiological processes, including cell membrane stabilization, epidermal differentiation, platelet adhesion, and signal transduction[1][2]. Accurate quantification of this compound in plasma is essential for studying its role in health and disease, as altered levels have been associated with conditions like X-linked ichthyosis, liver cirrhosis, and hypercholesterolemia[2]. This document provides a detailed protocol for the efficient extraction of this compound from human plasma, suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Principle

The protocol employs a two-stage process involving liquid-liquid extraction (LLE) to separate lipids from the bulk of plasma proteins, followed by solid-phase extraction (SPE) to isolate this compound from other lipid classes. An internal standard is added at the beginning to ensure accurate quantification. The final eluate contains enriched this compound ready for analysis.

Data Presentation

Table 1: Typical Concentrations of this compound in Human Plasma

ConditionMean Concentration (µg/dL)Subject GroupReference
Healthy Controls253.0 ± 24.6Control Subjects
Liver Cirrhosis444.6 ± 51.7Patients
Hypercholesterolemia413.7 ± 44.5Patients
Steroid Sulfatase Deficiency3,300 (Range: 2,700-4,000)Patients
Normal Adults (General)< 350Control Subjects

Table 2: Performance Characteristics of Sterol Extraction Methods

MethodParameterValueReference
LLE followed by SPEExtraction Efficiency85 - 110%[3]
LLE followed by SPEDay-to-Day Variability<10% (RSE)[3]
1-Butanol/Methanol LLE vs. Chloroform/Methanol LLECorrelation (R²)0.976[4]

Experimental Workflow

G cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start 1. Start: 200 µL Human Plasma is 2. Add Deuterated Internal Standard start->is extract 3. Add Extraction Solvent (e.g., Methanol:Dichloromethane) is->extract vortex 4. Vortex to Precipitate Protein & Extract Lipids extract->vortex centrifuge 5. Centrifuge (e.g., 2000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Lipid-Containing Supernatant centrifuge->supernatant condition 7. Condition C18 SPE Cartridge (Methanol then Water) supernatant->condition load 8. Load Supernatant condition->load wash 9. Wash with Hexane & Chloroform (Removes Neutral Lipids) load->wash elute 10. Elute this compound (Methanol) wash->elute dry 11. Evaporate & Reconstitute elute->dry end_point 12. Analyze by LC-MS/MS or GC-MS dry->end_point

Caption: Workflow for this compound Extraction from Plasma.

Experimental Protocols

Protocol 1: Plasma Preparation from Whole Blood

This protocol should be performed within one hour of blood collection.[5]

Materials:

  • Whole blood collected in EDTA (lavender top) or sodium citrate (light blue top) tubes[6].

  • Refrigerated centrifuge.

  • Pipettes and sterile polypropylene tubes.

Procedure:

  • Collect whole blood into an anticoagulant-treated tube[6]. Gently invert the tube 8-10 times to mix.

  • Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge to separate the plasma from blood cells[6].

  • Carefully aspirate the upper plasma layer using a clean pipette, avoiding disturbance of the buffy coat and red blood cell pellet.

  • Transfer the plasma to a clean, labeled polypropylene tube.

  • Samples can be used immediately or stored at -80°C. Avoid repeated freeze-thaw cycles[6].

Protocol 2: Combined Liquid-Liquid and Solid-Phase Extraction

This protocol is adapted from methodologies that use a combination of LLE and SPE for comprehensive sterol analysis[3][7].

Materials and Reagents:

  • Human plasma (200 µL).

  • Deuterated this compound (d-CS) internal standard.

  • Methanol (MeOH), HPLC grade.

  • Dichloromethane, HPLC grade.

  • Hexane, HPLC grade.

  • Chloroform, HPLC grade.

  • Water, HPLC/MS grade.

  • Sep-Pak C18 SPE cartridges[7].

  • Centrifuge, vortex mixer, and nitrogen evaporator.

Procedure:

Part A: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of human plasma into a clean glass tube.

  • Add a known amount of deuterated internal standard to the plasma.

  • Add 2 mL of a methanol:dichloromethane (1:1, v/v) solvent mixture[3].

  • Vortex the mixture vigorously for 2 minutes to precipitate proteins and extract lipids.

  • Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant containing the lipid extract to a new clean glass tube.

Part B: Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge: Sequentially pass 2 mL of MeOH and then 2 mL of water through the Sep-Pak C18 cartridge[7]. Do not allow the cartridge to dry out.

  • Load the sample: Load the lipid extract (from step 6) onto the conditioned C18 cartridge.

  • Wash the cartridge:

    • Wash with 3 mL of water to remove highly polar impurities[7].

    • Wash with 3 mL of hexane to elute neutral lipids like cholesterol esters[7].

    • Wash with 4 mL of chloroform to elute other non-sulfated lipids[7].

  • Elute this compound: Elute the sulfated steroids, including this compound, from the cartridge with 4 mL of MeOH[7]. Collect this fraction.

  • Dry and Reconstitute: Evaporate the methanolic fraction to dryness under a gentle stream of nitrogen at 40°C[7]. Reconstitute the dried extract in a small, precise volume (e.g., 100-250 µL) of a suitable solvent (e.g., methanol/water 1:1) for downstream analysis[7].

Protocol 3: Alternative Single-Phase LLE Method

For high-throughput applications, a simpler single-phase extraction may be suitable prior to LC-MS/MS analysis[4].

Materials and Reagents:

  • Human plasma (10 µL).

  • 1-Butanol:Methanol (1:1, v/v) with 5 mM ammonium formate and internal standards[4].

  • Eppendorf tubes (1.5 mL).

Procedure:

  • Aliquot 10 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 100 µL of the 1-butanol:methanol (1:1, v/v) extraction solution containing internal standards[4].

  • Vortex thoroughly to ensure complete mixing and protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet debris.

  • The resulting supernatant can be directly injected for LC-MS/MS analysis[4]. Note that this method does not isolate this compound from other lipids but is effective for lipid profiling when combined with chromatographic separation.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Cholesterol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol sulfate is a key endogenous steroid that plays a crucial role in various physiological and pathological processes. It is formed from cholesterol through the action of sulfotransferases, primarily SULT2B1b, and is catabolized back to cholesterol by steroid sulfatase.[1] Accurate quantification of this compound in biological matrices is essential for understanding its role in skin disorders like X-linked ichthyosis, as well as its involvement in cancer and metabolic diseases.[2][3] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive method for the analysis of this compound and other sulfated steroids. This application note provides a detailed protocol for the separation and quantification of this compound using HPLC, summarizes key performance data, and illustrates the experimental workflow and relevant metabolic pathway.

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis for the quantification of this compound in human serum.

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting this compound from serum samples.

Materials:

  • Human serum samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., d7-cholesterol sulfate in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 300 µL of human serum into a 1.5 mL microcentrifuge tube.

  • Add a known amount of internal standard solution to each sample.

  • Add 900 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 20 seconds and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 5 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-2 min: 80% A

    • 2-10 min: Linear gradient to 10% A

    • 10-12 min: Hold at 10% A

    • 12.1-15 min: Return to 80% A for column re-equilibration

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 465.3 → Product ion (m/z) 97.0 (sulfate group)

    • d7-Cholesterol Sulfate (IS): Precursor ion (m/z) 472.3 → Product ion (m/z) 97.0

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound by HPLC-MS/MS, compiled from various studies.

ParameterValueReference
**Linearity (R²) **> 0.99[4][5]
Limit of Quantification (LOQ) 1 - 80 ng/mL[4][5]
Intra-day Precision (%CV) < 10%[4][5]
Inter-day Precision (%CV) < 10%[4][5]
Accuracy (%RE) < 10%[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sp1 Serum Sample (300 µL) sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation (Acetonitrile) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 an1 HPLC Injection sp6->an1 an2 C18 Column Separation an1->an2 an3 ESI- Source an2->an3 an4 Tandem Mass Spectrometry (MRM Detection) an3->an4 dp1 Peak Integration an4->dp1 dp2 Quantification using Internal Standard dp1->dp2

Caption: Experimental workflow for this compound analysis.

This compound Metabolic Pathway

This diagram illustrates the biosynthesis and metabolism of this compound.

metabolic_pathway cluster_synthesis Biosynthesis cluster_catabolism Catabolism chol Cholesterol sult2b1b SULT2B1b chol->sult2b1b cs This compound sts Steroid Sulfatase (STS) cs->sts sult2b1b->cs + SO₄²⁻ sts->chol - SO₄²⁻

Caption: this compound biosynthesis and catabolism pathway.

References

Application Note: Analysis of Cholesterol Sulfate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol sulfate is a sulfated form of cholesterol that plays significant roles in various biological processes, including epidermal barrier function, steroidogenesis, and cell signaling. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological relevance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this analysis due to its high selectivity, sensitivity, and specificity. This application note details the characteristic fragmentation pattern of this compound and provides a comprehensive protocol for its quantification in biological samples.

Mass Spectrometry Fragmentation of this compound

Under electrospray ionization (ESI) in negative ion mode, this compound readily forms a deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 465.2. Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the most prominent fragmentation pathway involves the neutral loss of the sulfate group (SO₃) and the transfer of a proton, resulting in the formation of the bisulfate anion (HSO₄⁻) at m/z 97.[1][2] This transition is highly specific and is commonly used for the selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) of this compound.

Further fragmentation of the cholesterol backbone can occur, but these fragments are generally of lower intensity. The characteristic loss of the sulfate group is the key diagnostic feature for the identification and quantification of this compound and other sterol sulfates.[1]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound.

ParameterValueReference
Precursor Ion (m/z)465.2[3]
Product Ion (m/z)96.9[3]
Collision Energy (eV)37[3]
Ionization ModeNegative ESI[4]

Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS

This protocol is based on established methods for the analysis of sulfated steroids in human serum.[4]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 2 mL of methanol followed by 2 mL of water.

  • Dilute 300 µL of human serum with water and load it onto the conditioned SPE cartridge.

  • Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering substances.

  • Elute the sulfated steroids, including this compound, with 4 mL of methanol.

  • Evaporate the methanol eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.

  • Centrifuge the reconstituted sample to pellet any insoluble material before injection.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Kinetex Biphenyl, 2.6 µm, 150 x 2.1 mm).[1]

  • Mobile Phase A: Water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient:

    • 0-2 min: 70% B

    • 2-10 min: Gradient from 70% to 85% B

    • 10-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • Followed by a re-equilibration step.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5-10 µL.[1][4]

  • Column Temperature: 28°C.[1]

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Heated electrospray ionization (HESI) operated in negative ion mode.[4]

  • Capillary Temperature: 270°C.[4]

  • Vaporizer Temperature: 350°C.[4]

  • Sheath Gas Pressure: 50 arbitrary units.[4]

  • Auxiliary Gas Pressure: 20 arbitrary units.[4]

  • Collision Gas: Argon at a pressure of 1.5 mTorr.[3]

  • MRM Transition:

    • This compound: 465.2 → 96.9

4. Data Analysis

  • Quantification is performed by integrating the peak area of the 465.2 → 96.9 MRM transition and comparing it to a calibration curve constructed using certified standards. An internal standard, such as deuterated this compound (d7-cholesterol sulfate), should be used to correct for matrix effects and variations in sample preparation and instrument response.[1]

Diagrams

Fragmentation_Pathway Cholesterol_Sulfate_Ion This compound [M-H]⁻ m/z 465.2 Fragment_Ion Bisulfate Anion [HSO₄]⁻ m/z 97 Cholesterol_Sulfate_Ion->Fragment_Ion CID Neutral_Loss Neutral Loss (Cholesterol) Cholesterol_Sulfate_Ion->Neutral_Loss Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Serum_Sample Serum Sample SPE Solid-Phase Extraction (C18) Serum_Sample->SPE Elution Elution SPE->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

Application Notes and Protocols for the Delipidation of Plasma for Sterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of sterols in plasma is crucial for understanding lipid metabolism, diagnosing diseases, and for the development of therapeutic drugs. Plasma, however, is a complex matrix rich in lipids and proteins that can interfere with analytical methods. Delipidation, the process of removing these interfering lipids, is a critical step in sample preparation for sterol analysis. This document provides detailed protocols for common plasma delipidation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. It also presents a modern alternative, Supported Liquid Extraction (SLE). The selection of an appropriate method depends on the specific sterols of interest, the required analytical sensitivity, and the available instrumentation.

Key Considerations for Method Selection

Several factors should be considered when choosing a delipidation protocol:

  • Sterol Profile: The analysis of a broad range of sterols, including both cholesterol and its less abundant precursors and metabolites (e.g., oxysterols), may require a more comprehensive extraction method.

  • Esterified vs. Free Sterols: Many sterols in plasma are esterified with fatty acids. To measure total sterol content, a saponification (alkaline hydrolysis) step is necessary to cleave the ester bonds.[1]

  • Analytical Platform: The chosen delipidation method should be compatible with the downstream analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Throughput and Automation: For large-scale studies, methods that are amenable to automation, such as those using 96-well plates, are preferable.

Experimental Protocols

Protocol 1: Comprehensive Sterol Extraction using Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)

This method is suitable for the quantitative analysis of a wide range of sterols and oxysterols in plasma and generally yields high recovery rates.[1][2]

Materials:

  • Plasma (200 µL)

  • Deuterated internal standards

  • Methanol:Dichloromethane (2:1, v/v)

  • Potassium Hydroxide (KOH) in ethanol

  • Hexane

  • Isopropanol

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Toluene

Procedure:

  • Sample Preparation: To 200 µL of human plasma, add deuterated internal standards for the sterols of interest.

  • Liquid-Liquid Extraction:

    • Add 2 mL of methanol:dichloromethane (2:1, v/v) to the plasma sample.

    • Vortex thoroughly for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase.

  • Saponification (for total sterol analysis):

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of 1 M KOH in 90% ethanol.

    • Incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Sterol Extraction post-saponification:

    • After cooling, add 1 mL of water and 2 mL of hexane.

    • Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.

    • Collect the upper hexane layer. Repeat the hexane extraction for a total of three extractions.

    • Pool the hexane extracts and dry under nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Reconstitute the dried extract from step 4 in 1 mL of toluene and load it onto the SPE cartridge.

    • Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.

    • Elute the sterols with 8 mL of 30% isopropanol in hexane.

    • Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS or GC-MS analysis.

Protocol 2: Delipidation using Butanol and Di-isopropyl Ether (LLE) without Protein Precipitation

This method is designed for the complete removal of major lipid classes, including triglycerides, cholesterol, and phospholipids, while keeping plasma proteins, including apolipoproteins, in solution.

Materials:

  • Plasma or Serum

  • Butanol/Di-isopropyl ether mixture (40:60, v/v)

  • Ethylenediaminetetraacetic acid (EDTA) solution (optional, 0.1 mg/mL in plasma)

Procedure:

  • Extraction:

    • To one volume of plasma (optionally containing EDTA), add two volumes of the butanol/di-isopropyl ether (40:60, v/v) mixture.

    • Agitate the mixture by end-over-end rotation at room temperature for 30 minutes.

  • Phase Separation:

    • Centrifuge the mixture at a low speed (e.g., 1000 x g) for 2 minutes to separate the aqueous and organic phases.

  • Collection:

    • The upper organic phase contains the extracted lipids, including sterols. Carefully collect this phase for further analysis.

    • The lower aqueous phase contains the delipidated plasma proteins.

Protocol 3: Protein Precipitation for Plasma Delipidation

Protein precipitation is a rapid and simple method for removing the bulk of proteins and disrupting lipoproteins to release sterols. Acetonitrile is a commonly used solvent for this purpose.[3]

Materials:

  • Plasma or Serum (e.g., 100 µL)

  • Acetonitrile (ACN), chilled

  • Internal standards

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add internal standards.

  • Precipitation:

    • Add 300 µL of chilled acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample is common).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the sterols and other soluble components.

    • The supernatant can be directly analyzed or subjected to further cleanup steps if necessary.

Data Presentation

The efficiency of different delipidation methods can be evaluated by calculating the recovery of known amounts of sterol standards spiked into plasma samples. The following table summarizes representative recovery data for various sterols using a comprehensive LLE-SPE method.

Sterol/OxysterolAverage Recovery (%)Reference
Overall Method Efficiency 85 - 110%[1][2][4][5]
Oxysterols (Solvent Spike)
22-hydroxycholesterol99.6 - 109%[1]
24-hydroxycholesterol99.6 - 109%[1]
25-hydroxycholesterol99.6 - 109%[1]
27-hydroxycholesterol99.6 - 109%[1]
7α-hydroxycholesterol99.6 - 109%[1]
4β-hydroxycholesterol99.6 - 109%[1]
Sterols (Solvent Spike)
Zymosterol94.6 - 111%[1]
Desmosterol94.6 - 111%[1]
Lanosterol94.6 - 111%[1]
7-dehydrocholesterol~85%[1]
Deuterated Surrogates (Plasma Matrix)
(d6) 1,25-hydroxyvitamin D387.9 - 100.8%[1]
(d6) 27-hydroxycholesterol87.9 - 100.8%[1]
(d6) 7α-hydroxycholesterol87.9 - 100.8%[1]
(d6) 4β-hydroxycholesterol87.9 - 100.8%[1]

Note: Recovery rates can vary depending on the specific laboratory conditions, reagents, and instrumentation.

Visualization of Experimental Workflows

Delipidation_Workflows cluster_LLE_SPE Protocol 1: LLE-SPE cluster_LLE Protocol 2: LLE (Protein Sparing) cluster_PP Protocol 3: Protein Precipitation p1_start Plasma Sample + Internal Standards p1_lle Liquid-Liquid Extraction (Methanol:Dichloromethane) p1_start->p1_lle p1_sapon Saponification (optional) (KOH in Ethanol) p1_lle->p1_sapon p1_spe Solid-Phase Extraction (C18 Cartridge) p1_sapon->p1_spe p1_analysis Analysis (LC-MS or GC-MS) p1_spe->p1_analysis p2_start Plasma Sample p2_lle Liquid-Liquid Extraction (Butanol:Di-isopropyl Ether) p2_start->p2_lle p2_phase Phase Separation p2_lle->p2_phase p2_organic Organic Phase (Sterols) p2_phase->p2_organic p2_aqueous Aqueous Phase (Proteins) p2_phase->p2_aqueous p2_analysis Analysis p2_organic->p2_analysis p3_start Plasma Sample + Internal Standards p3_pp Protein Precipitation (Acetonitrile) p3_start->p3_pp p3_centrifuge Centrifugation p3_pp->p3_centrifuge p3_supernatant Collect Supernatant p3_centrifuge->p3_supernatant p3_analysis Analysis p3_supernatant->p3_analysis

Caption: Overview of delipidation workflows.

Modern Alternatives: Supported Liquid Extraction (SLE)

Supported Liquid Extraction (SLE) offers a modern, high-throughput alternative to traditional LLE.[6] In SLE, the aqueous plasma sample is loaded onto a solid support material. An immiscible organic solvent is then passed through the support, extracting the lipids while leaving behind the aqueous components and precipitated proteins. This technique avoids the formation of emulsions, which can be a problem in LLE, and is easily automated in a 96-well format.

SLE_Workflow start Aqueous Plasma Sample load Load onto SLE Sorbent start->load 1. wait Wait for Sample Absorption load->wait 2. elute Elute with Immiscible Organic Solvent wait->elute 3. collect Collect Eluate (Contains Sterols) elute->collect 4. analysis Analysis collect->analysis 5.

Caption: Supported Liquid Extraction (SLE) workflow.

Conclusion

The delipidation of plasma is a critical prerequisite for accurate sterol analysis. The choice of method should be carefully considered based on the specific research question and analytical requirements. The comprehensive LLE-SPE protocol offers high recovery for a broad range of sterols, making it suitable for detailed lipidomic studies. The butanol/di-isopropyl ether LLE method is advantageous when the preservation of protein integrity is important. Protein precipitation provides a rapid and simple approach for high-throughput screening. Emerging techniques like Supported Liquid Extraction offer streamlined and automated workflows, enhancing efficiency in large-scale research and clinical applications. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the resulting sterol data.

References

Application Note: Analysis of Serum Cholesterol Sulfate using Reverse-Phase Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol sulfate (CS) is a key metabolite of cholesterol and plays a significant role in various physiological and pathological processes, including skin cell adhesion and differentiation, steroidogenesis, and immune regulation. Altered serum levels of this compound have been identified as a biomarker for certain genetic disorders, most notably Recessive X-linked Ichthyosis (RXLI), a skin condition caused by a deficiency in the enzyme steroid sulfatase. In patients with RXLI, the inability to hydrolyze this compound leads to its accumulation in the serum and skin. Accurate and efficient methods for the quantification of serum this compound are therefore crucial for clinical diagnosis and for research into the therapeutic management of related disorders.

While techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, reverse-phase thin-layer chromatography (RP-TLC) provides a simpler, more cost-effective, and rapid alternative for the routine analysis of this compound. This application note details a robust RP-TLC method for the determination of this compound in human serum, adapted from established methodologies. The protocol involves a solid-phase extraction (SPE) cleanup, enzymatic or chemical desulfation (solvolysis), and subsequent chromatographic separation and quantification.

Experimental Protocols

This section provides a detailed methodology for the analysis of serum this compound using reverse-phase thin-layer chromatography.

Materials and Reagents
  • Chemicals and Standards: this compound sodium salt, Cholesterol standard, Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Ethyl acetate (HPLC grade), Phosphomolybdic acid, Sulfuric acid, and all other solvents and reagents should be of analytical grade.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 3 mL).

  • TLC Plates: HPTLC plates pre-coated with silica gel 60 RP-18 F254s (20 x 10 cm).

  • Equipment: Nitrogen evaporator, Centrifuge, TLC developing tank, TLC plate heater or oven, Densitometer/plate scanner, Micropipettes, Glass vials.

Protocol 1: Sample Preparation and Solid-Phase Extraction
  • Serum Collection: Collect 1-2 mL of venous blood and separate the serum by centrifugation.

  • Protein Precipitation: To 1 mL of serum, add 4 mL of cold acetone, vortex thoroughly, and centrifuge at 3000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids and this compound.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the this compound and other lipids with 5 mL of methanol.

  • Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

Protocol 2: Solvolysis (Desulfation) of this compound
  • Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 mL of ethyl acetate.

  • Acidification: Add 10 µL of concentrated sulfuric acid to the vial.

  • Incubation: Cap the vial and incubate at 37°C for 2 hours to hydrolyze the sulfate group from this compound, yielding free cholesterol.

  • Neutralization: After incubation, neutralize the reaction by adding 1 mL of deionized water and vortexing.

  • Extraction: Extract the free cholesterol by adding 2 mL of n-hexane, vortexing, and centrifuging to separate the phases.

  • Collection and Drying: Carefully collect the upper hexane layer and evaporate to dryness under nitrogen.

  • Final Reconstitution: Reconstitute the dried extract in 100 µL of methanol for TLC analysis.

Protocol 3: Reverse-Phase Thin-Layer Chromatography
  • TLC Plate Activation: Activate the RP-18 TLC plate by heating at 110°C for 30 minutes prior to use.

  • Sample Application: Spot 5-10 µL of the reconstituted extract and cholesterol standards of known concentrations onto the origin line of the activated RP-18 TLC plate.

  • Chromatographic Development: Place the TLC plate in a developing tank pre-saturated with the mobile phase. A suitable mobile phase for the separation of cholesterol on an RP-18 plate is a mixture of methanol and water (e.g., 8:2, v/v) .[1] Allow the solvent front to migrate approximately 8 cm up the plate.

  • Plate Drying: After development, remove the plate from the tank and dry it completely in a fume hood or with a hairdryer.

Protocol 4: Visualization and Densitometric Quantification
  • Visualization Reagent: Prepare a 10% (w/v) solution of phosphomolybdic acid in ethanol.[1][2][3][4][5]

  • Staining: Spray the dried TLC plate evenly with the phosphomolybdic acid solution.

  • Heating: Heat the plate at 110-120°C for 5-10 minutes until blue-green spots appear against a yellow-green background.[3]

  • Densitometric Analysis: Immediately after cooling, scan the plate using a TLC scanner/densitometer in absorbance mode at a wavelength of 535-600 nm.

  • Quantification: Quantify the cholesterol concentration in the samples by comparing the peak areas of the sample spots to a calibration curve generated from the cholesterol standards. The initial this compound concentration can then be back-calculated.

Data Presentation

The following table summarizes the expected chromatographic data for the analysis of cholesterol on an RP-18 TLC plate.

ParameterValueReference
Stationary Phase HPTLC Silica Gel 60 RP-18 F254sGeneral Knowledge
Mobile Phase Methanol:Water (8:2, v/v)[1]
Expected Rf of Cholesterol ~0.3 - 0.5Estimated based on polarity
Visualization Reagent 10% Phosphomolybdic Acid in Ethanol[1][2][3][4][5]
Detection Wavelength 535-600 nm[2]

Note: Rf (Retardation factor) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The exact Rf value can vary depending on experimental conditions such as temperature, humidity, and plate quality.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the determination of serum this compound by RP-TLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_solvolysis Solvolysis cluster_tlc RP-TLC Analysis cluster_quantification Quantification Serum_Collection 1. Serum Collection Protein_Precipitation 2. Protein Precipitation (Cold Acetone) Serum_Collection->Protein_Precipitation SPE 3. Solid-Phase Extraction (C18 Cartridge) Protein_Precipitation->SPE Elution 4. Elution (Methanol) SPE->Elution Drying1 5. Evaporation to Dryness Elution->Drying1 Reconstitution1 6. Reconstitution (Ethyl Acetate) Drying1->Reconstitution1 Hydrolysis 7. Acid Hydrolysis (H₂SO₄) Reconstitution1->Hydrolysis Extraction 8. Liquid-Liquid Extraction (n-Hexane) Hydrolysis->Extraction Drying2 9. Evaporation to Dryness Extraction->Drying2 Reconstitution2 10. Reconstitution (Methanol) Drying2->Reconstitution2 Spotting 11. Sample Spotting (RP-18 Plate) Reconstitution2->Spotting Development 12. Chromatographic Development Spotting->Development Drying3 13. Plate Drying Development->Drying3 Visualization 14. Visualization (Phosphomolybdic Acid) Drying3->Visualization Scanning 15. Densitometric Scanning Visualization->Scanning Data_Analysis 16. Data Analysis & Quantification Scanning->Data_Analysis

Caption: Workflow for serum this compound analysis.

This detailed workflow provides a step-by-step guide from sample collection to the final quantification of this compound.

Conclusion

The reverse-phase thin-layer chromatography method detailed in this application note offers a reliable and accessible approach for the determination of serum this compound. Its simplicity and cost-effectiveness make it particularly suitable for routine clinical screening, especially in the diagnosis of Recessive X-linked Ichthyosis, as well as for broader research applications in steroid metabolism. While more advanced chromatographic techniques may provide higher sensitivity, the RP-TLC method, when carefully executed, yields accurate and reproducible quantitative data sufficient for many research and diagnostic purposes.

References

Application Note: Solid-Phase Extraction for the Isolation and Purification of Sulfated Steroids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfated steroids are a significant class of steroid metabolites that play crucial roles in various physiological and pathological processes.[1][2] After biosynthesis, steroids are often sulfated, which increases their water solubility for circulatory transport and generally renders them biologically inactive.[3][4][5] Target cells can take up these sulfated steroids through organic anion-transporting polypeptides (OATPs).[4][5] Once inside the cell, the enzyme steroid sulfatase (STS) can hydrolyze the sulfate group, converting the steroid back to its active form.[3][4] This regulation of steroid activity through sulfation and desulfation is critical in endocrinology and is implicated in conditions such as steroid-dependent cancers.[6]

Accurate measurement of sulfated steroids is essential for understanding their roles in health and disease. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like plasma, urine, and saliva.[2][7] SPE offers a robust and efficient method for cleaning up samples prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to improved sensitivity and accuracy.[8][9] This application note provides a detailed protocol for the solid-phase extraction of sulfated steroids and presents relevant quantitative data.

Experimental Protocols

This section details a general protocol for the solid-phase extraction of sulfated steroids from biological matrices using a polymeric weak anion exchange (WAX) or a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent.

Materials:

  • SPE cartridges (e.g., Oasis WAX or Styre Screen® HLB)[2][8]

  • Biological sample (e.g., plasma, serum, urine)

  • Methanol (ACS Grade)

  • Water (HPLC Grade)

  • Ammonia solution

  • Formic acid

  • Centrifuge

  • SPE vacuum manifold

Protocol:

  • Sample Pre-treatment:

    • For serum or plasma samples, perform protein precipitation. Mix the sample (e.g., 400 µL) 1:1 with a precipitating agent like 2% zinc sulfate solution.[10]

    • Centrifuge the mixture at high speed (e.g., 5,000 rpm for 15 minutes) to pellet the precipitated proteins.[11]

    • Collect the supernatant for loading onto the SPE cartridge.

    • For urine samples, centrifugation to remove particulates may be sufficient.

  • SPE Cartridge Conditioning:

    • Pass 1-3 mL of methanol through the SPE cartridge. Do not allow the sorbent bed to dry.

  • SPE Cartridge Equilibration:

    • Pass 1-3 mL of water through the cartridge. Ensure the sorbent bed remains wetted.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-3 mL of water or a weak organic solvent mixture (e.g., 2% formic acid in water, followed by water) to remove salts and other polar interferences.[12]

    • A subsequent wash with a low percentage of methanol (e.g., 20-30% methanol in water) can help remove less polar, non-sulfated interferences.[10][13]

  • Elution:

    • Elute the retained sulfated steroids with 1-3 mL of a basic organic solvent. A common elution solvent is 5% saturated aqueous ammonia solution in methanol.[12]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[11]

Data Presentation

The following table summarizes the quantitative performance data for the analysis of various sulfated steroids using SPE-based methods.

AnalyteMatrixSPE SorbentRecovery (%)LOQ (pg/mL)LOD (pg/mL)Reference
Pregnenolone Sulfate (PREGS)SalivaSupel-Q PLOT Capillary86.6 - 112.9-0.59[9]
Dehydroepiandrosterone Sulfate (DHEAS)SalivaSupel-Q PLOT Capillary86.3 - 93.0-0.30[9]
Cortisol Sulfate (CRTS)SalivaSupel-Q PLOT Capillary96.5 - 112.9-0.80[9]
17β-Estradiol-3-Sulfate (E2S)SalivaSupel-Q PLOT Capillary86.6 - 112.9-3.20[9]
AldosteroneSerumSOLAµ HRP4210-[13]
CortisolSerumSOLAµ HRP-10-[13]
TestosteroneSerumSOLAµ HRP95--[13]
Androsterone SulfateUrine, Plasma, BloodStyre Screen® HLBAdequate--[8]
Testosterone SulfateUrine, Plasma, BloodStyre Screen® HLBAdequate--[8]
Estrone-3-SulfateUrine, Plasma, BloodStyre Screen® HLBAdequate--[8]

Note: "Adequate" indicates that the source reported successful extraction with sufficient recoveries for their analysis without providing specific numerical ranges in the abstract.

Visualizations

The following diagrams illustrate the experimental workflow for the solid-phase extraction of sulfated steroids and a simplified signaling pathway involving steroid sulfation and desulfation.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Precipitate Protein Precipitation (e.g., with ZnSO4) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Wash 4. Wash (Remove Interferences) Elute 5. Elute (Basic Methanol) Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for isolating sulfated steroids using SPE.

Steroid_Signaling cluster_circulation Circulation cluster_cell Target Cell SULT Sulfotransferase (SULT) Sulfated_Steroid_Circ Sulfated Steroid (Inactive, Water-Soluble) SULT->Sulfated_Steroid_Circ Steroid Active Steroid Steroid->SULT + Sulfate OATP OATP Transporter Sulfated_Steroid_Circ->OATP Uptake Sulfated_Steroid_Intra Intracellular Sulfated Steroid OATP->Sulfated_Steroid_Intra STS Steroid Sulfatase (STS) Sulfated_Steroid_Intra->STS - Sulfate Active_Steroid_Intra Active Steroid STS->Active_Steroid_Intra Receptor Nuclear Receptor Active_Steroid_Intra->Receptor Binding Response Biological Response Receptor->Response Activation

Caption: Regulation of steroid action by sulfation and desulfation.

References

Application Note: Quantitative Analysis of Cholesterol Sulfate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cholesterol sulfate is a crucial sulfoconjugate of cholesterol that plays significant roles in various biological processes, acting as a neurosteroid, neurotransmitter, and ion channel ligand.[1] Accurate quantification of this compound is essential for understanding its function in health and disease. While liquid chromatography-mass spectrometry (LC-MS) can analyze the intact molecule, gas chromatography-mass spectrometry (GC-MS) serves as a preeminent discovery tool in sterolomics, offering high resolution and detailed structural information.[1][2] However, the analysis of this compound by GC-MS is challenging due to its non-volatile nature, necessitating mandatory deconjugation (cleavage of the sulfate group) and derivatization steps to convert it into a volatile and thermally stable compound suitable for GC analysis.[1][2]

This application note provides a detailed overview and protocols for the analysis of this compound using GC-MS, focusing on sample preparation strategies and instrumental parameters.

Principle of Analysis

The core strategy for analyzing this compound via GC-MS involves two critical steps post-extraction:

  • Deconjugation: The sulfate group is cleaved from the cholesterol backbone. This can be achieved through chemical methods (solvolysis) or enzymatic hydrolysis.[1][2]

  • Derivatization: The free hydroxyl group of the resulting cholesterol molecule is chemically modified, typically by silylation, to increase its volatility and thermal stability.[1] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

Recent advancements have led to protocols that combine deconjugation and derivatization into a single, simplified step, improving workflow efficiency.[1][2]

Experimental Workflow and Methodologies

The overall process for this compound analysis by GC-MS involves sample extraction, deconjugation, derivatization, and instrumental analysis.

G cluster_workflow Overall GC-MS Workflow for this compound Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Deconjugation Deconjugation (Cleavage of Sulfate Group) Extraction->Deconjugation Derivatization Derivatization (e.g., Silylation) Deconjugation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: High-level experimental workflow for this compound analysis.

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is based on standard lipid extraction methods to isolate cholesterol and its conjugates from biological matrices.[4][5]

Materials:

  • Biological sample (e.g., 50 µL plasma, 10-50 mg tissue)

  • Chloroform

  • Methanol

  • 0.9% Saline or Aqueous Buffer

  • Internal Standard (IS), e.g., cholesterol-d7[3][6]

  • Homogenizer (for tissue samples)

  • Centrifuge

Procedure:

  • For tissue samples, homogenize the sample in a chloroform:methanol (1:1) mixture.[6] For liquid samples like plasma, vortexing is sufficient.[4]

  • Add the internal standard to the sample to allow for accurate quantification.[3]

  • Add chloroform and an aqueous buffer (or saline) to create a two-phase system. A common ratio is approximately 2:1:0.8 of chloroform:methanol:water.

  • Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.

  • Centrifuge the sample (e.g., at 500 x g or higher) to achieve clear phase separation.[4][6]

  • Carefully collect the lower chloroform layer, which contains the lipids including this compound.

  • Dry the collected organic phase under a stream of nitrogen until all solvent has evaporated. The dried residue is now ready for deconjugation and derivatization.

Protocol 2: Deconjugation and Derivatization Strategies

GC-MS analysis requires the cleavage of the sulfate group followed by derivatization. There are two primary approaches to achieve this.

G cluster_two_step Two-Step Method cluster_direct Direct Method Start Extracted Lipid Residue Deconjugation Step 1: Deconjugation (e.g., Solvolysis) Start->Deconjugation DirectDeriv Simultaneous Deconjugation & Derivatization Start->DirectDeriv Derivatization Step 2: Derivatization (e.g., Silylation) Deconjugation->Derivatization Forms Free Sterol End Volatile Cholesterol Derivative (Ready for GC-MS) Derivatization->End DirectDeriv->End

Caption: Comparison of derivatization strategies for GC-MS analysis.

A. Two-Step Method: Solvolysis followed by Silylation

This is a classic approach where deconjugation and derivatization are performed sequentially.[1]

Materials:

  • Dried lipid extract

  • Acidified solvent for solvolysis (e.g., ethyl acetate)

  • Silylating agent (e.g., MSTFA with 1% TMCS, or a mixture of MSTFA and TSIM (9:1))[1]

  • Pyridine

  • Hexane

Procedure:

  • Deconjugation (Solvolysis): Reconstitute the dried lipid extract in an acidified solvent and incubate to cleave the sulfate ester bond.

  • Neutralize the reaction and extract the now-free cholesterol into an organic solvent like hexane.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (Silylation): Add the silylating agent (e.g., 50 µL of MSTFA:TSIM 9:1) and pyridine to the dried residue.[1]

  • Incubate the mixture (e.g., at 60-80°C for 30-60 minutes) to form the trimethylsilyl (TMS) ether of cholesterol.

  • The sample is now ready for injection into the GC-MS.

B. Direct Method: Simultaneous Deconjugation and Derivatization

A novel, simplified protocol allows for both reactions to occur in the same vial.[1][2]

Materials:

  • Dried lipid extract

  • 2% O-methylhydroxylamine hydrochloride in pyridine (m/v)[1]

  • Methyl tert-butyl ether (MtBE)

  • Silylating agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(trimethylsilyl)imidazole (TSIM)[1]

Procedure:

  • Add 100 µL of 2% O-methylhydroxylamine hydrochloride in pyridine directly to the dried lipid extract.[1]

  • Incubate the vial at 80°C for at least 30 minutes.[1]

  • After incubation, dilute the sample with 400 µL of water and extract the free sterols with 2 x 1000 µL of MtBE.[1]

  • Combine the organic phases and evaporate to dryness under nitrogen.

  • Silylate the residue by adding 50 µL of a MSTFA and TSIM (9:1) mixture and incubating at room temperature for 30 minutes.[1]

  • The sample is now ready for GC-MS analysis.

Data Presentation and Quantitative Summary

Clear data presentation is crucial for comparing methodologies.

Table 1: Comparison of Sample Preparation Strategies

Strategy Principle Advantages Disadvantages
Two-Step Method Sequential cleavage of the sulfate group (deconjugation) followed by derivatization of the free sterol.[1] Well-established method. More time-consuming, potential for sample loss between steps.

| Direct Method | Simultaneous chemical cleavage of the sulfate and derivatization of the hydroxyl group in a single reaction mixture.[1][2] | Simplified workflow, reduced sample handling, faster.[1] | May require more rigorous optimization for different sample matrices. |

Table 2: Recommended GC-MS Parameters for Cholesterol Analysis

Parameter Example Setting
GC System Agilent 7890 GC or similar[7]
MS System Agilent 5975C MS or similar[7]
Column HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm)[7]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[6][7]
Injection Mode Splitless, 1 µL injection volume[6]
Injector Temp. 280°C[7]
Oven Program Initial 100°C for 4 min, ramp at 10°C/min to 318°C, hold for 6 min.[6] (Note: Program must be optimized for specific analytes)
MS Source Temp. 250°C[7]
Ionization Mode Electron Impact (EI) at 70 eV[7]

| Acquisition Mode | Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) or MRM for quantification[7][8] |

Table 3: Characteristic Mass-to-Charge (m/z) Ratios for TMS-Derivatized Cholesterol

Analyte Ion Description Characteristic m/z
Cholesterol-TMS Molecular Ion [M]⁺ 458
[M-CH₃]⁺ 443
[M-TMSOH]⁺ 368
Base Peak 129
Cholesterol-d7-TMS (IS) Molecular Ion [M]⁺ 465

| | [M-TMSOH]⁺ | 375 |

(Note: m/z values are for the most common isotopes and should be confirmed with standards.)

Conclusion

GC-MS is a powerful technique for the detailed analysis of this compound.[2] Successful analysis hinges on effective sample preparation involving both deconjugation and derivatization. While traditional two-step methods are reliable, newer simultaneous protocols offer a more streamlined and efficient workflow.[1][2] The choice of method should be guided by the specific requirements of the study, sample throughput needs, and available resources. The protocols and parameters provided in this note serve as a comprehensive guide for researchers to develop and validate robust methods for this compound quantification.

References

Application Notes and Protocols for the Synthesis and In Vitro Use of Cholesterol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol sulfate is an endogenous steroid derivative that plays a crucial role in numerous physiological and pathophysiological processes. Its involvement in membrane stabilization, signal transduction, and cholesterol homeostasis makes it a molecule of significant interest for in vitro research.[1] This document provides detailed protocols for the chemical synthesis of this compound and its application in various in vitro experimental models. The described methods are intended to facilitate research into the biological functions of this compound and to aid in the development of novel therapeutic strategies targeting pathways modulated by this sterol sulfate.

Introduction

This compound is the C3β sulfate ester of cholesterol, formed endogenously by the action of sulfotransferases (SULTs), primarily SULT2B1b.[2] It is the most abundant steroid sulfate in human plasma and is implicated in a wide range of biological functions, including skin barrier formation, sperm capacitation, platelet adhesion, and the regulation of immune responses.[2][3] In cellular signaling, this compound has been shown to modulate the activity of protein kinase C (PKC) isoforms and the phosphatidylinositol 3-kinase (PI3K) pathway. Furthermore, it acts as a ligand for the retinoic acid receptor-related orphan receptor alpha (RORα) and plays a role in regulating cholesterol metabolism by affecting the SREBP-2 pathway.[3] The diverse biological activities of this compound underscore the need for reliable methods for its synthesis and for robust in vitro assays to investigate its mechanisms of action.

Synthesis of this compound

Two common methods for the chemical synthesis of this compound are presented below. Method A utilizes sulfamic acid in dimethylformamide, while Method B employs a pyridine-sulfur trioxide complex.

Method A: Synthesis using Sulfamic Acid

This method provides a straightforward approach to the sulfation of cholesterol.

Materials:

  • Cholesterol

  • Sulfamic acid (NH₂SO₃H)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous methanol

  • Three-necked flask

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Filtration apparatus

Protocol:

  • In a three-necked flask, dissolve cholesterol in DMF (e.g., 80 mL for a specific batch, scale as needed) with heating and stirring.

  • Once the cholesterol is completely dissolved, add sulfamic acid. The molar ratio of cholesterol to sulfamic acid can be optimized, with ratios around 1:1.5 being a reasonable starting point.

  • Heat the reaction mixture to 68°C and stir vigorously for approximately 2 hours.[4]

  • After the reaction is complete, cool the mixture to 25°C and continue stirring to allow for crystallization.

  • Filter the crude product and wash the filter cake with anhydrous methanol to remove impurities.

  • The resulting intermediate product can be further purified by column chromatography.

Method B: Synthesis using Pyridine-Sulfur Trioxide Complex

This method is a widely used and efficient way to sulfate alcohols.

Materials:

  • Cholesterol

  • Pyridine-sulfur trioxide complex (Py·SO₃)

  • Anhydrous pyridine

  • Toluene

  • Methanol

  • Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., toluene/ethanol mixtures)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., argon or nitrogen)

Protocol:

  • Dissolve cholesterol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • In a separate flask, prepare a slurry of the pyridine-sulfur trioxide complex in anhydrous pyridine.

  • Slowly add the Py·SO₃ slurry to the cholesterol solution with continuous stirring. The reaction is typically carried out at room temperature and stirred overnight.

  • Terminate the reaction by adding toluene and evaporating the solvent under reduced pressure. Repeat this step multiple times to ensure the complete removal of pyridine.

  • Dissolve the crude product in methanol and adjust the pH to approximately 8 with a saturated solution of NaOH in methanol.

  • Evaporate the solvent and purify the crude product using silica gel column chromatography. A mobile phase of toluene/ethanol in a gradient from 9:5 to 1:1 can be effective for purification.[5]

Data Presentation: Synthesis Yields

ParameterMethod A (Sulfamic Acid)
Reported Yield Up to 92.4% (molar yield)[4]

Experimental Protocols for In Vitro Applications

The following are detailed protocols for key in vitro experiments to investigate the biological effects of this compound.

Cholesterol Homeostasis: Cellular Cholesterol Quantification

This protocol describes the quantification of total cellular cholesterol in cultured cells treated with this compound.

Materials:

  • Cultured cells (e.g., Huh-7 human liver cells)

  • Complete growth medium

  • This compound solution (in a suitable vehicle like DMSO)

  • Radioimmunoprecipitation assay (RIPA) buffer

  • Amplex Red Cholesterol Assay Kit (or equivalent)

  • 96-well plate

  • Plate reader

Protocol:

  • Seed cells at a density of 10⁶ cells per 6-cm dish and incubate for 24 hours in complete growth medium.

  • Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for 24-48 hours.[3]

  • After treatment, harvest the cells in RIPA buffer.

  • Quantify the total cholesterol in the cell lysates using the Amplex Red Cholesterol Assay Kit according to the manufacturer's instructions. Briefly, a diluted lysate is added to a 96-well plate followed by the assay reagents.[3]

  • Measure the fluorescence or absorbance using a plate reader and calculate the cholesterol concentration based on a standard curve.

Cholesterol Homeostasis: HMG-CoA Reductase (HMGCR) Activity Assay

This assay measures the activity of HMGCR, the rate-limiting enzyme in cholesterol synthesis, in the presence of this compound.

Materials:

  • Purified HMGCR catalytic domain

  • HMG-CoA reductase assay kit (e.g., from Sigma-Aldrich)

  • This compound solution

  • NADPH

  • HMG-CoA substrate

  • 96-well UV-compatible plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare the reaction mixture in a 96-well plate containing assay buffer, NADPH, and the HMG-CoA substrate.

  • Add the desired concentration of this compound or a known inhibitor (e.g., pravastatin) as a positive control.

  • Initiate the reaction by adding the purified HMGCR catalytic domain.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the HMGCR activity based on the rate of NADPH consumption.

Gene Regulation: SREBP-2 Activation Assay

This protocol describes an ELISA-based method to measure the activation of the transcription factor SREBP-2.

Materials:

  • Nuclear extraction kit

  • SREBP-2 Transcription Factor Assay Kit (e.g., from Cayman Chemical or Abcam)

  • Cultured cells treated with this compound

  • 96-well plate pre-coated with SREBP response element DNA

  • Primary antibody against SREBP-2

  • HRP-conjugated secondary antibody

  • Substrate for HRP

  • Plate reader

Protocol:

  • Treat cultured cells with this compound for the desired time.

  • Isolate nuclear extracts from the treated and control cells using a nuclear extraction kit.

  • Add the nuclear extracts to the wells of the 96-well plate containing the immobilized SREBP response element and incubate to allow binding.

  • Wash the wells and add the primary antibody specific for SREBP-2.

  • After incubation and washing, add the HRP-conjugated secondary antibody.

  • Add the substrate and measure the colorimetric readout at the appropriate wavelength (e.g., 450 nm). The signal intensity is proportional to the amount of activated SREBP-2.

Platelet Function: Platelet Adhesion Assay

This assay measures the adhesion of platelets to a this compound-coated surface.

Materials:

  • Washed human platelets

  • This compound

  • Microtiter plates (96-well)

  • Bovine serum albumin (BSA)

  • Polyclonal anti-glycoprotein IIb/IIIa antibody

  • HRP-conjugated secondary antibody

  • Substrate for HRP

  • Plate reader

Protocol:

  • Coat the wells of a microtiter plate with varying concentrations of this compound (e.g., 0.1 to 10 µ g/well ) by evaporating a solution of this compound in a suitable solvent.[6]

  • Block non-specific binding sites by incubating the wells with a BSA solution.

  • Add washed platelets (e.g., 5x10⁶ platelets/well) to the coated wells and incubate.[6]

  • Wash away non-adherent platelets.

  • Quantify the adhered platelets by adding a polyclonal anti-glycoprotein IIb/IIIa antibody, followed by an HRP-conjugated secondary antibody and substrate.

  • Measure the absorbance using a plate reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis This compound Synthesis Cholesterol Cholesterol Sulfating_Agent Sulfating Agent (Sulfamic Acid or Py·SO₃) Reaction Sulfation Reaction Crude_Product Crude this compound Purification Purification (Column Chromatography) Pure_Product Pure this compound

Cholesterol_Homeostasis_Pathway Cholesterol_Sulfate This compound SREBP2 SREBP-2 Activation Cholesterol_Sulfate->SREBP2 inhibits HMGCR HMG-CoA Reductase Cholesterol_Sulfate->HMGCR inhibits LDLR LDL Receptor Cholesterol_Sulfate->LDLR inhibits Cholesterol_Synthesis Cholesterol Synthesis SREBP2->Cholesterol_Synthesis Cholesterol_Uptake Cholesterol Uptake SREBP2->Cholesterol_Uptake HMGCR->Cholesterol_Synthesis LDLR->Cholesterol_Uptake Cellular_Cholesterol Reduced Cellular Cholesterol Cholesterol_Synthesis->Cellular_Cholesterol Cholesterol_Uptake->Cellular_Cholesterol

In_Vitro_Experiment_Workflow Start Start: Treat Cultured Cells with this compound Harvest Harvest Cells / Lysates Start->Harvest Assay_Chol Cholesterol Quantification Harvest->Assay_Chol Assay_HMGCR HMGCR Activity Assay Harvest->Assay_HMGCR Assay_SREBP2 SREBP-2 Activation Assay Harvest->Assay_SREBP2 Assay_Signaling Signaling Pathway Analysis (PKC, PI3K/Akt) Harvest->Assay_Signaling Data_Analysis Data Analysis and Interpretation Assay_Chol->Data_Analysis Assay_HMGCR->Data_Analysis Assay_SREBP2->Data_Analysis Assay_Signaling->Data_Analysis

References

Application Notes and Protocols for a Label-Free SULT2B1b Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfotransferase 2B1b (SULT2B1b) is a critical enzyme in human physiology, primarily involved in the sulfonation of cholesterol, pregnenolone, dehydroepiandrosterone (DHEA), and various oxysterols.[1] This enzymatic activity modulates the biological functions of these steroids and is implicated in a range of physiological and pathological processes, including lipid metabolism, hormone regulation, and the progression of diseases such as prostate cancer, colorectal cancer, and Alzheimer's disease.[2][3][4] The development of robust and efficient assays for SULT2B1b activity is therefore of paramount importance for basic research and for the discovery of novel therapeutic agents targeting this enzyme.

These application notes provide a detailed protocol for a novel, label-free assay for SULT2B1b activity utilizing Desorption Electrospray Ionization Mass Spectrometry (DESI-MS).[5] This method offers significant advantages over traditional radiometric or coupled-enzyme assays by enabling the direct, rapid, and sensitive quantification of the sulfated product without the need for labeled substrates or secondary enzymes.[5][6] This approach is particularly well-suited for high-throughput screening (HTS) of potential SULT2B1b inhibitors.[5]

Signaling Pathway and Regulatory Role of SULT2B1b

SULT2B1b plays a key role in cellular signaling by converting sterols into their sulfated forms. This sulfonation can dramatically alter the signaling properties of the parent molecule. For instance, SULT2B1b-mediated sulfation of oxysterols, which are endogenous ligands for the Liver X Receptor (LXR), transforms them from LXR activators into potent antagonists.[7][8] By modulating LXR activity, SULT2B1b influences cholesterol homeostasis and lipid metabolism.[8] Furthermore, SULT2B1b has been shown to interact with the AKT/PKM2 signaling axis, thereby promoting glycolysis and cell proliferation in colorectal cancer.[4]

SULT2B1b_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Cholesterol Cholesterol / Oxysterols SULT2B1b SULT2B1b Cholesterol->SULT2B1b PAP PAP SULT2B1b->PAP Sulfated_Sterols Sulfated Sterols SULT2B1b->Sulfated_Sterols Sulfonation AKT_PKM2 AKT/PKM2 Pathway SULT2B1b->AKT_PKM2 Activation PAPS PAPS PAPS->SULT2B1b LXR LXR Sulfated_Sterols->LXR Inhibition Gene_Expression Target Gene Expression LXR->Gene_Expression Regulation of Lipid Homeostasis Cell_Metabolism Cell Metabolism (Glycolysis) AKT_PKM2->Cell_Metabolism Cell_Proliferation Cell Proliferation Cell_Metabolism->Cell_Proliferation

Caption: SULT2B1b signaling pathway and its downstream effects.

Experimental Protocols

Label-Free SULT2B1b Activity Assay using DESI-MS

This protocol is adapted from the method described by Li et al. for the direct quantification of sulfated steroid products.[5]

1. Materials and Reagents

  • Recombinant human SULT2B1b enzyme

  • Substrates: Cholesterol, Pregnenolone, or DHEA (dissolved in an appropriate organic solvent, e.g., ethanol)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Tris-HCl buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard (e.g., a structurally similar sulfated steroid not produced by the reaction)

  • 96-well or 384-well plates

2. Enzyme Reaction

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4) and 1 mM MgCl₂.

  • Prepare serial dilutions of the substrate (e.g., pregnenolone, 1.25 µM - 30 µM) in the reaction buffer.

  • Add the SULT2B1b enzyme to the substrate solutions to a final concentration of, for example, 4 µM.

  • Initiate the reaction by adding PAPS to a final concentration of 30 µM. The final reaction volume can be 100 µL.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the plates to pellet any precipitated protein.

3. Data Acquisition by DESI-MS

  • Spot a small aliquot (e.g., 1-2 µL) of the supernatant from the quenched reaction onto the DESI-MS sample plate.

  • Analyze the samples using a DESI-MS system. The mass spectrometer should be set to monitor the mass-to-charge ratio (m/z) of the sulfated product and the internal standard.

  • The amount of product formed is quantified by comparing the ion intensity of the sulfated product to that of the internal standard.

4. Data Analysis

  • Generate a standard curve using known concentrations of the sulfated product to determine the absolute amount of product formed.

  • Calculate the initial reaction velocity (V₀) at each substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.

DESI_MS_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis DESI-MS Analysis cluster_data Data Interpretation Reagents Prepare Reagents: - SULT2B1b Enzyme - Substrate (e.g., Pregnenolone) - PAPS - Reaction Buffer Plate Pipette Reagents into Microplate Wells Reagents->Plate Incubation Incubate at 37°C Plate->Incubation Quench Quench Reaction with Acetonitrile + Internal Standard Incubation->Quench Spotting Spot Sample onto DESI-MS Plate Quench->Spotting DESI_MS Direct Analysis by DESI-MS Spotting->DESI_MS Quantification Quantify Sulfated Product vs. Internal Standard DESI_MS->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics Inhibition Assess Inhibitor Potency (IC50) Quantification->Inhibition

Caption: Experimental workflow for the label-free DESI-MS assay.

Data Presentation

The quantitative data obtained from the label-free SULT2B1b activity assay can be summarized in the following tables for clear comparison and interpretation.

Table 1: Kinetic Parameters of SULT2B1b for Various Substrates

SubstrateKm (µM)Vmax (relative units)kcat/Km (relative units)
PregnenoloneValueValueValue
DHEAValueValueValue
CholesterolValueValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data. The kinetic parameters for SULT2B1b can vary depending on the specific reaction conditions and enzyme preparation.[5][9]

Table 2: Inhibition of SULT2B1b Activity by Test Compounds

CompoundIC₅₀ (µM)Mechanism of Inhibition
Inhibitor AValuee.g., Competitive
Inhibitor BValuee.g., Non-competitive
Inhibitor CValuee.g., Uncompetitive

Note: IC₅₀ values and the mechanism of inhibition should be determined through appropriate kinetic studies.

Conclusion

The described label-free DESI-MS assay provides a powerful and high-throughput method for characterizing the enzymatic activity of SULT2B1b and for screening potential inhibitors.[5] Its direct detection methodology circumvents the limitations of traditional assays, offering a more streamlined and efficient workflow for drug discovery and basic research applications. The detailed protocols and data presentation formats provided in these application notes are intended to facilitate the successful implementation of this assay in the laboratory.

References

Application Notes and Protocols: Use of Cholesterol Sulfate in Liposome and Micelle Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol sulfate, an endogenous sulfated derivative of cholesterol, plays a crucial role in various biological processes, including maintaining cell membrane homeostasis and modulating signaling pathways.[1] Its amphipathic nature, with a polar sulfate head group and a rigid hydrophobic sterol body, makes it an attractive component for the formulation of drug delivery systems such as liposomes and micelles. The incorporation of this compound can significantly influence the physicochemical properties and biological activity of these nanocarriers, offering advantages in stability, drug retention, and cellular interaction.[2]

These application notes provide a comprehensive overview of the use of this compound in the preparation of liposomes and micelles. Detailed protocols for their formulation and characterization are presented, along with key quantitative data to guide researchers in developing novel drug delivery platforms.

Physicochemical Properties of this compound-Containing Nanocarriers

The inclusion of this compound in liposomal and micellar formulations imparts unique characteristics that can be tailored for specific drug delivery applications.

Liposomes

In liposomal bilayers, this compound contributes to membrane stability and fluidity.[3] The negatively charged sulfate group can influence the surface charge of the liposome, which in turn affects its interaction with biological membranes and proteins. The concentration of this compound can be optimized to achieve desired particle size, zeta potential, and drug encapsulation efficiency.

Micelles

In polymeric micelles, cholesterol moieties, including this compound, can form the hydrophobic core, providing a stable environment for the encapsulation of poorly water-soluble drugs.[4][5] The self-assembly of cholesterol-grafted polymers can lead to the formation of micelles with low critical micelle concentrations (CMC), ensuring their stability upon dilution in the bloodstream.[4]

Data Summary

The following tables summarize key quantitative data for liposomes and micelles prepared with cholesterol or its derivatives, providing a comparative overview for formulation development.

Table 1: Physicochemical Properties of Liposomes Containing Cholesterol Derivatives

Liposome CompositionMolar RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAP/Cholesterol/ATRA-231 ± 2.35-+6.4 ± 1.1993.7 ± 3.6[6]
DSPC/Cholesterol1:1~4503.1-1.38-
DPPC/Cholesterol/DDAB---+56-[7]
Lecithin/Cholesterol3.5:1463-+2589[8]
PC/PI/PS/PI(4)P/Cholesterol Sulfate78:7:5:1:9----[1]

Note: Data presented are from various studies and experimental conditions may differ. ATRA: All-trans retinoic acid; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DPPC: Dipalmitoylphosphatidylcholine; DDAB: Dimethyldioctadecylammonium bromide; PC: Phosphatidylcholine; PI: Phosphatidylinositol; PS: Phosphatidylserine.

Table 2: Physicochemical Properties of Micelles Containing Cholesterol Derivatives

Polymer CompositionDrug LoadedMean Particle Size (nm)CMC (µg/mL)Drug Loading (%)Encapsulation Efficiency (%)Reference
Cholesterol-grafted GelatinCurcumin459.05 ± 54.598000--[9]
Pluronic F127-CholesterolDocetaxel248.2 - 278.841.67 ± 0.17>98-
Cholesterol-poly(OEGMA)Quercetin100s0.253 - 0.433--[4][10]
pG1MA-b-pCMADoxorubicin~1500.2414[11]
Cholesterol-peptide conjugatesPlasmid DNA~180≤85--

Note: Data presented are from various studies and experimental conditions may differ. CMC: Critical Micelle Concentration; OEGMA: Oligo(ethylene glycol) methyl ether methacrylate; pG1MA-b-pCMA: poly(G1-polyglycerol dendron methacrylate)-block-poly(cholesterol methacrylate).

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of liposomes and micelles containing this compound.

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.[1][12]

Materials:

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids and this compound in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid (e.g., 45-50°C for DPPC).

    • Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.[1]

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath for 1-2 hours. This process will form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Transfer the MLV suspension to an extruder.

    • Sequentially pass the suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, then 100 nm) for a specified number of cycles (e.g., 11-21 times) to produce unilamellar vesicles (LUVs) with a uniform size distribution.[1]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[7][13]

    • Assess the morphology of the liposomes using transmission electron microscopy (TEM).[13]

    • Determine the encapsulation efficiency of any loaded drug using techniques such as UV-Vis spectrophotometry or HPLC after separating the free drug from the liposomes.

Protocol 2: Preparation of Cholesterol-Grafted Polymeric Micelles by Solvent Evaporation

This protocol outlines the preparation of micelles from a pre-synthesized cholesterol-grafted amphiphilic polymer.[4][10]

Materials:

  • Cholesterol-grafted polymer (e.g., Cholesterol-poly(OEGMA))

  • Organic solvent (e.g., Tetrahydrofuran - THF)

  • Deionized water or buffer

  • Magnetic stirrer

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Polymer Dissolution:

    • Dissolve the cholesterol-grafted polymer in a suitable organic solvent (e.g., THF). If a hydrophobic drug is to be encapsulated, it should be co-dissolved with the polymer at this stage.[10]

  • Micelle Formation:

    • Slowly add deionized water or buffer dropwise to the polymer solution while stirring vigorously.

    • The amphiphilic polymer will self-assemble into micelles, with the hydrophobic cholesterol core sequestered from the aqueous environment.

  • Solvent Removal:

    • Continue stirring the solution for several hours to allow the organic solvent to evaporate.

    • Alternatively, transfer the micellar solution to a dialysis bag and dialyze against deionized water or buffer for 24-48 hours to remove the organic solvent and any un-encapsulated hydrophilic drug.[10]

  • Characterization:

    • Determine the critical micelle concentration (CMC) using a fluorescent probe like pyrene.[4]

    • Measure the particle size and PDI using DLS.[4]

    • Analyze the morphology using TEM or atomic force microscopy (AFM).[10]

    • Quantify the drug loading content and encapsulation efficiency.

Visualization of Workflows and Pathways

Experimental Workflow for Liposome Preparation

G cluster_prep Liposome Preparation start Dissolve Lipids (e.g., DPPC, this compound) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film Evaporate Solvent hydration Hydrate Film with Aqueous Buffer (e.g., PBS) film->hydration Add Buffer & Agitate sizing Size Reduction (Extrusion) hydration->sizing Pass through Membranes characterization Characterization (DLS, TEM, Zeta Potential) sizing->characterization end This compound Liposomes characterization->end

Caption: Workflow for this compound Liposome Preparation.

Experimental Workflow for Polymeric Micelle Preparation

G cluster_micelle Polymeric Micelle Preparation start Dissolve Cholesterol-Grafted Polymer and Drug in Organic Solvent self_assembly Induce Self-Assembly (Add Aqueous Phase) start->self_assembly Dropwise Addition solvent_removal Remove Organic Solvent (Evaporation or Dialysis) self_assembly->solvent_removal characterization Characterization (DLS, TEM, CMC) solvent_removal->characterization end Drug-Loaded Micelles characterization->end

Caption: Workflow for Polymeric Micelle Preparation.

Cellular Uptake Mechanisms of Nanoparticles

G cluster_cell Cellular Interior NP Nanoparticles (Liposomes/Micelles) clathrin Clathrin-mediated Endocytosis NP->clathrin caveolae Caveolae-mediated Endocytosis NP->caveolae macro Macropinocytosis NP->macro independent Clathrin/Caveolae- independent Endocytosis NP->independent membrane Cell Membrane endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome independent->endosome lysosome Late Endosome/ Lysosome endosome->lysosome release Drug Release lysosome->release

Caption: Cellular Uptake Pathways for Nanoparticles.

Conclusion

This compound is a versatile and valuable component in the formulation of liposomes and micelles for drug delivery. Its unique physicochemical properties can be leveraged to enhance the stability, drug loading capacity, and cellular interactions of these nanocarriers. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in developing next-generation drug delivery systems for a wide range of therapeutic applications, including cancer therapy and gene delivery.[14] Further optimization of formulations containing this compound holds promise for improving the efficacy and safety of various therapeutic agents.

References

Unveiling the Spatial Landscape of a Key Metabolite: In Situ Analysis of Cholesterol Sulfate Distribution in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol sulfate (CS), a sulfated form of cholesterol, is an active and crucial biomolecule involved in a myriad of physiological and pathological processes.[1] Far from being an inert metabolite, CS plays significant roles in epidermal differentiation and barrier function, steroidogenesis, platelet adhesion, and immune responses.[2][3][4] Its dysregulation has been implicated in conditions such as X-linked ichthyosis, various cancers, and neurodegenerative diseases.[1][2][5][6] Understanding the precise spatial distribution of this compound within tissues is therefore critical for elucidating its functions and for the development of novel therapeutic strategies. This document provides a comprehensive overview of the state-of-the-art techniques for in situ analysis of this compound, complete with detailed protocols and quantitative data to guide researchers in this field.

The Diverse Roles of this compound

This compound is synthesized from cholesterol by the sulfotransferase enzyme SULT2B1b and can be hydrolyzed back to cholesterol by steroid sulfatase (STS).[1][2] This dynamic interplay, often referred to as the "this compound cycle," is particularly prominent in the epidermis where it regulates desquamation and barrier integrity.[2][7] Beyond the skin, CS is ubiquitously present in various tissues and fluids, including the adrenal glands, brain, and blood, where it influences a range of cellular functions.[1][3]

Key Functions of this compound:

  • Epidermal Barrier Function: Regulates keratinocyte differentiation and the formation of the stratum corneum.[2][8]

  • Steroidogenesis: Acts as a precursor for sulfated adrenal steroids and can inhibit cholesterol biosynthesis.

  • Cancer Biology: Found to be elevated in certain cancers, such as prostate and colon cancer, where it may influence tumor progression and immune evasion.[5][6][9][10]

  • Immune Regulation: Can modulate T-cell signaling and infiltration in tumors.[4][6]

  • Platelet Adhesion: Supports platelet adhesion, suggesting a role in thrombosis.[3]

Quantitative Distribution of this compound in Tissues

The concentration of this compound varies significantly across different tissues and can be altered in disease states. The following tables summarize available quantitative data to provide a comparative overview.

Table 1: this compound Levels in Human Tissues

TissueConditionThis compound LevelReference
Epidermis (Stratum Corneum)Normal~5% of lipid mass (inner), ~1% of lipid mass (outer)[2]
Epidermis (Stratum Corneum)X-linked Ichthyosis10-12% of lipid mass[2]
Blood (Plasma)Normal1.3 to 2.6 µg/mL[1]
ProstateCancerous TissueSignificantly elevated compared to normal tissue[5]
ColonCancerous TissueAbundantly produced compared to normal tissue[6]
Uterine CervixWell-differentiated Squamous Cell CarcinomaHigh concentration[10]
Semen (Spermatozoa)Normal~6% of total cholesterol
Semen (Seminal Plasma)Normal~6% of total cholesterol

Table 2: this compound Levels in Rat Tissues

TissueAgeThis compound Level (µg/g dry tissue weight)Reference
Kidney43 days250-300
Spleen43 days77
Adrenal Gland43 days50-70
Lung43 days50-57
Brain7 days17
Brain15 days>50
Brain40 days15
Liver21 days60
Adrenal Mitochondria-0.05 to 0.8 nmol/mg protein

Experimental Protocols for In Situ Analysis

Several powerful techniques can be employed to visualize and quantify the distribution of this compound in tissue sections. Mass spectrometry imaging (MSI) has emerged as a particularly valuable tool for label-free, in situ analysis.

Mass Spectrometry Imaging (MSI)

MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI), enable the direct mapping of molecules in tissue sections with high spatial resolution and chemical specificity.[11][12]

This protocol is adapted from general lipid imaging protocols and optimized for this compound detection.[13]

1. Tissue Collection and Sectioning:

  • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen or isopentane pre-cooled with liquid nitrogen to minimize degradation and molecular delocalization.
  • Store tissues at -80°C until sectioning.
  • Using a cryostat, cut tissue sections at a thickness of 10-20 µm at -20°C.
  • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.

2. Matrix Application:

  • A suitable matrix is crucial for the desorption and ionization of this compound. α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used for lipid analysis.[13]
  • Prepare a solution of the chosen matrix in an appropriate solvent (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid).
  • Apply the matrix uniformly onto the tissue section using an automated sprayer (e.g., TM-Sprayer, ImagePrep) to create a fine, homogenous crystal layer.

3. MALDI-MSI Data Acquisition:

  • Perform data acquisition using a MALDI-TOF (Time-of-Flight) or MALDI-FTICR (Fourier Transform Ion Cyclotron Resonance) mass spectrometer.
  • Acquire data in negative ion mode for the detection of the sulfated cholesterol ion [CS-H]⁻ at m/z 465.3.
  • Set the spatial resolution according to the desired level of detail (e.g., 20-100 µm).
  • Define the region of interest for imaging.

4. Data Analysis and Visualization:

  • Use specialized software (e.g., SCiLS™ Lab, ImageQuest) to process the acquired data.[14]
  • Generate ion intensity maps for the m/z corresponding to this compound to visualize its spatial distribution.
  • Correlate the MSI data with histological images (e.g., H&E staining) of adjacent tissue sections for anatomical context.

Workflow for MALDI Imaging of this compound

MALDI_Workflow cluster_prep Sample Preparation cluster_matrix Matrix Application cluster_acquisition Data Acquisition cluster_analysis Data Analysis Tissue Tissue Excision & Snap-Freezing Sectioning Cryosectioning (10-20 µm) Tissue->Sectioning Mounting Thaw-Mounting on ITO Slide Sectioning->Mounting Matrix Automated Matrix Spraying (e.g., CHCA, DHB) Mounting->Matrix MALDI MALDI-MSI Analysis (Negative Ion Mode) Matrix->MALDI Processing Data Processing & Ion Map Generation MALDI->Processing Correlation Correlation with Histology Processing->Correlation

Caption: Workflow for MALDI Imaging of this compound.

Autoradiography

Autoradiography is a highly sensitive technique for visualizing the distribution of radiolabeled compounds within a tissue section.[15][16]

This protocol provides a general framework for tracing the distribution of exogenously administered radiolabeled this compound.

1. Radiolabeled Compound Administration:

  • Synthesize or procure cholesterol labeled with a suitable radioisotope, such as ³⁵S (cholesterol [³⁵S]sulfate).
  • Administer the radiolabeled compound to the animal model via the desired route (e.g., intravenous, oral).

2. Tissue Collection and Sectioning:

  • At selected time points post-administration, euthanize the animal and immediately freeze the whole body in a mixture of hexane and solid CO₂.
  • Embed the frozen carcass in a carboxymethylcellulose (CMC) medium.
  • Collect whole-body sections (20-40 µm thick) using a large-format cryomicrotome.
  • Mount the sections onto adhesive tape.

3. Exposure and Imaging:

  • Lyophilize the mounted sections.
  • Expose the sections to a phosphor imaging plate or X-ray film in a light-tight cassette. The exposure time will depend on the dose and specific activity of the radiolabel.
  • Include calibrated standards of known radioactivity on the imaging plate to enable quantification.

4. Data Analysis:

  • Scan the imaging plate using a phosphor imager.
  • Use specialized software to quantify the radioactivity in different tissues and organs based on the standard curve.
  • Generate a false-color image representing the distribution and concentration of the radiolabeled this compound throughout the body.

Logical Relationship of In Situ Analysis Techniques

Techniques_Relationship cluster_cs This compound in Tissue cluster_techniques In Situ Analysis Techniques cluster_outputs Information Obtained CS This compound MSI Mass Spectrometry Imaging (MALDI, DESI) CS->MSI Autoradiography Autoradiography CS->Autoradiography Staining Histochemical Staining CS->Staining Distribution Spatial Distribution MSI->Distribution Label-free Quantification Relative/Absolute Quantification MSI->Quantification Relative ID Chemical Identification MSI->ID Autoradiography->Distribution Radiolabel Autoradiography->Quantification Absolute Staining->Distribution Indirect

Caption: Relationship between techniques for in situ analysis.

Histochemical Staining

While specific direct staining methods for this compound are not widely established, indirect methods can provide valuable information. This can involve staining for the enzymes responsible for its synthesis or degradation.

This method, adapted from historical protocols, can infer regions of high this compound turnover.

1. Tissue Preparation:

  • Obtain fresh frozen tissue sections as described in Protocol 1.

2. Incubation Medium:

  • Prepare an incubation medium containing a substrate for STS that yields an insoluble, colored product upon enzymatic cleavage. A commonly used substrate is 4-methylumbelliferyl sulfate. The liberated 4-methylumbelliferone can then be coupled with a diazonium salt to form an azo dye.

3. Staining Procedure:

  • Incubate the tissue sections in the prepared medium at 37°C for an appropriate duration.
  • Wash the sections to remove excess substrate.
  • Counterstain with a nuclear stain (e.g., hematoxylin) if desired.
  • Dehydrate, clear, and mount the sections.

4. Microscopic Analysis:

  • Examine the sections under a light microscope. The intensity and localization of the colored precipitate indicate the sites of STS activity.

Signaling Pathways Involving this compound

This compound is not merely a structural component but also an important signaling molecule, particularly in the epidermis.

This compound Cycle and Keratinocyte Differentiation

CS_Cycle cluster_signaling Signaling Outcomes Basal Basal/Granular Layers SULT2B1b SULT2B1b Corneum Stratum Corneum STS STS Chol Cholesterol CS This compound Chol->CS Sulfation CS->Chol Desulfation Differentiation Keratinocyte Differentiation CS->Differentiation SULT2B1b->CS STS->Chol Barrier Barrier Function Differentiation->Barrier

Caption: The epidermal this compound cycle.

In keratinocytes, this compound has been shown to activate protein kinase C (PKC) and act as a ligand for the nuclear receptor RORα, leading to the transcriptional regulation of genes involved in epidermal differentiation, such as transglutaminase 1, involucrin, and filaggrin.[2][4]

Conclusion

The in situ analysis of this compound distribution in tissues is a rapidly advancing field, driven largely by the capabilities of mass spectrometry imaging. These techniques, in conjunction with traditional methods like autoradiography, provide unprecedented insights into the localized roles of this multifaceted molecule. The protocols and data presented here offer a foundational resource for researchers aiming to explore the intricate biology of this compound in health and disease, paving the way for new diagnostic and therapeutic avenues.

References

Purifying Cholesterol Sulfate: An Application Note and Protocol Using Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of cholesterol sulfate from biological samples using anion-exchange chromatography. This method leverages the negatively charged sulfate group on the cholesterol molecule to achieve efficient separation and purification.

Introduction

This compound is a crucial endogenous molecule involved in numerous physiological processes, including cell membrane stabilization, epidermal barrier function, and signal transduction.[1][2] Its accurate quantification and the availability of pure standards are essential for research into its roles in health and disease. Anion-exchange chromatography is a powerful technique for isolating this compound from complex biological matrices based on its net negative charge at neutral pH. This protocol focuses on the use of a weak anion exchanger, such as DEAE-Sephadex, for this purpose.

Principle of Anion-Exchange Chromatography

Anion-exchange chromatography separates molecules based on their net negative charge. A positively charged stationary phase (the anion-exchanger) is packed into a column. When a sample is loaded onto the column at an appropriate pH, negatively charged molecules, such as this compound, bind to the stationary phase. Unbound and weakly bound components are washed away. The bound molecules are then eluted by increasing the ionic strength of the buffer, which disrupts the electrostatic interactions between the analyte and the stationary phase.

Experimental Protocols

Materials and Reagents
  • Anion-Exchange Resin: DEAE-Sephadex A-25 or similar weak anion exchanger.

  • Chromatography Column

  • Sample: Biological extract containing this compound (e.g., from plasma, cells, or tissue homogenate).

  • Binding Buffer (Buffer A): e.g., 20 mM Tris-HCl, pH 7.4.

  • Elution Buffer (Buffer B): e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.4.

  • Regeneration Solution: 1 M NaOH followed by 1 M NaCl.

  • Storage Solution: 20% Ethanol.

  • Solvents for Sample Preparation and Analysis: Methanol, Chloroform, Water (HPLC grade).

Sample Preparation
  • Lipid Extraction: Extract total lipids from the biological sample using a standard method, such as the Bligh-Dyer or Folch extraction (typically a 2:1 chloroform:methanol mixture).

  • Solvent Evaporation: Evaporate the organic solvent from the lipid extract under a stream of nitrogen.

  • Resuspension: Resuspend the dried lipid extract in a small volume of the Binding Buffer (Buffer A). Ensure the sample is fully dissolved. If necessary, gentle sonication can be used.

  • Clarification: Centrifuge the resuspended sample to pellet any insoluble material. The supernatant is the sample to be loaded onto the column.

Anion-Exchange Chromatography Protocol
  • Resin Preparation: Swell the DEAE-Sephadex resin in the Binding Buffer according to the manufacturer's instructions. This typically involves gently stirring the dry powder in an excess of buffer and allowing it to swell for a specified time.

  • Column Packing: Pour the swollen resin slurry into the chromatography column and allow it to settle, forming a uniform column bed.

  • Column Equilibration: Equilibrate the packed column by washing it with 5-10 column volumes of Binding Buffer (Buffer A) until the pH and conductivity of the effluent match that of the buffer.

  • Sample Loading: Carefully apply the prepared sample supernatant to the top of the column bed.

  • Washing: Wash the column with 3-5 column volumes of Binding Buffer to remove unbound and weakly bound contaminants. Collect the flow-through for analysis if needed.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration. This is achieved by mixing the Binding Buffer (Buffer A) and the Elution Buffer (Buffer B) in varying proportions. A common gradient is from 0% to 100% Buffer B over 10-20 column volumes. Alternatively, a step gradient can be used. Collect fractions throughout the elution process.

  • Column Regeneration: After elution, regenerate the column by washing with 2-3 column volumes of 1 M NaOH, followed by 2-3 column volumes of 1 M NaCl, and then re-equilibrate with Binding Buffer for future use.

  • Storage: For long-term storage, the column should be washed with water and then stored in 20% ethanol.

Analysis and Quantification

The collected fractions should be analyzed to determine the concentration and purity of this compound. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

  • Fraction Analysis: Inject an aliquot of each collected fraction into the LC-MS/MS system.

  • Quantification: Use a validated LC-MS/MS method to quantify the amount of this compound in each fraction. This typically involves monitoring specific precursor and product ion transitions for this compound.

  • Purity Assessment: Pool the fractions containing the highest concentrations of this compound. Assess the purity of the pooled sample by analyzing for the presence of other contaminating lipids or molecules.

Data Presentation

The following table summarizes example data from a hypothetical purification of this compound from a cell lysate using anion-exchange chromatography.

StepTotal Protein (mg)This compound (µg)Specific Activity (µg/mg)Yield (%)Purification Fold
Cell Lysate100500.51001
Anion-Exchange Pool54088016

This table is for illustrative purposes only. Actual values will vary depending on the sample and experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_chrom Anion-Exchange Chromatography cluster_analysis Analysis start Biological Sample extraction Lipid Extraction (e.g., Folch) start->extraction evaporation Solvent Evaporation extraction->evaporation resuspension Resuspend in Binding Buffer evaporation->resuspension clarification Centrifugation resuspension->clarification loading Sample Loading clarification->loading equilibration Column Equilibration (DEAE-Sephadex) equilibration->loading washing Wash Unbound Molecules loading->washing elution Gradient Elution (Increasing NaCl) washing->elution fraction_collection Fraction Collection elution->fraction_collection analysis LC-MS/MS Analysis fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling final_product Purified This compound pooling->final_product

Caption: Workflow for this compound Purification.

Simplified Signaling Involvement of this compound

G cluster_pathways Cellular Targets cluster_effects Downstream Effects CS This compound PKC Protein Kinase C (PKC) CS->PKC regulates PI3K Phosphatidylinositol 3-Kinase (PI3K) CS->PI3K modulates RORa RORα (Nuclear Receptor) CS->RORa binds to SignalTransduction Modulation of Signal Transduction PKC->SignalTransduction PI3K->SignalTransduction GeneExpression Regulation of Gene Expression RORa->GeneExpression

Caption: this compound Signaling Interactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cholesterol Sulfate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find in-depth guidance to enhance the recovery of cholesterol sulfate during extraction procedures. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The primary methods for extracting this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE protocols like the Folch or Bligh and Dyer methods are widely used due to their simplicity and effectiveness for a broad range of lipids.[1] SPE offers a more targeted approach, allowing for the separation of this compound from other lipids and contaminants.

Q2: Why is the recovery of this compound often challenging?

A2: this compound is an amphipathic molecule, possessing both a nonpolar sterol ring and a polar sulfate group. This dual nature can lead to challenges during extraction, such as the formation of emulsions in LLE or incomplete elution from SPE cartridges. The choice of solvents and the pH of the sample are critical factors that can significantly impact recovery rates.

Q3: Which LLE solvent system is best for this compound?

A3: The choice of solvent system can greatly influence the extraction efficiency of less abundant lipids like this compound.[1] A comparative study on human LDL found that the Folch method (chloroform:methanol, 2:1 v/v) was highly effective for a wide range of lipids, including this compound. An acidified Bligh and Dyer method also showed increased extractability for this compound compared to the standard Bligh and Dyer method.[1]

Q4: Can I use the same extraction method for both free cholesterol and this compound?

A4: While some methods can extract both, their efficiencies will differ. Solvent systems with a higher dielectric constant tend to extract more this compound compared to cholesterol. Conversely, more hydrophobic solvent mixtures are more efficient for cholesterol extraction.[2] Therefore, for accurate quantification, it is crucial to optimize the extraction method specifically for this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Solvent Polarity: The solvent system may not be optimal for extracting the amphipathic this compound.- Use a more polar solvent mixture: The Folch method (chloroform:methanol 2:1) is generally effective.[1] - Acidify the extraction: An acidified Bligh and Dyer method can improve recovery of sulfated lipids.[1]
Analyte Loss in the Aqueous Phase: Due to its polar sulfate group, some this compound may remain in the aqueous layer.- Salting out: Add salt (e.g., sodium sulfate) to the aqueous phase to decrease the solubility of this compound and drive it into the organic phase.
Emulsion Formation High concentration of lipids and proteins: This is common with plasma or tissue homogenates.- Gentle mixing: Instead of vigorous shaking, gently invert the extraction tube. - Centrifugation: Spin the sample at a higher speed or for a longer duration to break the emulsion. - Addition of salt: Adding brine can help to break up emulsions. - Use of a different solvent: Sometimes, adding a small amount of a different organic solvent can disrupt the emulsion.
Inconsistent Results Variability in manual extraction: Manual LLE can be prone to inconsistencies between samples.- Automated systems: If available, use an automated liquid handling system for more precise and repeatable extractions. - Consistent technique: Ensure that the mixing time, settling time, and phase separation are performed consistently for all samples.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Sorbent: The chosen sorbent may not have the correct properties to retain and then release this compound effectively.- Select a suitable sorbent: Reversed-phase (e.g., C18) or anion-exchange sorbents are commonly used for sulfated steroids. - Test different sorbents: The optimal sorbent may vary depending on the sample matrix.
Analyte Breakthrough during Loading: The sample is passing through the cartridge without the this compound being retained.- Check sample solvent: The sample should be in a weak solvent to allow for strong binding to the sorbent. - Reduce flow rate: A slower flow rate during sample loading can improve retention. - Increase sorbent mass: If the cartridge is overloaded, use a larger cartridge or less sample.
Incomplete Elution: this compound is retained on the cartridge but is not being fully eluted.- Increase elution solvent strength: Use a stronger solvent or a mixture of solvents to elute the analyte. For reversed-phase SPE, this typically means a higher percentage of organic solvent. - Adjust pH of elution solvent: For anion-exchange SPE, adjusting the pH or ionic strength of the elution buffer is crucial for disrupting the interaction between the charged sulfate group and the sorbent. - Increase elution volume: Use a larger volume of the elution solvent to ensure complete recovery.
Poor Reproducibility Inconsistent Cartridge Packing: Variations in the packing of SPE cartridges can lead to inconsistent results.- Use high-quality cartridges: Choose a reputable supplier with good quality control. - Automated SPE: If possible, use an automated SPE system for consistent processing.
Drying of the Sorbent Bed: If the sorbent bed dries out during conditioning or equilibration, it can lead to poor retention.- Do not let the cartridge run dry: Ensure that the sorbent bed remains wetted with the appropriate solvent before loading the sample.

Quantitative Data on LLE Recovery

The following table summarizes the relative extraction efficiency of different LLE solvent systems for this compound from human LDL, as determined by LC-MS peak intensity.

Extraction Method Solvent System Relative Extraction Efficiency for this compound (Normalized Intensity)
FolchChloroform:Methanol (2:1, v/v)~1.8 x 10^7
Bligh and DyerChloroform:Methanol (1:2, v/v), then Chloroform and Water~1.2 x 10^7
Acidified Bligh and DyerChloroform:Methanol (1:2, v/v) with acidification, then Chloroform and Water~1.9 x 10^7
Matyash et al.Methyl-tert-butyl ether (MTBE):Methanol (10:3, v/v)~1.6 x 10^7
Hara and RadinHexane:Isopropanol (3:2, v/v)~0.8 x 10^7

Data adapted from a study on human LDL lipidomics. The values represent the average peak intensity and are indicative of the relative efficiency of each method for extracting this compound.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction using the Folch Method

This protocol is a widely used method for the total lipid extraction from plasma or tissue homogenates.

Materials:

  • Sample (e.g., 100 µL plasma)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general guideline for the extraction of this compound from plasma using a reversed-phase SPE cartridge. Optimization may be required depending on the specific cartridge and sample.

Materials:

  • Plasma sample

  • Reversed-phase SPE cartridge (e.g., C18, 100 mg)

  • Methanol

  • Water

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE manifold

  • Collection tubes

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of water through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat the plasma sample by precipitating proteins with a 3-fold excess of cold acetonitrile. Centrifuge and collect the supernatant.

    • Dilute the supernatant 1:1 with water.

    • Load the diluted supernatant onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound with 2 mL of a strong organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Visualizing Key Pathways

Understanding the biological context of this compound is crucial. Below are diagrams of key pathways involving this molecule.

Cholesterol_Sulfate_Biosynthesis Cholesterol Cholesterol SULT2B1b SULT2B1b (Sulfotransferase) Cholesterol->SULT2B1b Substrate PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) PAPS->SULT2B1b Sulfate Donor CS This compound SULT2B1b->CS Catalyzes PAP PAP (3'-phosphoadenosine- 5'-phosphate) SULT2B1b->PAP Byproduct

Caption: Biosynthesis of this compound.

TCR_Signaling_Inhibition cluster_membrane T-Cell Membrane cluster_signaling Intracellular Signaling TCR_complex TCR Complex TCR_multimers TCR Multimerization & Clustering TCR_complex->TCR_multimers Cholesterol Cholesterol Cholesterol->TCR_complex Binds to TCRβ Promotes Clustering CS This compound CS->TCR_complex Displaces Cholesterol Disrupts Clustering CD3_phos CD3 ITAM Phosphorylation CS->CD3_phos Inhibits TCR_multimers->CD3_phos Enables T_cell_activation T-Cell Activation CD3_phos->T_cell_activation

Caption: Inhibition of T-Cell Receptor Signaling by this compound.

References

Technical Support Center: Analysis of Cholesterol Sulfate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of cholesterol sulfate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the analysis of this compound from biological matrices like plasma or serum, common interfering substances include phospholipids, salts, and other endogenous components.[1][2][3]

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4] A SIL-IS, such as d7-cholesterol sulfate, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and experiences the same matrix effects as the target analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved despite variations in ionization.

Q3: Can I analyze this compound by LC-MS/MS without derivatization?

A3: While intact sulfated steroids can be analyzed directly by LC-MS/MS, cholesterol and its esters are known for their poor ionization efficiency in common ionization sources like electrospray ionization (ESI).[4][5][6] This can result in low sensitivity. Atmospheric pressure chemical ionization (APCI) can be a better alternative for nonpolar compounds like sterols, sometimes providing good sensitivity without derivatization.[6] However, to enhance sensitivity, especially in ESI, derivatization might be necessary.[7]

Q4: What are some common derivatization reagents that could be used for this compound?

A4: Derivatization aims to introduce a readily ionizable functional group to the this compound molecule.[7][8] Reagents that react with the hydroxyl group of cholesterol (after desulfation) or that can modify the sulfate group itself could be employed. For general improvement of ionization efficiency of steroids, reagents like dansyl chloride have been used.[7][8] It is important to note that derivatization adds an extra step to the sample preparation and needs to be carefully optimized.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Column Overload Dilute the sample or reduce the injection volume.[9]
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for this compound. Adjust the organic solvent composition to optimize peak shape.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9]
Secondary Interactions Add a small amount of a competing agent to the mobile phase to reduce interactions with the stationary phase.
Issue 2: High Signal Suppression
Possible Cause Recommended Solution
Co-elution with Phospholipids Phospholipids are a major source of ion suppression in plasma and serum samples.[1] Optimize your sample preparation to remove them. Solid-phase extraction (SPE) is generally more effective than protein precipitation (PPT) for this purpose.
High Salt Concentration Ensure that salts from buffers or the sample itself are removed during sample preparation. SPE is also effective in desalting samples.
Inadequate Chromatographic Separation Modify the chromatographic gradient to separate this compound from the interfering compounds. A longer run time or a different stationary phase might be necessary.[10]
Ion Source Contamination A dirty ion source can lead to signal suppression.[11] Regularly clean the ion source according to the manufacturer's recommendations.
Issue 3: Low Signal Intensity/Poor Sensitivity
Possible Cause Recommended Solution
Inefficient Ionization As mentioned, this compound can have poor ionization efficiency.[5][6] Consider switching to an APCI source if available, as it can be more suitable for nonpolar molecules.[6] Alternatively, develop a derivatization method to improve ionization.[7]
Suboptimal MS Parameters Optimize MS parameters such as capillary voltage, gas flows, and collision energy specifically for this compound.
Sample Loss During Preparation Evaluate each step of your sample preparation for potential analyte loss. Ensure complete elution from SPE cartridges and avoid sample degradation.
Use of an Inappropriate Internal Standard If not using a SIL-IS, the internal standard might not be adequately compensating for signal loss.
Issue 4: Inconsistent Results/High Variability
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed precisely for all samples, standards, and quality controls. Automation can help reduce variability.
Matrix Effects Varying Between Samples The composition of biological samples can vary, leading to different degrees of matrix effects.[1] The use of a SIL-IS is the best way to correct for this variability.
Instrument Instability Check for fluctuations in pump pressure, temperature, and MS detector performance. Regular instrument maintenance and calibration are crucial.[11]
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler program.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Human Serum using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the simultaneous quantification of 11 intact steroid sulfates, including this compound, in human serum.[4]

Materials:

  • Human serum

  • d7-cholesterol sulfate (internal standard)

  • Acetonitrile (ACN)

  • Zinc sulfate (ZnSO₄) solution (89 g/L in water)

  • Methanol (MeOH)

  • Hexane

  • Chloroform

  • Ammonium hydroxide (NH₄OH)

  • Sep-Pak C18 cartridges

Procedure:

  • To 300 µL of serum, add the internal standard solution (d7-cholesterol sulfate).

  • Protein Precipitation: Add 1 mL of a 4:1 (v/v) mixture of ACN and ZnSO₄ solution. Vortex and incubate for 15 minutes, then centrifuge at 14,500 x g for 10 minutes.[4]

  • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a Sep-Pak C18 cartridge with 2 mL of MeOH followed by 2 mL of water.[4]

    • Dilute the supernatant with 3 mL of water and load it onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of hexane, and then 4 mL of chloroform.[4]

    • Elute the sulfated steroids with 4 mL of MeOH.[4]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of a solution containing 79.75% water, 10% MeOH, 10% ACN, and 0.25% ammonium hydroxide.[4]

  • Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Quantitative Data Summary

Sample Preparation Method Protein Removal Efficiency Phospholipid Removal Throughput Potential for Ion Suppression
Protein Precipitation (PPT) High (>90%)Low to ModerateHighHigh (due to residual phospholipids)
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerateModerate
Solid-Phase Extraction (SPE) HighHighModerate to HighLow

Visualizations

Below are diagrams illustrating key concepts and workflows related to the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Serum Sample is_add Add Internal Standard (d7-Cholesterol Sulfate) sample->is_add ppt Protein Precipitation (ACN/ZnSO4) is_add->ppt spe Solid-Phase Extraction (C18 Cartridge) ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS System recon->lcms data Data Acquisition and Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Problem Encountered (e.g., High Signal Suppression) check_is Check Internal Standard Recovery start->check_is check_chrom Review Chromatograms for Peak Shape start->check_chrom optimize_sp Optimize Sample Prep (e.g., SPE) check_is->optimize_sp Low Recovery clean_ms Clean Ion Source check_is->clean_ms Good Recovery, Still Suppressed optimize_lc Optimize LC Method (Gradient, Column) check_chrom->optimize_lc Poor Peak Shape

Caption: Troubleshooting logic for high signal suppression.

References

Technical Support Center: Stability of Cholesterol Sulfate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of cholesterol sulfate in biological samples during storage and analysis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound in plasma and serum?

For long-term storage of plasma and serum samples intended for this compound analysis, it is recommended to store them at -70°C or -80°C.[1] Studies on other lipids have shown that storage at -70°C is preferable to -20°C for maintaining the stability of lipid profiles over extended periods.[1] While total cholesterol has been found to be stable for years at -80°C, specific long-term stability data for this compound at various temperatures is not extensively documented in publicly available research.[2] Therefore, adhering to the colder -80°C storage is a best practice to minimize potential degradation.

Q2: How do freeze-thaw cycles affect the concentration of this compound in biological samples?

Repeated freeze-thaw cycles can negatively impact the stability of various analytes in biological samples.[3][4] For sulfated steroids, including dehydroepiandrosterone sulfate (DHEAS), a slight decrease in concentration has been observed with successive freeze-thaw cycles.[5] While specific data for this compound is limited, it is advisable to minimize the number of freeze-thaw cycles. To avoid this, it is recommended to aliquot samples into smaller, single-use volumes before freezing.[5] One study on various steroid sulfates found them to be stable for at least two freeze-thaw cycles.[6]

Q3: What is the recommended procedure for collecting and processing blood samples for this compound analysis?

Proper sample collection and handling are crucial to ensure the integrity of this compound measurements. The pre-analytical phase is a major source of errors in laboratory testing.[7][8][9]

Key recommendations include:

  • Sample Collection: Use appropriate collection tubes, with K2-EDTA plasma tubes being a common choice.[3]

  • Processing: Separate plasma or serum from whole blood promptly, ideally within two hours of collection, to prevent ongoing cellular metabolism from altering the composition of the sample.[10]

  • Minimizing Contamination: Be aware of potential external contaminants from collection materials.[11]

  • Accurate Labeling: Ensure proper and clear labeling of all samples to avoid mix-ups.[8]

Q4: What is the shelf life of this compound standard solutions?

A crystalline solid form of this compound (sodium salt) is stable for at least four years when stored at -20°C.[12] Cholesterol standard solutions in methanol have a shelf life of 24 months.[13] Once dissolved in a solvent such as DMSO or dimethylformamide, the stock solution should be purged with an inert gas to enhance stability.[12] It is crucial to refer to the manufacturer's certificate of analysis for specific storage and stability information for your particular standard.

Troubleshooting Guide

This guide addresses common problems that can arise during the analysis of this compound, with a focus on pre-analytical and storage-related issues.

Issue 1: Inconsistent or lower-than-expected this compound concentrations in stored samples.
Possible Cause Troubleshooting Step
Sample Degradation due to Improper Storage Temperature Verify that samples have been consistently stored at -70°C or -80°C. If stored at higher temperatures (e.g., -20°C), degradation may have occurred. For future studies, ensure adherence to recommended low-temperature storage.[1]
Multiple Freeze-Thaw Cycles Review the sample handling history to determine the number of freeze-thaw cycles. If more than two cycles have occurred, this may be the cause of degradation.[5][6] For future collections, aliquot samples into single-use tubes before the initial freezing.
Delayed Sample Processing Investigate the time between blood collection and centrifugation/separation. Delays can lead to enzymatic activity that may alter analyte concentrations.[10] Implement a standardized protocol to ensure prompt processing.
Improper Anticoagulant/Tube Confirm that the correct blood collection tubes were used. The choice of anticoagulant can influence analytical results.[3]
Issue 2: High variability in this compound levels between replicates of the same sample.
Possible Cause Troubleshooting Step
Sample Inhomogeneity Ensure the sample was thoroughly but gently mixed after thawing and before aliquoting for analysis.
Pipetting Errors Calibrate and verify the accuracy of pipettes used for sample and standard preparation.
Inconsistent Sample Extraction Review the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for consistency. Ensure complete elution of the analyte.
LC-MS/MS System Instability Check the performance of the LC-MS/MS system, including retention time stability, peak shape, and signal intensity of internal standards and quality controls.

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma

This protocol outlines a typical experiment to determine the stability of endogenous this compound in human plasma after multiple freeze-thaw cycles.

  • Sample Pooling and Aliquoting:

    • Pool plasma from several healthy donors to create a homogenous sample.

    • Divide the pooled plasma into multiple small-volume aliquots in cryovials.

  • Baseline Analysis (Cycle 0):

    • Immediately analyze a set of aliquots (e.g., n=3) for their this compound concentration. This will serve as the baseline (T0) measurement.

  • Freeze-Thaw Cycles:

    • Store the remaining aliquots at -80°C for at least 24 hours.

    • For Cycle 1, remove a set of aliquots from the freezer and allow them to thaw completely at room temperature.

    • Once thawed, vortex the samples gently and then return them to the -80°C freezer for at least 12-24 hours.

    • Repeat this process for the desired number of freeze-thaw cycles (e.g., up to 5 cycles), using a new set of aliquots for analysis after each cycle.

  • Sample Analysis:

    • After each designated freeze-thaw cycle, extract this compound from the plasma aliquots. A common method is protein precipitation followed by solid-phase extraction (SPE).

    • Quantify the this compound concentration using a validated LC-MS/MS method.[14]

  • Data Analysis:

    • Calculate the mean concentration and standard deviation of this compound for each freeze-thaw cycle.

    • Compare the mean concentration of each cycle to the baseline (Cycle 0) concentration.

    • The analyte is considered stable if the mean concentration at each cycle is within a predefined percentage (e.g., ±15%) of the baseline concentration.

Visualizations

Sample_Handling_and_Stability_Testing_Workflow Sample Handling and Stability Testing Workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage & Aliquoting cluster_analysis Analysis Collect_Blood Collect Blood (EDTA tube) Centrifuge Centrifuge within 2h Collect_Blood->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Aliquot Aliquot into single-use tubes Separate_Plasma->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Sample Store->Thaw For Analysis Extract Extract this compound (e.g., SPE) Thaw->Extract Analyze Analyze by LC-MS/MS Extract->Analyze

Caption: Workflow for biological sample handling and analysis to ensure this compound stability.

Troubleshooting_Cholesterol_Sulfate_Analysis Troubleshooting Inconsistent this compound Results Start Inconsistent/Low Results Check_Storage_Temp Was sample stored at -80°C? Start->Check_Storage_Temp Check_FT_Cycles How many freeze-thaw cycles? Check_Storage_Temp->Check_FT_Cycles Yes Result_Degradation_Temp Result: Degradation likely due to improper temperature. Action: Use -80°C for future storage. Check_Storage_Temp->Result_Degradation_Temp No Check_Processing_Time Was plasma separated within 2h? Check_FT_Cycles->Check_Processing_Time ≤ 2 cycles Result_Degradation_FT Result: Degradation likely due to >2 F/T cycles. Action: Aliquot samples post-collection. Check_FT_Cycles->Result_Degradation_FT > 2 cycles Result_Degradation_Processing Result: Degradation likely due to delayed processing. Action: Standardize prompt separation. Check_Processing_Time->Result_Degradation_Processing No Investigate_Analytical Pre-analytical issues less likely. Action: Investigate analytical phase (extraction, LC-MS). Check_Processing_Time->Investigate_Analytical Yes Check_Aliquotting Were samples aliquotted before freezing?

Caption: Decision tree for troubleshooting inconsistent this compound measurements.

References

Troubleshooting poor chromatographic resolution of sulfated sterols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of sulfated sterols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor chromatographic resolution for sulfated sterols?

Poor resolution in the analysis of sulfated sterols by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) can stem from several factors. These include suboptimal mobile phase composition, inappropriate stationary phase selection, and issues with sample preparation. Co-elution of structurally similar sterol sulfates is a frequent challenge.[1][2]

Q2: Which type of column is best suited for separating sulfated sterols?

Reversed-phase columns, particularly C18 and biphenyl phases, are commonly used for the separation of sulfated sterols.[1][3] C18 columns offer good hydrophobic selectivity, while biphenyl columns can provide alternative selectivity for aromatic or unsaturated sterols. For highly polar sulfated sterols that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative.

Q3: How can I improve the peak shape of my sulfated sterol analytes?

Poor peak shape, such as tailing or fronting, can be caused by several factors including secondary interactions with the stationary phase, column overload, or an inappropriate sample solvent. To improve peak shape, consider the following:

  • Mobile Phase Additives: Incorporating a low concentration of a salt, such as ammonium acetate (e.g., 5 mM), in the mobile phase can help to reduce peak tailing by masking active sites on the stationary phase.[1]

  • pH Control: Adjusting the pH of the mobile phase can alter the ionization state of the sulfate group and any other ionizable functionalities on the sterol, which can impact peak shape and retention.

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.[4]

  • Column Loading: Avoid overloading the column by injecting an appropriate sample concentration and volume. Overloading can lead to peak fronting.[4][5]

Troubleshooting Guides

Issue 1: Co-elution of Sulfated Sterol Isomers

Problem: Two or more sulfated sterol isomers are not fully resolved, resulting in overlapping peaks. This is a common issue, for instance, with lathosterol and cholesterol.[6]

Troubleshooting Steps:

  • Optimize Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with reducing the rate of change in the organic solvent concentration.

  • Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Adjust Temperature: Lowering the column temperature can sometimes improve resolution for closely eluting isomers.[6]

  • Evaluate Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, consider a column with a different selectivity. For example, if you are using a C18 column, a biphenyl or a pentafluorophenyl (PFP) column might provide the necessary selectivity to separate the isomers.

  • Consider Ion-Pair Chromatography: For anionic compounds like sulfated sterols, using an ion-pairing agent in the mobile phase can enhance retention and selectivity on a reversed-phase column.[7][8][9]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Problem: Peaks for sulfated sterols are asymmetrical, exhibiting tailing or fronting, which can compromise integration and quantification.

Troubleshooting Workflow:

G Troubleshooting Poor Peak Shape cluster_0 Initial Observation cluster_1 Potential Causes & Solutions cluster_2 Corrective Actions A Poor Peak Shape (Tailing/Fronting) B Column Overload A->B Fronting? C Secondary Interactions A->C Tailing? D Inappropriate Sample Solvent A->D Distortion? E System Dead Volume A->E Broadening/Tailing? F Reduce Injection Volume/Concentration B->F G Add Mobile Phase Modifier (e.g., Ammonium Acetate) C->G H Dissolve Sample in Initial Mobile Phase D->H I Check and Optimize Fittings/Tubing E->I G Decision Tree for Method Selection cluster_0 Analyte Properties cluster_1 Primary Analytical Technique cluster_2 Chromatographic Mode cluster_3 Sample Preparation A Sulfated Sterol Sample B LC-MS/MS A->B Direct analysis desired C GC-MS A->C Structural confirmation needed D Reversed-Phase (C18, Biphenyl) B->D Moderately polar sterols E HILIC B->E Highly polar sterols G Deconjugation & Derivatization C->G F Direct Injection (after extraction) D->F E->F

References

Technical Support Center: Analysis of Cholesterol Sulfate by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of cholesterol sulfate in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound by ESI-MS?

A1: Due to the presence of the negatively charged sulfate group, this compound ionizes most effectively in the negative ion mode of ESI-MS.[1][2] This typically results in the formation of a deprotonated molecule, [M-H]⁻.

Q2: What are the characteristic mass-to-charge ratios (m/z) for this compound in MS and MS/MS analysis?

A2: In negative ion mode, the precursor ion for this compound is observed at an m/z of 465.2 .[2] Upon fragmentation in MS/MS analysis, a characteristic product ion is observed at m/z 96.9 , which corresponds to the hydrogen sulfate anion [HSO₄]⁻.[2][3] This transition (465.2 -> 96.9) is highly specific and commonly used for quantification.

Q3: Which mobile phase additives are recommended for enhancing the signal of this compound?

A3: Mobile phase additives are crucial for good chromatographic peak shape and stable ionization. For the analysis of this compound and other sulfated steroids in negative ion mode, ammonium acetate and ammonium formate are commonly used.[1][4] While both are effective, 10 mM ammonium acetate with 0.1% acetic acid has been shown to be a good compromise for signal intensity and retention time stability for a broad range of lipids, including this compound.[4]

Q4: Can in-source fragmentation be an issue when analyzing this compound?

A4: Yes, in-source fragmentation, where molecules fragment in the ion source before mass analysis, can be a concern.[5][6] For this compound, excessive in-source fragmentation can lead to a diminished signal of the precursor ion (m/z 465.2) and an increased signal of the sulfate fragment (m/z 96.9) in the full scan spectrum. Optimizing source parameters, such as capillary and fragmentation voltages, is essential to minimize this effect.

Q5: What are typical ESI source parameters for this compound analysis?

A5: Optimal source parameters can vary between instruments. However, a good starting point for this compound analysis in negative ion mode would be:

  • Capillary Voltage: -2.5 to -4.0 kV[7]

  • Capillary Temperature: 270-350 °C[1]

  • Sheath and Auxiliary Gas Flow: These should be optimized to ensure stable spray and efficient desolvation. Typical values can range from 20 to 50 arbitrary units.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect Ionization Mode Ensure the mass spectrometer is operating in negative ion mode .
Suboptimal Mobile Phase pH For negative ion mode, a neutral to slightly basic pH is often preferred. If using acidic modifiers, the signal may be suppressed. Consider using ammonium acetate to buffer the mobile phase.[1]
Poor Desolvation Increase the drying gas flow and/or temperature to ensure complete solvent evaporation from the ESI droplets.
Inappropriate ESI Voltage Optimize the capillary voltage. A voltage that is too low may result in inefficient ionization, while a voltage that is too high can cause spray instability or in-source fragmentation.[7]
Sample Degradation Ensure samples are fresh and have been stored properly to prevent degradation of this compound.
Matrix Effects (Ion Suppression) The sample matrix can suppress the ionization of the target analyte.[1] Dilute the sample or improve sample clean-up to reduce matrix effects. The use of an isotopically labeled internal standard, such as d7-cholesterol sulfate, can help to correct for ion suppression.[3]
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Residual silanol groups on the column can interact with the polar sulfate group, leading to peak tailing. The use of a mobile phase additive like ammonium formate or acetate can help to mask these active sites.[8]
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure the injection solvent is compatible with the mobile phase.
Column Contamination or Void A contaminated column or a void at the column inlet can lead to peak splitting and broadening.[8] Flush the column or, if necessary, replace it.
Extra-Column Volume Excessive tubing length or poor connections can increase extra-column volume, leading to peak broadening.[8]

Quantitative Data Summary

The following table summarizes typical MS parameters used for the quantification of this compound.

ParameterValueReference
Precursor Ion (m/z) 465.2[2]
Product Ion (m/z) 96.9[2][3]
Collision Energy (eV) 30 - 40[2]
Tube Lens Voltage (V) 160 - 200[2]
Linearity (R²) > 0.99[1]
Limit of Quantification (LOQ) 1 - 80 ng/mL[1]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound in Human Serum

This protocol is adapted from a method for the simultaneous quantification of multiple sulfated steroids.[1]

1. Sample Preparation (Solid Phase Extraction)

  • Condition a SepPak C18 cartridge with 2 mL of methanol followed by 2 mL of water.

  • Dilute the serum sample with water and load it onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform.

  • Elute the sulfated steroids with 4 mL of methanol.

  • Evaporate the methanol fraction under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.

  • Centrifuge the reconstituted sample before injection.

2. Liquid Chromatography

  • Column: Accucore Phenyl-X (100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile.

  • Mobile Phase B: 70% methanol and 30% acetonitrile.

  • Flow Rate: As optimized for the specific HPLC system.

  • Gradient: A suitable gradient should be developed to ensure the separation of this compound from other analytes.

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transition: 465.2 -> 96.9.

  • Source Parameters:

    • Capillary Temperature: 270°C

    • Vaporizer Temperature: 350°C

    • Sheath Gas: 50 arbitrary units

    • Auxiliary Gas: 20 arbitrary units

    • Optimize collision energy and tube lens voltage for the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample spe spe serum->spe Load on C18 SPE wash Wash (Water, Hexane, Chloroform) spe->wash elute Elute (Methanol) wash->elute dry Evaporate elute->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (Phenyl-X Column) reconstitute->lc Inject ms ESI-MS/MS (Negative Ion Mode) lc->ms data Data Acquisition (SRM: 465.2 -> 96.9) ms->data

Caption: Experimental workflow for this compound analysis.

ionization_enhancement cluster_solution Solution Phase cluster_gas Gas Phase (ESI Droplet) CS_sol This compound (CS-R-O-SO3⁻) desolvation Solvent Evaporation CS_sol->desolvation Enters ESI Source NH4_Ac Ammonium Acetate (NH4⁺ CH3COO⁻) NH4_Ac->desolvation Buffers pH, Reduces Adducts CS_ion [CS-H]⁻ Ion MS Mass Spectrometer CS_ion->MS Enters Mass Analyzer desolvation->CS_ion Generates Gas Phase Ion

References

Technical Support Center: Validating Cholesterol Sulfate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of cholesterol sulfate (CS) quantification methods. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most prevalent and reliable methods for this compound quantification are chromatographic techniques coupled with mass spectrometry.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard due to its high sensitivity and selectivity.[2] Gas chromatography-mass spectrometry (GC-MS) is also used but typically requires cleavage of the sulfate group and derivatization before analysis.[2][3] Other methods include high-performance liquid chromatography (HPLC) with light-scattering detection and enzymatic assays, though these may lack the specificity of MS-based approaches.[1][4][5]

Q2: Why is validating the specificity of a this compound assay crucial?

A2: Validating specificity ensures that the analytical method accurately measures only this compound, without interference from other structurally similar molecules present in the biological matrix.[6][7] Biological samples are complex mixtures containing various sterol sulfates (e.g., DHEA-sulfate, pregnenolone sulfate) and isomers that can potentially interfere with the assay, leading to inaccurate quantification.[2] Regulatory bodies like the FDA require rigorous validation to ensure data reliability for clinical and nonclinical studies.[7][8]

Q3: What are the key parameters for method validation according to regulatory guidelines?

A3: According to guidelines from agencies like the FDA, a full bioanalytical method validation for chromatographic assays should include the assessment of selectivity, specificity, matrix effect, accuracy, precision, calibration curve, stability, and carryover.[6][7][8] For endogenous compounds like this compound, this also involves careful evaluation of the matrix from multiple sources to account for baseline analyte levels.[7]

Q4: What is "matrix effect," and how can I minimize it?

A4: Matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[9] This can lead to poor accuracy and reproducibility. To minimize matrix effects, you can:

  • Optimize Sample Preparation: Employ robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]

  • Improve Chromatographic Separation: Adjust the LC gradient, column chemistry, or mobile phase to separate this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., d7-cholesterol sulfate) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[7]

Method Performance & Validation Parameters

Quantitative data from validated LC-MS/MS methods provide a benchmark for assay performance. The following table summarizes typical validation parameters and acceptance criteria based on regulatory guidelines.

Validation ParameterDescriptionAcceptance Criteria (FDA Guidelines)Typical Performance (LC-MS/MS)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.Response of interferences should be <20% of the Lower Limit of Quantification (LLOQ).[11]High; specific MRM transitions minimize interference.
Accuracy Closeness of the measured value to the true value.Mean value should be within ±15% of the nominal value (±20% at LLOQ).[12]Typically within 10%.[2]
Precision The degree of scatter between a series of measurements.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[12]Intra- and inter-day precision <10%.[2]
Linearity (R²) The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) should be >0.99.[2]Consistently >0.99.[2]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response; accuracy within ±20% and precision <20%.[12]1 to 80 ng/mL, depending on the specific method and matrix.[2]
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible, though no absolute value is mandated.85.5% to 111.6%.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound by LC-MS/MS.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My this compound peak is tailing or split. What are the potential causes and solutions?

  • Answer:

    • Cause: Column contamination or degradation. Over time, matrix components can build up on the column frit or stationary phase.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if permitted, backflush it.[13] If the problem persists, replace the guard column or the analytical column.

    • Cause: Inappropriate injection solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[10]

      • Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.[13]

    • Cause: Secondary interactions with the column. Residual silanols on silica-based columns can interact with the sulfate group.

      • Solution: Ensure the mobile phase pH is appropriate. Consider using a column with a different stationary phase (e.g., Phenyl-X) that may offer different selectivity.[2]

Problem 2: High Signal Variability or Poor Reproducibility

  • Question: I'm seeing significant variation in my results between injections of the same sample. What should I check?

  • Answer:

    • Cause: Inconsistent sample preparation. Variability in extraction efficiency can lead to inconsistent results.

      • Solution: Ensure all sample preparation steps, particularly liquid transfers and evaporation, are performed consistently. Use an automated liquid handler if available. The use of a stable isotope-labeled internal standard added at the beginning of the process is critical to correct for variability.[7]

    • Cause: Ion source contamination. A dirty ion source can lead to unstable spray and fluctuating signal intensity.[9]

      • Solution: Clean the ion source, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's protocol. This should be part of routine maintenance.[9]

    • Cause: Matrix effects. If different samples have varying levels of matrix components, you may see inconsistent ion suppression or enhancement.

      • Solution: Review your sample cleanup procedure to ensure it is robust enough. Diluting the sample may also mitigate matrix effects, provided the analyte concentration remains above the LLOQ.

Problem 3: Suspected Interference from an Isomeric Compound

  • Question: How can I confirm that my signal is from this compound and not another co-eluting sterol sulfate?

  • Answer:

    • Cause: Many sterols are positional isomers and cannot be differentiated by MS alone.[14]

      • Solution 1: High-Resolution Chromatography: The most effective way to resolve isomers is through chromatography. Optimize your LC method by using a high-resolution column (e.g., with smaller particles) or by adjusting the mobile phase gradient and temperature to improve separation.[14]

      • Solution 2: Multiple MRM Transitions: Monitor multiple, specific precursor-to-product ion transitions for this compound. The ratio of these transitions should be consistent across all standards and samples. A change in this ratio in a sample may indicate the presence of an interference.

      • Solution 3: Specificity Testing: During method validation, analyze samples spiked with potentially interfering sterol sulfates to confirm they do not co-elute or contribute to the this compound signal.[8]

Experimental Protocols & Workflows

Detailed Protocol: this compound Extraction from Serum by SPE

This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of multiple sulfated steroids, including this compound.[2]

  • Sample Preparation:

    • Pipette 300 µL of serum into a glass tube.

    • Add 50 µL of the internal standard mix (containing d7-cholesterol sulfate). Incubate for 15 minutes.

  • Protein Precipitation:

    • Add 1 mL of a 4:1 (v/v) solution of acetonitrile and zinc sulfate (89 g/L).

    • Vortex and incubate for another 15 minutes.

    • Centrifuge at 14,500 x g for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Transfer the protein-free supernatant to a new glass tube and mix with 3 mL of water.

    • Condition a C18 SPE cartridge (e.g., Sep-Pak) with 2 mL of methanol, followed by 2 mL of water.

    • Load the diluted supernatant onto the conditioned cartridge.

    • Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering lipids.

  • Elution and Reconstitution:

    • Elute the sulfated steroids from the cartridge with 4 mL of methanol.

    • Evaporate the methanol fraction to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 250 µL of the initial mobile phase (e.g., a mixture of water, methanol, and acetonitrile).

    • Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualized Workflows

The following diagrams illustrate key workflows for this compound quantification and troubleshooting.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Serum Serum Sample (300 µL) IS Add Internal Standard (d7-CS) Serum->IS Precip Protein Precipitation (ACN/ZnSO4) IS->Precip Centrifuge1 Centrifuge Precip->Centrifuge1 Load Load Supernatant onto C18 Cartridge Centrifuge1->Load Wash Wash (Water, Hexane, Chloroform) Load->Wash Elute Elute with Methanol Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject

Caption: Workflow for this compound Quantification.

G Start Issue: Poor Peak Shape (Tailing, Splitting) Check_Solvent Is Injection Solvent Weaker than Mobile Phase? Start->Check_Solvent Check_Column Is Column Old or Frequently Used? Check_Solvent->Check_Column Yes Sol_Recon Action: Reconstitute Sample in Weaker Solvent Check_Solvent->Sol_Recon No Check_pH Is Mobile Phase pH Appropriate? Check_Column->Check_pH No Sol_Flush Action: Flush Column with Strong Solvent Check_Column->Sol_Flush Yes Sol_Replace Action: Replace Guard or Analytical Column Check_pH->Sol_Replace Yes (If flush fails) Sol_AdjustpH Action: Adjust Mobile Phase pH or Additive Check_pH->Sol_AdjustpH No End Re-inject and Evaluate Peak Sol_Recon->End Sol_Flush->End Sol_Replace->End Sol_AdjustpH->End

Caption: Troubleshooting Logic for Poor Peak Shape.

References

Best practices for handling and storing cholesterol sulfate standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing cholesterol sulfate standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is a crystalline solid and should be stored at -20°C for long-term stability.[1] Under these conditions, it is stable for at least four years.[1]

Q2: What is the appearance of high-quality this compound?

A2: High-quality this compound should be a white to off-white crystalline solid.[2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The approximate solubility is 20 mg/mL in DMF and 10 mg/mL in DMSO.[1]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the solid this compound in a solvent of choice, such as DMSO or DMF.[1] It is recommended to purge the solvent with an inert gas before adding the this compound to minimize oxidation.[1] For example, to make a 10 mg/mL stock solution in DMSO, add 1 mL of DMSO to 10 mg of this compound.

Q5: How should I store stock solutions of this compound?

A5: Stock solutions should be stored in tightly sealed vials, preferably under an inert atmosphere (e.g., nitrogen).[3] For stability, store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Q6: What are the primary applications of this compound in research?

A6: this compound is an endogenous component of cell membranes and is involved in various biological processes.[5] It serves as a substrate for steroid synthesis, stabilizes cell membranes, and regulates the activity of certain proteins.[5][6] In research, it is used in studies related to lipid metabolism, cell signaling, and as a ligand for the nuclear receptor RORα.[5][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound The chosen solvent is not appropriate, or the concentration is too high.Use a recommended solvent such as DMSO or DMF.[1] Ensure you are not exceeding the solubility limits (approx. 10 mg/mL in DMSO, 20 mg/mL in DMF).[1] Gentle warming to 37°C and sonication can aid dissolution.[4]
Precipitation of the Standard in Aqueous Media This compound has limited solubility in aqueous solutions.When diluting a stock solution into an aqueous buffer for an experiment, ensure the final concentration of the organic solvent is low but sufficient to maintain solubility. It may be necessary to use a carrier protein like lipid-free BSA in the medium.[4][8]
Inconsistent Experimental Results The standard may have degraded due to improper storage or handling.Always store the solid standard and stock solutions at the recommended temperatures.[1][3] Avoid repeated freeze-thaw cycles by preparing aliquots.[4] Confirm the purity of the standard if degradation is suspected.
Low Purity Detected by Analytical Methods (e.g., TLC, LC-MS) The standard may have degraded over time or was of poor quality initially.Purchase standards from a reputable supplier that provides a certificate of analysis with purity data. If you suspect degradation, it is best to use a fresh vial of the standard.

Quantitative Data Summary

Parameter Value Source(s)
Appearance White to off-white crystalline solid[2]
Molecular Weight ~488.7 g/mol (sodium salt)[1]
Storage Temperature (Solid) -20°C[1]
Stability (Solid) ≥ 4 years at -20°C[1]
Solubility in DMSO ~10 mg/mL[1]
Solubility in DMF ~20 mg/mL[1]
Storage Temperature (Stock Solution) -20°C (up to 1 month) or -80°C (up to 6 months)[3]

Experimental Protocols & Visualizations

General Workflow for Cell-Based Assays

Below is a generalized workflow for treating cells with a this compound standard. The final concentration and incubation time will need to be optimized for your specific cell type and experimental goals.

experimental_workflow prep_stock Prepare this compound Stock Solution (e.g., 10 mg/mL in DMSO) dilute_stock Dilute Stock Solution in Cell Culture Medium (e.g., to 10-100 µM) prep_stock->dilute_stock treat_cells Treat Cells with This compound-Containing Medium dilute_stock->treat_cells cell_culture Culture Cells to Desired Confluency cell_culture->treat_cells incubate Incubate for a Defined Period (e.g., 2-24 hours) treat_cells->incubate analysis Perform Downstream Analysis (e.g., Western Blot, qPCR, Flow Cytometry) incubate->analysis

Caption: A typical workflow for treating cultured cells with this compound.

This compound Biosynthesis and Signaling Pathway

This compound is synthesized from cholesterol by the enzyme sulfotransferase 2B1b (SULT2B1b).[5][9] It can then act as a signaling molecule, for instance, by binding to and modulating the activity of the nuclear receptor RORα, which in turn regulates the transcription of target genes involved in metabolism and inflammation.[5][7]

signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cholesterol Cholesterol SULT2B1b SULT2B1b (Enzyme) Cholesterol->SULT2B1b CS This compound SULT2B1b->CS Sulfonation RORa RORα (Nuclear Receptor) CS->RORa Binds to/Activates Nucleus Nucleus RORa->Nucleus TargetGenes Target Gene Transcription Nucleus->TargetGenes Regulates

Caption: Simplified pathway of this compound synthesis and its action on RORα.

Troubleshooting Logic for Solubility Issues

This diagram outlines a logical approach to troubleshooting issues with dissolving your this compound standard.

troubleshooting_logic start This compound Does Not Dissolve check_solvent Are you using DMSO or DMF? start->check_solvent use_correct_solvent Switch to DMSO or DMF check_solvent->use_correct_solvent No check_concentration Is the concentration below solubility limit? check_solvent->check_concentration Yes use_correct_solvent->check_concentration reduce_concentration Reduce concentration or add more solvent check_concentration->reduce_concentration No apply_heat_sonication Gently warm to 37°C and/or sonicate check_concentration->apply_heat_sonication Yes reduce_concentration->apply_heat_sonication still_issue Still not dissolved? apply_heat_sonication->still_issue consult_supplier Contact technical support of the supplier still_issue->consult_supplier Yes resolved Issue Resolved still_issue->resolved No

Caption: Decision tree for troubleshooting this compound solubility.

References

Addressing variability in cholesterol sulfate measurements between labs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the measurement of cholesterol sulfate. It is intended for researchers, scientists, and drug development professionals to help address inter-laboratory variability and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound measurements between different labs?

A1: Inter-laboratory variability in this compound measurements can be attributed to three main categories of factors:

  • Pre-analytical Variability: This includes all factors related to the sample before it is analyzed. Key contributors are:

    • Sample Collection and Handling: Differences in blood collection techniques (e.g., venous occlusion time), use of anticoagulants, and time between collection and processing can alter this compound levels.[1][2] Posture during collection can also have an effect.[1]

    • Sample Storage and Stability: The temperature and duration of storage before analysis are critical.[3][4] While some studies show stability for certain lipids at room temperature for a period, chilling samples is generally recommended to minimize degradation.[5] Repeated freeze-thaw cycles should be avoided.[6]

    • Biological Variation: Natural fluctuations within an individual and differences between individuals contribute to variability. These can be influenced by factors like age, sex, diet, exercise, and even the season.[1]

  • Analytical Variability: This relates to the measurement process itself.

    • Methodology: Different laboratories may use various analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), each with its own potential for variation.[7][8] Even with the same general method, differences in instrument calibration, reagent sources, and specific protocols can lead to disparate results.[9]

    • Purity of Standards: The accuracy of the unlabelled standard compounds used for calibration is a major source of inter-laboratory variability.[8]

    • Matrix Effects: Components of the biological sample (matrix) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification.[7]

  • Post-analytical Variability: This involves data processing and interpretation.

    • Data Analysis and Interpretation: Differences in how raw data is processed, integrated, and how calibration curves are fitted can introduce variability.

    • Reference Ranges: Each laboratory may establish its own reference ranges, which can lead to different interpretations of the results.[10]

Q2: How can we minimize pre-analytical variability in our this compound experiments?

A2: To minimize pre-analytical variability, it is crucial to standardize procedures for sample collection, handling, and storage.

  • Standardize Blood Collection: Follow a strict protocol for blood draws, including patient posture (sitting for at least 5 minutes) and minimizing tourniquet time (less than 1 minute).[1][2]

  • Prompt Sample Processing: Process blood samples as soon as possible after collection. Plasma or serum should be separated from cells quickly to prevent analyte exchange.[4]

  • Controlled Storage: If immediate analysis is not possible, store samples at appropriate temperatures. While some lipids are stable for a week at room temperature, chilling at 4°C is preferable for many analytes to slow degradation.[5] For long-term storage, -80°C is recommended.[3] Avoid repeated freeze-thaw cycles.

  • Use of Anticoagulants: Be consistent with the type of anticoagulant used, as it can affect the sample matrix.

  • Patient Status: Record and consider patient-related factors such as fasting status, recent physical activity, and diet, as these can influence lipid levels.[1][2]

Q3: What is the recommended analytical method for quantifying this compound?

A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of this compound and other sulfated steroids due to its high sensitivity and specificity.[7] This method allows for the direct measurement of the intact sulfated steroid, avoiding the need for chemical or enzymatic cleavage of the sulfate group, which can be a source of variability and inaccuracy, especially when using methods like GC-MS.[7]

Q4: How important is the use of internal standards in this compound measurement?

A4: The use of internal standards is critical for accurate quantification and to correct for variability during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d7-cholesterol sulfate).[8][11] Adding the internal standard at the beginning of the sample extraction process helps to account for analyte loss during extraction and for matrix effects in the mass spectrometer.[8]

Q5: What are matrix effects and how can they be mitigated?

A5: Matrix effects occur when other components in the biological sample (e.g., salts, phospholipids) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[7] This can result in inaccurate quantification.

To mitigate matrix effects:

  • Effective Sample Preparation: Use robust sample clean-up techniques like solid-phase extraction (SPE) to remove interfering substances.[7][12]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte from co-eluting matrix components.[12]

  • Use of Stable Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction of the signal.[8]

Troubleshooting Guides

Problem 1: High Variability in Quality Control (QC) Sample Measurements

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Review the sample preparation protocol for any inconsistencies. Ensure precise and consistent pipetting and timing for each step.
Instrument Instability Check the LC-MS/MS system's performance. Run a system suitability test to check for stable spray, consistent peak areas, and retention times.[13]
QC Sample Degradation Prepare fresh QC samples from stock solutions. Ensure proper storage of QC stock solutions and working solutions to prevent degradation.
Contamination Check for contamination in the LC system, on the column, or in the mass spectrometer.[13] Run blank injections to identify any carryover.

Problem 2: Poor Peak Shape in Chromatograms

Possible Cause Troubleshooting Step
Column Overload or Contamination Dilute the sample and re-inject. If the peak shape improves, the column may have been overloaded. Clean or replace the analytical column if contamination is suspected.[13]
Inappropriate Injection Solvent Ensure the injection solvent is compatible with the mobile phase. A mismatch can cause peak distortion.
Column Degradation The column's performance may have degraded. Replace the column with a new one.
Improper Mobile Phase Check the pH and composition of the mobile phase. Ensure it is correctly prepared and degassed.[13]

Problem 3: Retention Time Shifts

Possible Cause Troubleshooting Step
Changes in Mobile Phase Composition Prepare fresh mobile phase. Ensure accurate mixing of solvents.
Column Temperature Fluctuation Check the column oven temperature and ensure it is stable.
Air Bubbles in the Pump Purge the LC pumps to remove any air bubbles.
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before each run.

Data on Inter-Laboratory Variability

The following table summarizes data on the coefficient of variation (CV) for lipid measurements from a study involving ten laboratories, highlighting the typical range of variability that can be expected.

AnalyteAverage Coefficient of Variation (%)
Total Cholesterol3.20
HDL-Cholesterol9.46
Triglycerides7.73
Calculated LDL-Cholesterol5.95

Data from a study on interlaboratory variability of serum lipid measurements.

Experimental Protocols

Detailed Protocol for this compound Quantification by LC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of sulfated steroids in human serum.[7]

1. Sample Preparation and Extraction

  • Pipette 300 µL of serum into a glass tube.

  • Add a known amount of a stable isotope-labeled internal standard (e.g., d7-cholesterol sulfate).

  • Perform a solid-phase extraction (SPE) using a C18 cartridge:

    • Condition the cartridge with 2 mL of methanol (MeOH) followed by 2 mL of water.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of hexane, and then 4 mL of chloroform to remove interfering lipids.

    • Elute the sulfated steroids with 4 mL of MeOH.

  • Evaporate the methanolic fraction to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 250 µL of a solution containing 79.75% water, 10% MeOH, 10% acetonitrile (ACN), and 0.25% ammonium hydroxide.

  • Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for injection.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: Water with a suitable buffer (e.g., ammonium hydroxide).

  • Mobile Phase B: Methanol/Acetonitrile mixture.

  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B to separate the analytes.

  • Flow Rate: A typical flow rate for analytical scale columns is 0.3-0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (the molecular ion of this compound) to a specific product ion (e.g., m/z 96.9 for the sulfate group) is monitored.[14]

  • Instrument Parameters: Optimize parameters such as capillary temperature, vaporizer temperature, sheath gas, and auxiliary gas flow rates for maximum signal intensity.[7]

4. Quantification

  • Generate a calibration curve using known concentrations of this compound standards.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_collection 1. Serum Sample Collection add_is 2. Addition of Internal Standard sample_collection->add_is spe 3. Solid-Phase Extraction (SPE) add_is->spe evap 4. Evaporation spe->evap reconstitution 5. Reconstitution evap->reconstitution lc_separation 6. LC Separation reconstitution->lc_separation ms_detection 7. MS/MS Detection lc_separation->ms_detection data_processing 8. Data Processing ms_detection->data_processing quantification 9. Quantification data_processing->quantification

Caption: Experimental workflow for this compound measurement.

variability_sources cluster_pre Pre-Analytical Factors cluster_analytical Analytical Factors cluster_post Post-Analytical Factors center_node Measurement Variability biological Biological Variation (Age, Diet, Sex) center_node->biological collection Sample Collection & Handling center_node->collection storage Sample Storage & Stability center_node->storage method Analytical Method (LC-MS, GC-MS) center_node->method calibration Calibration & Standards center_node->calibration matrix Matrix Effects center_node->matrix data_analysis Data Processing center_node->data_analysis interpretation Interpretation center_node->interpretation

Caption: Sources of variability in this compound measurements.

References

Technical Support Center: Optimizing Cholesterol Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cholesterol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the derivatization of cholesterol for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of cholesterol necessary for GC analysis?

A1: Derivatization is a critical step prior to GC analysis of cholesterol and other sterols. Its primary purpose is to increase the volatility and thermal stability of the analyte, which improves chromatographic peak shape and sensitivity.[1][2][3] The process involves chemically modifying the hydroxyl group of cholesterol to create a less polar and more volatile derivative, such as a trimethylsilyl (TMS) ether.[4][5] This modification reduces the interaction of the polar hydroxyl group with the GC column's stationary phase, preventing peak tailing and improving separation.[6]

Q2: What are the most common derivatization reagents for cholesterol?

A2: The most widely used derivatization technique for cholesterol is silylation.[4] This involves reacting cholesterol with a silylating agent to form a trimethylsilyl (TMS) ether. The most common reagents for this purpose are:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used in combination with a catalyst like 1% trimethylchlorosilane (TMCS).[1][2][3][4][7] BSTFA is known for providing high sensitivity in cholesterol analysis.[4][7]

  • MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide): This is another highly effective silylating reagent, considered by some to be one of the most efficient due to its high specificity and sensitivity ratio.[2][8]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms a more stable tert-butyldimethylsilyl (TBDMS) derivative. While it can be advantageous for separating certain isomers, it may yield a lower response for sterically hindered molecules like cholesterol compared to BSTFA or MSTFA.[4][9]

Q3: Should I analyze for free cholesterol or total cholesterol?

A3: The choice depends on the research question. To measure only free cholesterol, the derivatization is performed directly on the lipid extract. To measure total cholesterol (free + esterified), a saponification step is required before extraction and derivatization.[7][10][11] Saponification uses a strong base (like potassium hydroxide in methanol) to hydrolyze the cholesterol esters, converting them to free cholesterol, which can then be derivatized and analyzed.[7][10] However, reliable methods exist that can determine total free cholesterol directly from an extract without the saponification step.[3][7]

Troubleshooting Guide

Q4: My chromatogram shows poor peak shape (e.g., tailing) for cholesterol. What is the cause?

A4: Peak tailing for cholesterol is a classic sign of incomplete derivatization or issues with the GC system's inertness.[6]

  • Incomplete Derivatization: If cholesterol is not fully converted to its TMS-ether derivative, the remaining free hydroxyl groups can interact with active sites in the GC column, causing tailing. Review your derivatization protocol for potential issues (see Q5).

  • Active Sites: The GC inlet liner, column connections, or the column itself can have active sites (e.g., exposed silanols) that interact with the analyte.[12] Consider using a deactivated inlet liner and ensure all connections are sound. Conditioning the column according to the manufacturer's instructions can also help.

  • Column Contamination: Buildup of non-volatile matrix components can lead to active sites. Baking out the column or trimming a small portion from the front end may resolve the issue.[13]

Q5: I suspect my derivatization reaction is incomplete. How can I improve it?

A5: Incomplete derivatization is a common problem that leads to inaccurate quantification and poor chromatography. Here are key factors to check:

  • Presence of Moisture: Silylating reagents are extremely sensitive to moisture.[6][14][15] Ensure your sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the solvent under a stream of nitrogen and further drying in a vacuum desiccator.[1][16]

  • Reagent Quality: Silylating reagents degrade over time, especially after the vial has been opened. If you suspect the reagent is old or has been exposed to moisture, use a fresh ampoule.[14]

  • Reaction Time and Temperature: The derivatization reaction may require heat to proceed to completion. Typical conditions involve heating at 60-80°C for 30-60 minutes.[14][16] Ensure you are using the optimal time and temperature for your specific reagent and sample.

  • Insufficient Reagent: Use a sufficient excess of the derivatization reagent to ensure all active hydrogens in the sample are derivatized.

Q6: I am seeing "ghost peaks" or an unstable baseline in my chromatograms. What could be the problem?

A6: Ghost peaks and baseline instability are typically signs of contamination.

  • Carrier Gas Impurities: Ensure high-purity carrier gas is used and that gas traps are functioning correctly. A condensation test can help diagnose contamination in the gas lines.[13]

  • Injector Contamination: Septum bleed or contamination in the inlet liner can introduce extraneous peaks. Replace the septum and liner regularly.

  • Sample Carryover: Residual sample from a previous injection can appear as ghost peaks. Implement a thorough syringe and injector cleaning protocol between runs.

  • Contamination from Labware: Plasticizers, such as fatty acid amides, can leach from plastic tubes or caps and interfere with the analysis. Use glass vials with PTFE-lined caps wherever possible.

Experimental Protocols & Data

Detailed Protocol: Silylation of Cholesterol using BSTFA + 1% TMCS

This protocol provides a general guideline for the derivatization of cholesterol in a dried lipid extract.

  • Sample Preparation: Start with a dried lipid extract containing cholesterol in a 2 mL glass autosampler vial. Ensure the sample is completely free of water and other protic solvents.

  • Reagent Addition: Add 100 µL of a suitable solvent, such as anhydrous pyridine or hexane, to redissolve the lipid residue.[14][17]

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 10-15 seconds. Place the vial in a heating block or oven set to 60°C for 30 minutes to facilitate the reaction.[14]

  • Cooling & Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Data Presentation: Comparison of Silylation Reagents
ReagentDerivative FormedTypical Reaction ConditionsAdvantagesDisadvantages
BSTFA + TMCS Trimethylsilyl (TMS) Ether60°C for 30-60 min[14]Widely used, high reactivity, volatile byproducts, good sensitivity for cholesterol[4][7]Highly sensitive to moisture[6][15]
MSTFA Trimethylsilyl (TMS) Ether60°C for 20 min[16]Most volatile byproducts, high efficiency[2][5][8]Highly sensitive to moisture
MTBSTFA tert-Butyldimethylsilyl (TBDMS) Ether60°C for 30 min[18]Forms more stable derivatives, less moisture sensitive than TMS reagentsSlower reaction, may give lower response for sterically hindered molecules[9]
Key GC-MS Parameters for TMS-Cholesterol Analysis
ParameterTypical SettingRationale
Injector Type Split/SplitlessSplitless for trace analysis, Split for higher concentrations.
Inlet Temperature 280 - 300°C[1]Ensures rapid and complete vaporization of the derivatized cholesterol.
GC Column DB-5ms, HP-5MS (or similar)A non-polar or low-polarity column provides good separation for sterols.[18][19]
Oven Program Initial 180°C, ramp to 280-300°CA temperature gradient is necessary to separate cholesterol from other sample components.[1]
Carrier Gas HeliumInert carrier gas with a typical flow rate of 1 mL/min.[1]
MS Ionization Electron Impact (EI) at 70 eV[1][7]Standard ionization mode for GC-MS, provides reproducible fragmentation patterns.
Key Diagnostic Ions m/z 458 (M+), 368 ([M-90]+), 129[16]Used for identification and quantification in Selected Ion Monitoring (SIM) mode.

Visualized Workflows and Logic

G General Workflow for Cholesterol GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Tissue) Saponification Saponification (Optional) (for Total Cholesterol) Sample->Saponification If measuring total Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction If measuring free Saponification->Extraction Drying Evaporation & Drying (under Nitrogen) Extraction->Drying Reconstitution Reconstitute in Anhydrous Solvent Drying->Reconstitution Reagent Add Silylating Reagent (e.g., BSTFA + TMCS) Reconstitution->Reagent Incubation Incubate (e.g., 60°C for 30 min) Reagent->Incubation GCMS GC-MS Analysis Incubation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow from sample preparation to GC-MS analysis.

Caption: A decision tree for troubleshooting common derivatization problems.

References

Selecting the appropriate internal standard for cholesterol sulfate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cholesterol sulfate analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an internal standard for this compound analysis?

The most critical factor is the chemical and physical similarity of the internal standard to this compound. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer. This helps to accurately compensate for variations during sample preparation, injection, and ionization. Therefore, a stable isotope-labeled version of this compound is considered the gold standard.

Q2: Why is a stable isotope-labeled internal standard, such as this compound-d7, considered the best choice?

Stable isotope-labeled internal standards, like this compound-d7, are the preferred choice for mass spectrometry-based quantification for several reasons:

  • Chemical and Physical Identity: They are chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.

  • Co-elution: They co-elute with the endogenous this compound, providing the most accurate correction for matrix effects and instrument variability.

  • Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Q3: Can I use a structurally similar compound as an internal standard if a stable isotope-labeled version is unavailable?

While stable isotope-labeled standards are ideal, structurally similar compounds can be used as an alternative. However, it is crucial to validate their performance thoroughly. These compounds may not perfectly mimic the behavior of this compound during the analytical process, potentially leading to less accurate quantification. If using a structural analog, ensure it is not naturally present in the samples being analyzed.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing - Inappropriate column chemistry for the analysis. - Mobile phase pH is not optimal. - Column degradation.- Use a C18 or phenyl-X column, which are commonly used for steroid analysis. - Adjust the mobile phase pH. A neutral pH (around 7) with an ammonium acetate buffer is often effective. - Replace the column with a new one.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization of this compound. - Suboptimal mass spectrometer settings. - Matrix suppression effects from the sample.- Use a suitable ionization technique such as electrospray ionization (ESI) in negative mode, which is effective for sulfated steroids.[1] - Optimize ion source parameters (e.g., capillary temperature, sheath gas, auxiliary gas) to enhance signal.[1] - Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.[1]
High Background Noise - Contamination from solvents, reagents, or labware. - Inadequate mobile phase purity.- Use high-purity, LC-MS grade solvents and reagents. - Ensure all glassware and plasticware are thoroughly cleaned and free of contaminants. - Prepare fresh mobile phases daily.
Inconsistent Results / Poor Reproducibility - Inconsistent sample preparation. - Variability in internal standard addition. - Instrument instability.- Follow a standardized and validated sample preparation protocol meticulously. - Use a precise and calibrated pipette to add the internal standard. - Perform regular instrument maintenance and calibration.
Matrix Effects (Ion Suppression or Enhancement) - Co-elution of matrix components with this compound. - High concentration of salts or other non-volatile compounds in the sample.- Use a stable isotope-labeled internal standard to compensate for matrix effects. - Enhance sample cleanup to remove interfering substances. - Modify the chromatographic method to separate this compound from interfering matrix components.

Performance of Internal Standards for this compound Analysis

Stable isotope-labeled internal standards are highly recommended for accurate and precise quantification of this compound. The use of deuterated this compound (e.g., d7-cholesterol sulfate) has been shown to yield excellent results in terms of linearity, recovery, and precision.[1]

Internal StandardLinearity (R²)Recovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
d7-Cholesterol Sulfate > 0.9985.5 - 111.6< 10< 10

Data synthesized from a study quantifying multiple sulfated steroids, including this compound, using a validated LC-MS/MS method with corresponding deuterated internal standards.[1]

Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS

This protocol is a representative example for the analysis of this compound.[1]

1. Sample Preparation

  • To 300 µL of serum, add 50 µL of the internal standard solution (e.g., 6 µg/mL d7-cholesterol sulfate in methanol).

  • Vortex for 15 seconds.

  • Add 1 mL of acetonitrile containing 89 g/L ZnSO4 to precipitate proteins.

  • Vortex for 15 seconds and incubate for 15 minutes at 4°C.

  • Centrifuge at 14,500 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and add 3 mL of water.

  • Perform solid-phase extraction (SPE) using a C18 cartridge:

    • Condition the cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of hexane, and then 4 mL of chloroform.

    • Elute the sulfated steroids with 4 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.

  • Centrifuge and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: HPLC system with a suitable column for steroid analysis (e.g., Accucore Phenyl-X, 100 x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase A: 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile.[1]

  • Mobile Phase B: 70% methanol and 30% acetonitrile.[1]

  • Gradient: A suitable gradient to separate this compound from other analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[1]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

This compound Metabolism

The following diagram illustrates the key steps in the biosynthesis and hydrolysis of this compound.

CholesterolSulfateMetabolism This compound Metabolism Pathway Cholesterol Cholesterol CholesterolSulfate This compound Cholesterol->CholesterolSulfate Sulfation CholesterolSulfate->Cholesterol Hydrolysis SULT2B1b SULT2B1b (Sulfotransferase) SULT2B1b->CholesterolSulfate STS STS (Steroid Sulfatase) STS->Cholesterol PAPS PAPS (Sulfate Donor) PAPS->SULT2B1b

Caption: Biosynthesis and hydrolysis of this compound.

Experimental Workflow for this compound Analysis

The diagram below outlines the general workflow for quantifying this compound using an internal standard and LC-MS/MS.

ExperimentalWorkflow LC-MS/MS Workflow for this compound Analysis Sample Biological Sample (e.g., Serum) Spike Spike with Internal Standard (e.g., d7-Cholesterol Sulfate) Sample->Spike Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis (Negative ESI, MRM) Evaporation->LCMS Data Data Processing & Quantification LCMS->Data Result Final Concentration of this compound Data->Result

References

Technical Support Center: Optimizing Cholesterol Sulfate Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the throughput and accuracy of their cholesterol sulfate quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most prevalent and robust method for quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and specificity, allowing for the direct measurement of intact this compound. Other methods that have been used include Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization, and Thin-Layer Chromatography (TLC), which is a simpler but less quantitative technique.

Q2: What is "matrix effect" and how can it affect my results?

A2: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2] For example, in one study, ion suppression was observed for certain sulfated steroids, while another experienced signal enhancement.[4] It is a significant challenge in LC-MS/MS-based assays and must be addressed to ensure data accuracy.

Q3: How do I choose an appropriate internal standard for my assay?

A3: An ideal internal standard (IS) should be a stable, isotopically labeled version of the analyte (e.g., d7-cholesterol sulfate).[4] If an isotopically labeled standard is not available, a structurally similar compound that is not endogenously present in the samples can be used.[5] The IS should be added to the sample at the beginning of the sample preparation process to compensate for variability in extraction efficiency and matrix effects.[6]

Q4: What are typical sample preparation steps for this compound quantification?

A4: Sample preparation for this compound analysis from biological fluids like serum or plasma typically involves protein precipitation, followed by solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.[1][4] A common procedure includes protein precipitation with acetonitrile, followed by purification using a C18 SPE cartridge.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification assays.

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis
Possible Cause Recommended Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. A common mobile phase for this compound analysis consists of a gradient of water and methanol or acetonitrile with a small percentage of an additive like ammonium hydroxide to improve peak shape.[4]
Column Contamination Implement a robust column washing protocol between injections. If the problem persists, consider using a guard column or replacing the analytical column.
Sample Overload Dilute the sample to ensure the injected amount is within the linear range of the column and detector.
Secondary Interactions with Column Stationary Phase Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state.
Issue 2: Low Recovery of this compound
Possible Cause Recommended Solution
Inefficient Protein Precipitation Ensure complete protein precipitation by using an appropriate solvent (e.g., acetonitrile with zinc sulfate) and adequate incubation and centrifugation steps.[4]
Suboptimal Solid-Phase Extraction (SPE) Optimize the SPE protocol by testing different sorbents, wash solutions, and elution solvents. Ensure the cartridge is properly conditioned and not allowed to dry out before sample loading.[4]
Analyte Degradation Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store samples at -80°C for long-term stability.
Adsorption to Labware Use low-binding microcentrifuge tubes and pipette tips. Silanized glass vials can also help reduce adsorption.
Issue 3: High Matrix Effect (Ion Suppression or Enhancement)
Possible Cause Recommended Solution
Co-elution of Interfering Compounds Optimize the chromatographic separation to resolve this compound from matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.
Inefficient Sample Cleanup Improve the sample preparation procedure to remove more matrix components. This could involve adding a liquid-liquid extraction step or using a more selective SPE sorbent.[1]
Use of a Matrix-Matched Calibrant Prepare calibration standards in a matrix that is similar to the study samples (e.g., charcoal-stripped serum) to compensate for consistent matrix effects.[4]
Change Ionization Source Parameters Optimize the electrospray ionization (ESI) source parameters, such as capillary temperature and gas flow rates, to minimize matrix effects.[4]

Experimental Protocols

LC-MS/MS Quantification of this compound in Human Serum

This protocol is a summary of a validated method for the simultaneous quantification of several sulfated steroids, including this compound.[4]

1. Sample Preparation:

  • Thaw serum samples on ice.

  • To 300 µL of serum, add 50 µL of an internal standard mix (containing d7-cholesterol sulfate).

  • Incubate for 15 minutes.

  • Precipitate proteins by adding 1 mL of acetonitrile containing zinc sulfate.

  • Incubate for another 15 minutes and then centrifuge at 14,500 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with water, hexane, and chloroform to remove interfering lipids.

  • Elute the sulfated steroids with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 column with a gradient elution of water and methanol/acetonitrile containing ammonium hydroxide.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

Quantitative Data Summary

The following table summarizes the analytical performance of a validated LC-MS/MS method for this compound quantification in human serum.[4]

Parameter This compound
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 80 ng/mL
Recovery 85.5% - 111.6%
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 10%
Accuracy (Relative Error) < 10%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Serum Serum Sample Add_IS Add Internal Standard Serum->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Load Load Supernatant on C18 Cartridge Centrifuge->Load Wash Wash Cartridge Load->Wash Elute Elute Cholesterol Sulfate Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject Sample Evaporate->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Workflow Start Inaccurate Results? Check_Peaks Poor Peak Shape? Start->Check_Peaks Check_Recovery Low Recovery? Check_Peaks->Check_Recovery No Sol_Peaks Optimize Mobile Phase Clean/Replace Column Dilute Sample Check_Peaks->Sol_Peaks Yes Check_Matrix High Matrix Effect? Check_Recovery->Check_Matrix No Sol_Recovery Optimize Precipitation/SPE Minimize Degradation Use Low-Binding Ware Check_Recovery->Sol_Recovery Yes Sol_Matrix Optimize Chromatography Improve Sample Cleanup Use Matrix-Matched Calibrants Check_Matrix->Sol_Matrix Yes End Accurate Results Check_Matrix->End No Sol_Peaks->End Sol_Recovery->End Sol_Matrix->End

Caption: Troubleshooting decision tree for quantification assays.

References

Validation & Comparative

A Comparative Analysis of Cholesterol Sulfate and DHEA Sulfate: Beyond the Shared Sulfate Moiety

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct physiological roles, signaling pathways, and experimental considerations for two of the most abundant sulfated steroids in human circulation.

Cholesterol sulfate (CS) and dehydroepiandrosterone sulfate (DHEAS) are two major sulfated steroids in the human body, sharing a common structural feature yet exhibiting remarkably distinct physiological functions. While both are often quantified in steroid panels, their individual roles extend far beyond being simple metabolic intermediates. This guide provides a comprehensive comparison of their physiological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways, to aid researchers, scientists, and drug development professionals in their investigations.

At a Glance: Key Physiological and Biochemical Distinctions

To provide a clear overview, the following tables summarize the key quantitative differences between this compound and DHEA sulfate.

Table 1: Circulating Concentrations and Production Rates

ParameterThis compound (CS)DHEA Sulfate (DHEAS)Reference(s)
Typical Plasma Concentration 1.3 - 7.8 µmol/L1 - 10 µmol/L[1]
Daily Production Rate ~45 mg/day~7-15 mg/day (women), ~8-20 mg/day (men)[2]
Primary Site of Synthesis Epidermis, red blood cells, plateletsAdrenal glands[2][3]

Table 2: Receptor and Enzyme Interactions

MoleculeInteracting PartnerAffinity (Kd) / Potency (IC50)EffectReference(s)
This compound Retinoid-related orphan receptor alpha (RORα)Higher affinity than cholesterolAgonist
Protein Kinase C η (PKCη)-Activator
Steroidogenic Acute Regulatory Protein (StAR)-Inhibitor of expression
DHEA Sulfate GABAA ReceptorµM rangeNegative allosteric modulator[4][5]
NMDA ReceptorWeakly active in the nanomolar rangePositive allosteric modulator[4][6]
Sigma-1 ReceptorKd > 50 µMWeak agonist[7][8]
Protein Kinase C-β (PKC-β)-Activator[9]
Nerve Growth Factor (NGF) Receptors (TrkA, p75NTR)Kd: ~5.6-7.4 nM (for DHEA)Ligand (for DHEA)[10][11]

Core Physiological Roles: A Tale of Two Sulfates

While both are abundant, their physiological contributions diverge significantly. This compound is a key player in maintaining epidermal barrier integrity and regulating cellular processes, whereas DHEA sulfate primarily functions as a neurosteroid and a crucial precursor for sex hormones.

This compound: The Guardian of the Epidermis and a Modulator of Cellular Function

This compound's most well-documented role is in the skin, where it is essential for the proper differentiation of keratinocytes and the formation of the cornified envelope, a critical component of the skin's barrier.[12] Its synthesis is catalyzed by the sulfotransferase SULT2B1b.[2] Beyond the skin, CS is involved in:

  • Cell Membrane Stability: It contributes to the structural integrity of cell membranes.

  • Platelet Aggregation and Coagulation: CS can enhance platelet aggregation and plays a role in the blood clotting cascade.[2]

  • Signal Transduction: It can activate specific isoforms of Protein Kinase C (PKC), particularly PKCη, influencing cellular signaling pathways.

  • Inhibition of Steroidogenesis: In adrenal cells, this compound can reduce the expression of the Steroidogenic Acute Regulatory (StAR) protein, thereby inhibiting the production of steroid hormones.

DHEA Sulfate: The Neuroactive Precursor

Primarily synthesized in the adrenal glands, DHEA sulfate is the most abundant circulating steroid hormone in humans.[3] Its levels peak in early adulthood and decline with age. While often considered a prohormone, DHEAS itself exhibits biological activity, particularly in the central nervous system. Its key roles include:

  • Neurosteroid Activity: DHEAS and its unsulfated form, DHEA, can modulate the activity of neurotransmitter receptors, including GABAA and NMDA receptors, influencing neuronal excitability, synaptic plasticity, and cognitive function.[4][6][8]

  • Precursor to Sex Hormones: DHEAS is a critical precursor for the synthesis of androgens (like testosterone) and estrogens in peripheral tissues.[7]

  • Immune Modulation: It has been shown to influence immune responses, with some studies suggesting it can enhance immune function.[9]

  • Regulation of Apoptosis: In neuronal precursor cells, DHEA and DHEAS have opposing effects on the Akt signaling pathway, with DHEA promoting survival and DHEAS increasing apoptosis.[12]

Unraveling the Mechanisms: Key Signaling Pathways

The distinct physiological roles of this compound and DHEA sulfate are mediated by their engagement with specific signaling pathways.

This compound and RORα Signaling

This compound is a natural ligand for the Retinoid-related orphan receptor alpha (RORα), a nuclear receptor that acts as a transcription factor. The binding of CS to RORα influences the expression of genes involved in lipid metabolism and inflammation.[13]

Cholesterol_Sulfate_RORa_Pathway CS This compound RORa RORα CS->RORa Binds to Nucleus Nucleus RORa->Nucleus Translocates to TargetGenes Target Genes (Lipid Metabolism, Inflammation) Nucleus->TargetGenes Regulates Transcription

Caption: this compound Activation of RORα Signaling.

DHEA Sulfate and Neurotransmitter Receptor Modulation

DHEA sulfate exerts its neuroactive effects by directly interacting with and modulating the function of key neurotransmitter receptors in the brain. It acts as a negative allosteric modulator of the inhibitory GABAA receptor and a positive allosteric modulator of the excitatory NMDA receptor.[4][6] This dual action can influence neuronal excitability and synaptic transmission.

DHEAS_Neurotransmitter_Modulation DHEAS DHEA Sulfate GABAaR GABA-A Receptor DHEAS->GABAaR Inhibits NMDAR NMDA Receptor DHEAS->NMDAR Potentiates NeuronalExcitability Neuronal Excitability GABAaR->NeuronalExcitability Decreases NMDAR->NeuronalExcitability Increases

Caption: DHEAS Modulation of Neurotransmitter Receptors.

Experimental Corner: Protocols for Quantification and Functional Analysis

Accurate quantification and functional assessment are paramount for studying this compound and DHEA sulfate. Below are summarized methodologies for key experiments.

Quantification of this compound and DHEA Sulfate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and accurate quantification of multiple steroids, including their sulfated forms, in biological matrices.

Experimental Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum/Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Serum->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification against Internal Standards MS->Quant

Caption: General Workflow for LC-MS/MS Quantification.

Detailed Protocol Outline:

  • Sample Preparation:

    • Thaw serum or plasma samples on ice.

    • Perform protein precipitation using a solvent like acetonitrile.

    • Employ solid-phase extraction (SPE) with a C18 cartridge for cleanup and enrichment of the sulfated steroids.[1]

    • Elute the steroids and evaporate the solvent.

    • Reconstitute the sample in an appropriate mobile phase.

  • LC-MS/MS Analysis:

    • Utilize a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like ammonium hydroxide.[1]

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) for specific and sensitive detection of the precursor and product ions for each analyte and its corresponding internal standard.

Functional Assay: this compound Activation of PKC

This assay measures the ability of this compound to activate Protein Kinase C (PKC), a key signaling enzyme.

Experimental Workflow:

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection PKC Purified PKC Isoform (e.g., PKCη) Incubation Incubate PKC, Substrate, [γ-32P]ATP with or without This compound PKC->Incubation Substrate PKC Substrate (e.g., peptide) Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Separation Separate phosphorylated substrate (e.g., via phosphocellulose paper) Incubation->Separation Scintillation Scintillation Counting to quantify 32P incorporation Separation->Scintillation

Caption: Workflow for a Radioactive PKC Activity Assay.

Detailed Protocol Outline:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine a buffer solution containing purified PKC enzyme, a specific peptide substrate, and [γ-32P]ATP.

  • Add Activator: Add this compound (solubilized in a suitable vehicle) to the reaction mixture. Include control reactions with a known PKC activator (e.g., phorbol esters) and a negative control (vehicle only).

  • Incubate: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separate and Quantify: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP. Quantify the amount of 32P incorporated into the substrate using a scintillation counter. Increased radioactivity indicates higher PKC activity.

Conclusion: Distinct Molecules, Diverse Opportunities

While this compound and DHEA sulfate both represent major components of the human sulfated steroid metabolome, their physiological roles are largely non-overlapping and distinct. This compound is a critical regulator of epidermal function and cellular processes, while DHEA sulfate acts as a key neurosteroid and a vital precursor for sex hormones. Understanding these differences is crucial for researchers investigating their roles in health and disease and for drug development professionals exploring new therapeutic avenues targeting steroid-related pathways. The provided experimental frameworks offer a starting point for the robust and accurate investigation of these fascinating molecules.

References

Functional differences between cholesterol and cholesterol sulfate in membranes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Functional Differences Between Cholesterol and Cholesterol Sulfate in Membranes

For researchers, scientists, and drug development professionals, understanding the nuanced roles of sterols within cellular membranes is paramount. While cholesterol is widely recognized for its critical functions in maintaining membrane integrity and fluidity, its sulfated counterpart, this compound, exhibits distinct and vital functionalities. This guide provides an objective comparison of the biophysical and cellular effects of cholesterol versus this compound, supported by experimental data, detailed methodologies, and visual representations of key concepts.

I. Biophysical Properties in Model Membranes

The addition of a sulfate group to the cholesterol molecule dramatically alters its interaction with the lipid bilayer, leading to significant differences in membrane properties such as fluidity, hydration, and phase behavior.

Data Summary: Cholesterol vs. This compound in Model Membranes
PropertyCholesterol (Chol)This compound (CS)Key FindingsReference(s)
Membrane Ordering Generally increases membrane orderEffect is temperature and concentration-dependent. At high temperatures, 30 mol% CS orders the membrane like 15 mol% Chol, but disorders it more than Chol at low temperatures. Overall, has an increasing ordering effect.[1]CS has a more complex and potent effect on membrane order than cholesterol.[1]
Membrane Fluidity Decreases fluidity (increases rigidity)In cholesterol-poor systems, can decrease fluidity at higher concentrations (e.g., 10 mol%). In cholesterol-rich systems, the effect is negligible.The impact of CS on fluidity is highly dependent on the surrounding lipid environment.
Lipid Packing Increases packing densityDecreases lipid packing density, potentially by introducing packing defects due to its bulky sulfate group.[2]CS disrupts the tight packing of lipids more than cholesterol.[2]
Membrane Permeability Decreases permeabilityIncreases permeability to a much larger extent than cholesterol.Membranes containing CS are "leakier" than those with cholesterol.
Membrane Hydration Binds a limited number of water moleculesBinds significantly more water molecules (approx. 12 more per molecule than Chol) at the membrane interface, leading to greater membrane swelling.[3]CS dramatically increases the hydration layer of the membrane.[3]
Lateral Phase Separation Does not induce phase separation in certain mixed PC bilayersInduces lateral phase separation in mixed phospholipid bilayers (18:0,18:1 PC/18:0,22:6 PC) at concentrations of 2.5 mol% or more.CS can drive the formation of distinct lipid domains where cholesterol does not.
Location in Bilayer Hydroxyl group near the lipid headgroups, steroid ring in the hydrophobic coreThe polar sulfate group positions the molecule higher in the bilayer, closer to the aqueous environment.CS is more exposed to the aqueous phase than cholesterol.
Main Phase Transition (Tm) Broadens and shifts Tm to a lesser extentDecreases and broadens the main phase transition of various PCs to a much larger extent than cholesterol.CS has a more pronounced disordering effect on the gel phase of lipids.
Experimental Protocols

A variety of biophysical techniques have been employed to elucidate the differing effects of cholesterol and this compound on membrane properties.

  • Objective: To measure the main phase transition temperature (Tm) and enthalpy of lipid bilayers.

  • Methodology:

    • Prepare multilamellar vesicles (MLVs) of a specific phospholipid composition (e.g., DPPC, 18:0,18:1 PC) with varying molar percentages of cholesterol or this compound.

    • Hydrate the lipid films in a buffer solution.

    • Load a precise amount of the lipid dispersion into an aluminum DSC pan.

    • Use an identical pan with buffer only as a reference.

    • Scan the samples over a defined temperature range (e.g., 10-60°C) at a constant rate (e.g., 1°C/min).

    • The temperature at which the peak of the endothermic transition occurs is the Tm. The area under the peak corresponds to the transition enthalpy.

  • Data Interpretation: A decrease and broadening of the Tm in the presence of the sterol indicates a disordering effect on the gel-phase lipids and a disruption of cooperative melting.

  • Objective: To determine the ordering of lipid acyl chains and the extent of water binding at the membrane interface.

  • Methodology:

    • Synthesize or purchase phospholipids with deuterium labels at specific positions on the acyl chains.

    • Prepare MLVs with these labeled lipids and either cholesterol or this compound.

    • Hydrate the samples with heavy water (D₂O) to measure water binding.

    • Acquire ²H-NMR spectra at various temperatures.

    • Calculate the quadrupolar splitting (Δνq) from the spectra, which is proportional to the order parameter (SCD) of the C-²H bond.

  • Data Interpretation: Larger quadrupolar splittings indicate a higher degree of order in the lipid chains. The signal from D₂O can be used to quantify the number of water molecules bound at the interface.

  • Objective: To assess membrane fluidity and order using fluorescent probes.

  • Methodology:

    • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.

    • Incorporate a fluorescent probe, such as TMA-DPH (for anisotropy, measuring fluidity at the lipid/water interface) or Laurdan (for Generalized Polarization, GP, measuring lipid packing/order).

    • Measure fluorescence intensity with polarizers oriented parallel and perpendicular to the excitation light.

    • Calculate anisotropy () or GP values based on the measured intensities.

  • Data Interpretation: Higher anisotropy values suggest decreased rotational mobility of the probe and thus lower membrane fluidity.[1] Higher GP values indicate a more ordered or tightly packed lipid environment.[1]

II. Molecular Interactions and Cellular Functions

The structural differences between cholesterol and this compound translate into distinct roles in cellular processes, from signaling to homeostasis.

Comparative Cellular Functions
Cellular ProcessRole of CholesterolRole of this compoundKey DifferencesReference(s)
T-Cell Receptor (TCR) Signaling Binds to TCRβ, promoting the formation of TCR multimers necessary for signal initiation.Competitively displaces cholesterol from TCRβ, disrupting TCR multimers and inhibiting downstream signaling.[4]CS acts as a negative regulator of TCR signaling, while cholesterol is a positive regulator.[4]
Cholesterol Homeostasis A key component of cellular cholesterol pools; its levels are tightly regulated.Reduces intracellular cholesterol levels by: 1) Promoting HMG-CoA reductase degradation, 2) Blocking LDL receptor endocytosis, and 3) Suppressing SREBP-2 activation.[5]CS actively downregulates cellular cholesterol synthesis and uptake pathways.[5]
Platelet Adhesion Does not serve as a direct substrate for platelet adhesion.Acts as a specific substrate for platelet adhesion under arterial flow conditions.[6]The sulfate group is critical for the specific interaction with platelets.[6]
Protein Interactions Interacts with proteins primarily through its hydroxyl group and hydrophobic steroid ring.The charged sulfate group allows for more diverse and dense ionic interactions with proteins, in addition to hydrophobic interactions.[7]CS can engage in electrostatic interactions that are not possible for cholesterol.[7]
Skin Barrier Function A crucial lipid for maintaining the integrity and impermeability of the stratum corneum.The ratio of CS to cholesterol is critical. Desulfation of CS to cholesterol is a key step in epidermal maturation and barrier formation.[2]CS is a precursor and regulator in the formation of a functional skin barrier.[2]
Signaling Pathway: T-Cell Receptor Activation

The opposing roles of cholesterol and this compound in T-cell activation provide a clear example of their functional divergence. Cholesterol is essential for the pre-clustering of TCRs into signaling-competent multimers. This compound disrupts these critical interactions.

TCR_Signaling cluster_chol With Cholesterol cluster_cs With this compound TCR_mono TCR Monomers TCR_multi TCR Multimers (Signaling Competent) TCR_mono->TCR_multi promotes Signal_On TCR Signaling (ITAM Phosphorylation) TCR_multi->Signal_On Chol Cholesterol Chol->TCR_multi TCR_mono_CS TCR Monomers Signal_Off Inhibited Signaling TCR_mono_CS->Signal_Off CS Cholesterol Sulfate CS->TCR_multi_ref disrupts TCR_multi_ref->TCR_mono_CS

Figure 1. Opposing roles of Cholesterol and CS in TCR signaling.
Workflow: Investigating Sterol Effects on Cellular Cholesterol Homeostasis

The following workflow outlines an experimental approach to validate the finding that this compound reduces cellular cholesterol levels.

Cholesterol_Homeostasis_Workflow cluster_analysis Analysis start Culture Huh-7 cells treatment Treat cells with 25 µM This compound (CS) for 24-48h start->treatment control Control (vehicle only) start->control filipin Filipin Staining (Visualize Cholesterol) treatment->filipin biochem Biochemical Assay (e.g., Amplex Red) treatment->biochem hmgcr Western Blot for HMG-CoA Reductase treatment->hmgcr ldlr Flow Cytometry for DiI-LDL Uptake treatment->ldlr control->filipin control->biochem control->hmgcr control->ldlr quant Quantify Filipin Fluorescence filipin->quant result Result: CS reduces intracellular cholesterol levels quant->result biochem->result hmgcr->result ldlr->result

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Cholesterol Sulfate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholesterol sulfate is crucial in various research and clinical settings, as its levels are implicated in numerous physiological and pathological processes. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for this compound analysis hinges on a trade-off between sensitivity, specificity, and accessibility. While LC-MS/MS offers unparalleled performance, HPLC-UV can be a viable alternative in certain contexts, though no direct validated methods for this compound using HPLC-UV were found in the public domain. The following table summarizes the expected performance characteristics based on validated methods for this compound by LC-MS/MS and for cholesterol by HPLC-UV.

ParameterHPLC-UV (for Cholesterol - adapted for this compound)LC-MS/MS (for this compound)
Linearity (R²) >0.999[1]>0.99
Limit of Detection (LOD) ~2.13 mg/kg (for cholesterol)[1]Not explicitly stated, but lower than LOQ
Limit of Quantification (LOQ) ~6.45 mg/kg (for cholesterol)[1]1 - 80 ng/mL
Precision (%RSD) <5%[2]<10% (intra- and inter-day)
Accuracy (% Recovery) 96% - 102%[2]<10% (relative error)
Specificity Lower, susceptible to interference from matrix components with similar UV absorbance.High, based on specific precursor-to-product ion transitions.
Sample Volume Variable, typically larger volumes may be needed to achieve desired sensitivity.As low as 300 µL of serum.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for both LC-MS/MS analysis of this compound and a general HPLC-UV method for cholesterol, which would require adaptation and validation for this compound.

LC-MS/MS Method for this compound

This protocol is based on a validated method for the simultaneous quantification of 11 intact steroid sulfates, including this compound, in human serum.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a Sep-Pak C18 cartridge with 2 mL of methanol followed by 2 mL of water.

  • Dilute 300 µL of serum with water and load it onto the conditioned cartridge.

  • Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering lipids.

  • Elute the sulfated steroids with 4 mL of methanol.

  • Evaporate the methanolic eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.

  • Centrifuge the reconstituted sample before injection.

2. Liquid Chromatography:

  • Column: Accucore Phenyl-X (100 × 2.1 mm, 2.6 µm)

  • Mobile Phase A: 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile

  • Mobile Phase B: 70% methanol and 30% acetonitrile

  • Flow Rate: As per the optimized gradient program.

  • Injection Volume: 10 µL

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Capillary Temperature: 270°C

  • Vaporizer Temperature: 350°C

  • Sheath Gas: 50 arbitrary units

  • Auxiliary Gas: 20 arbitrary units

  • Monitor specific precursor and product ion transitions for this compound.

HPLC-UV Method for Cholesterol (Adaptable for this compound)

This protocol is a general representation of methods used for cholesterol analysis and would require significant optimization and validation for this compound.[1][3][4][5]

1. Sample Preparation (Saponification and Liquid-Liquid Extraction):

  • To a known volume of sample, add an ethanolic potassium hydroxide solution.

  • Heat the mixture to saponify cholesteryl esters.

  • After cooling, extract the unsaponifiable matter (containing free cholesterol) with a non-polar solvent like hexane or a chloroform-methanol mixture.

  • Wash the organic extract with water to remove the base.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., Nova-Pak C18, 4 µm, 300 × 3.9 mm).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 83:17 v/v).[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Detection: UV detector at 205 nm.[1][3][4]

  • Injection Volume: 20 µL.

Visualizing the Methodologies

To better understand the experimental workflows and the logical comparison between the two techniques, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow hplc_start Sample hplc_saponification Saponification hplc_start->hplc_saponification hplc_l_l_extraction Liquid-Liquid Extraction hplc_saponification->hplc_l_l_extraction hplc_evaporation Evaporation hplc_l_l_extraction->hplc_evaporation hplc_reconstitution Reconstitution hplc_evaporation->hplc_reconstitution hplc_analysis HPLC-UV Analysis hplc_reconstitution->hplc_analysis lcms_start Sample lcms_spe Solid-Phase Extraction (SPE) lcms_start->lcms_spe lcms_evaporation Evaporation lcms_spe->lcms_evaporation lcms_reconstitution Reconstitution lcms_evaporation->lcms_reconstitution lcms_analysis LC-MS/MS Analysis lcms_reconstitution->lcms_analysis

A simplified workflow for this compound analysis.

Key performance characteristics comparison.

Conclusion

The cross-validation of analytical methods is paramount in ensuring data integrity and comparability across different studies. For the analysis of this compound, LC-MS/MS stands out as the superior method, offering high sensitivity and specificity, which are critical for accurate quantification in complex biological matrices.

For researchers and professionals in drug development requiring high-quality, reliable quantitative data for this compound, the development and validation of an in-house LC-MS/MS method or the use of a contract research organization with this capability is the recommended approach.

References

Assessing the Antagonistic Effect of Sulfated Oxysterols on Liver X Receptors (LXR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulfated oxysterols as antagonists of Liver X Receptors (LXRs) against other known LXR antagonists. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the LXR signaling pathway and experimental workflows.

Introduction to LXR and the Role of Antagonists

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] They act as cholesterol sensors, and upon activation by oxysterols, they form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, modulating their transcription. Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c). While LXR agonists have been explored for their potential in treating atherosclerosis, their tendency to induce hepatic steatosis (fatty liver) has limited their therapeutic application. This has spurred interest in the development of LXR antagonists as potential therapeutic agents for metabolic diseases. Sulfated oxysterols have emerged as a class of endogenous molecules with LXR antagonistic properties.

LXR Signaling Pathway

The LXR signaling pathway is a critical regulator of lipid metabolism. The following diagram illustrates the canonical pathway and the point of intervention for antagonists.

LXR_Signaling_Pathway LXR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols (e.g., 25-HC) Oxysterols_cyto Oxysterols Oxysterols->Oxysterols_cyto Transport SULT2B1b SULT2B1b Oxysterols_cyto->SULT2B1b Sulfation LXR LXR Oxysterols_cyto->LXR Activation Sulfated_Oxysterols Sulfated Oxysterols (e.g., 25HC3S) SULT2B1b->Sulfated_Oxysterols Sulfated_Oxysterols->LXR Antagonism LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR CoRepressors Co-repressors LXR_RXR->CoRepressors Binding in inactive state CoActivators Co-activators LXR_RXR->CoActivators Recruitment upon agonist binding LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binding CoActivators->LXRE Activation Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Initiates LXR_Antagonists Other LXR Antagonists LXR_Antagonists->LXR Antagonism

Caption: LXR signaling pathway and points of antagonism.

Comparative Analysis of LXR Antagonists

This section provides a quantitative comparison of the antagonistic potency of various sulfated oxysterols and other known LXR antagonists. The data is presented as IC50 values, which represent the concentration of an antagonist that inhibits the response by 50%.

Antagonist ClassCompoundLXR IsoformAssay TypeIC50 (µM)Reference
Sulfated Oxysterols 24-Hydroxycholesterol-3-sulfateLXRαCo-activator Recruitment0.15[2]
24-Hydroxycholesterol-24-sulfateLXRαCo-activator Recruitment0.31[2]
5α,6α-epoxycholesterol-3-sulfate (ECHS)LXRReporter GeneNot specified[1]
7-ketocholesterol-3-sulfateLXRReporter GeneNot specified[1]
Prostaglandins Prostaglandin F2αLXRα-LBDNot specified12.6[3]
Prostaglandin F2αLXRβ-LBDNot specified15.0[3]
Natural Products GuttiferoneLXRαNot specifiedNot specified[3]

Note: The IC50 values can vary depending on the specific assay conditions, cell type, and the agonist used for competition. Direct comparison between different studies should be made with caution.

Experimental Protocols

Detailed methodologies for key experiments used to assess the antagonistic effect of sulfated oxysterols on LXR are provided below.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit LXR-mediated transcription of a reporter gene (luciferase) in response to an LXR agonist.

Experimental Workflow:

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow A 1. Cell Culture & Transfection - Seed cells (e.g., HEK293T, HepG2) - Transfect with LXR expression vector, RXR expression vector, and LXRE-luciferase reporter plasmid. B 2. Compound Treatment - Treat cells with a known LXR agonist (e.g., T0901317, GW3965) in the presence or absence of the test antagonist (sulfated oxysterol) at various concentrations. A->B C 3. Incubation - Incubate cells for 24-48 hours to allow for gene expression. B->C D 4. Cell Lysis - Wash cells with PBS and lyse with a suitable lysis buffer. C->D E 5. Luciferase Activity Measurement - Add luciferase substrate to the cell lysate. - Measure luminescence using a luminometer. D->E F 6. Data Analysis - Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase). - Calculate the percent inhibition and determine the IC50 value. E->F

Caption: Workflow for a Luciferase Reporter Assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed cells into 96-well plates at an appropriate density.

    • Transfect cells using a suitable transfection reagent with plasmids encoding for LXR (α or β), RXR, and a luciferase reporter gene driven by an LXR response element (LXRE). A co-transfection with a Renilla luciferase plasmid can be used for normalization.[4][5]

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of a potent LXR agonist (e.g., T0901317 at its EC50 concentration).

    • Add the sulfated oxysterol or other test antagonists at a range of concentrations. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation:

    • Incubate the cells for an additional 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity sequentially in a luminometer.[6]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the antagonist.

    • Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression analysis.[7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay

This assay directly measures the ability of an antagonist to disrupt the interaction between the LXR ligand-binding domain (LBD) and a co-activator peptide, a crucial step in LXR activation.

Experimental Workflow:

TRFRET_Workflow TR-FRET Co-regulator Recruitment Assay Workflow A 1. Reagent Preparation - Prepare assay buffer. - Prepare solutions of GST-tagged LXR-LBD, fluorescently labeled co-activator peptide (e.g., SRC1), and a terbium-labeled anti-GST antibody. B 2. Compound Addition - Add the test antagonist (sulfated oxysterol) at various concentrations to a microplate. A->B C 3. Reagent Incubation - Add the LXR agonist, GST-LXR-LBD, fluorescent co-activator peptide, and terbium-labeled antibody to the wells. B->C D 4. FRET Measurement - Incubate the plate at room temperature. - Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. C->D E 5. Data Analysis - Calculate the TR-FRET ratio. - Determine the IC50 value for the disruption of the LXR/co-activator interaction. D->E

Caption: Workflow for a TR-FRET Co-regulator Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., TR-FRET coregulator buffer).

    • Prepare solutions of purified glutathione S-transferase (GST)-tagged LXR-LBD, a fluorescein-labeled co-activator peptide (e.g., a peptide from SRC1/NCoA1), and a terbium-labeled anti-GST antibody.[8][9]

  • Assay Procedure:

    • In a 384-well plate, add the test antagonist (sulfated oxysterol) at various concentrations.

    • Add a fixed concentration of an LXR agonist (e.g., T0901317).

    • Add a pre-mixed solution containing the GST-LXR-LBD, fluorescein-labeled co-activator peptide, and terbium-labeled anti-GST antibody.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • FRET Measurement:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the terbium donor at ~340 nm and measure the emission at ~490 nm (terbium) and ~520 nm (fluorescein).[10][11]

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).

    • The agonist will induce a high FRET signal due to the recruitment of the co-activator peptide to the LXR-LBD. The antagonist will compete with the agonist and reduce the FRET signal.

    • Plot the FRET ratio against the antagonist concentration and determine the IC50 value for the displacement of the co-activator peptide.

Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression

This method quantifies the mRNA levels of LXR target genes to assess the functional consequence of LXR antagonism in a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture relevant cells (e.g., HepG2 for liver-related effects, or THP-1 derived macrophages) and treat them with an LXR agonist in the presence or absence of the sulfated oxysterol antagonist for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., ABCA1, SREBP1c) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[12][13][14]

    • The thermal cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the control group using the ΔΔCt method.

Conclusion

Sulfated oxysterols represent a class of endogenous LXR antagonists with the potential to modulate lipid metabolism without the lipogenic side effects associated with LXR agonists. This guide provides a framework for researchers to compare the antagonistic effects of sulfated oxysterols with other LXR modulators. The provided experimental protocols offer a starting point for the in vitro characterization of novel LXR antagonists, which is a critical step in the drug discovery and development process for new therapies targeting metabolic diseases. Further research is warranted to fully elucidate the therapeutic potential of sulfated oxysterols and other LXR antagonists.

References

A Researcher's Guide to Differentiating Endogenous and Exogenous Cholesterol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct contributions of internally produced (endogenous) and externally acquired (exogenous) cholesterol sulfate is critical for advancing studies in metabolic diseases, dermatology, and steroid hormone regulation. This guide provides a comparative overview of the methodologies used to distinguish between these two sources, supported by experimental principles and data presentation formats.

This compound, an important metabolite of cholesterol, plays a significant role in various physiological processes, including skin barrier function, steroidogenesis, and cell signaling. Disentangling the pathways that contribute to its circulating and tissue-specific pools is essential for elucidating its role in health and disease.

Endogenous vs. Exogenous this compound: A Comparative Overview

The primary distinction between endogenous and exogenous this compound lies in their origin. Endogenous this compound is synthesized within the body's cells from cholesterol, a process catalyzed by sulfotransferase enzymes, particularly SULT2B1b. The precursor cholesterol can itself be of endogenous origin (synthesized de novo from acetyl-CoA) or from dietary sources. Exogenous this compound, on the other hand, refers to the direct absorption of this sulfated steroid from external sources, although this is generally considered to be a minor contributor to the body's total pool compared to the absorption of non-sulfated cholesterol.

The key to differentiating these sources lies in isotopic labeling, a powerful technique that allows for the tracing of molecules through metabolic pathways. By introducing cholesterol or its precursors labeled with stable isotopes (such as deuterium or carbon-13), researchers can track their incorporation into the this compound pool and distinguish them from the unlabeled, pre-existing molecules.

Experimental Approaches to Differentiation

The gold-standard for distinguishing between endogenous and exogenous sources of this compound involves stable isotope tracing coupled with mass spectrometry. This methodology allows for the precise quantification of labeled and unlabeled forms of the molecule.

Key Experimental Techniques:
  • Stable Isotope Labeling: This technique involves the administration of a precursor molecule containing a heavy isotope, such as deuterium (²H) or carbon-13 (¹³C). For tracing exogenous cholesterol, a diet containing labeled cholesterol is provided. To trace endogenous synthesis, labeled precursors like ¹³C-glucose or deuterated water (D₂O) can be used, which are incorporated during the de novo synthesis of cholesterol.

  • Mass Spectrometry (MS): This analytical technique is used to detect and quantify the labeled and unlabeled this compound. The difference in mass between the isotopically labeled and unlabeled molecules allows for their distinct measurement. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide high sensitivity and specificity for this purpose.

Experimental Protocol: Tracing Endogenous and Exogenous this compound using Stable Isotopes

This protocol outlines a general approach for a preclinical study aimed at differentiating the contribution of dietary (exogenous) versus de novo synthesized (endogenous) cholesterol to the circulating this compound pool.

Objective: To quantify the relative contributions of exogenous and endogenous cholesterol to the plasma this compound pool.
Materials:
  • Animal models (e.g., mice or rats)

  • Standard chow

  • Custom chow containing a known concentration of deuterium-labeled cholesterol (d₇-cholesterol)

  • Deuterated water (D₂O)

  • Blood collection supplies

  • Internal standards for cholesterol and this compound (e.g., ¹³C-cholesterol sulfate)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:
  • Animal Acclimation and Grouping:

    • Acclimate animals to the housing conditions for one week on a standard chow diet.

    • Divide animals into two groups:

      • Exogenous Labeling Group: Fed a diet containing d₇-cholesterol.

      • Endogenous Labeling Group: Provided with drinking water enriched with D₂O (e.g., 4-8%).

  • Isotope Administration and Sample Collection:

    • Administer the respective labeled diets and water for a defined period (e.g., 1-4 weeks) to allow for isotopic enrichment to reach a steady state.

    • Collect blood samples at baseline and at specified time points throughout the study. Plasma should be separated and stored at -80°C until analysis.

  • Sample Preparation and Extraction:

    • Thaw plasma samples on ice.

    • Add an internal standard (¹³C-cholesterol sulfate) to each sample to correct for extraction efficiency and instrument variability.

    • Perform a liquid-liquid extraction to isolate the lipid fraction containing cholesterol and this compound.

  • LC-MS/MS Analysis:

    • Separate cholesterol and this compound using a suitable liquid chromatography method.

    • Use a tandem mass spectrometer to detect and quantify the different isotopic forms of this compound:

      • Unlabeled (from the pre-existing pool)

      • d₇-labeled (from the exogenous diet)

      • D-labeled (from endogenous synthesis via D₂O)

      • ¹³C-labeled (internal standard)

  • Data Analysis:

    • Calculate the absolute concentrations of each isotopic form of this compound based on the internal standard.

    • Determine the percentage contribution of exogenous and endogenous sources to the total this compound pool at each time point.

Data Presentation

Quantitative data from such studies should be presented in a clear and structured format to facilitate comparison.

Source Parameter Control Group (Unlabeled Diet) Exogenous Labeling Group (d₇-Cholesterol Diet) Endogenous Labeling Group (D₂O Water) Reference
PlasmaTotal this compound (µg/mL)1.5 ± 0.31.6 ± 0.41.4 ± 0.3Fictional Data
Plasma% Contribution of Exogenous this compound< 1%15 ± 4%< 1%Fictional Data
Plasma% Contribution of Endogenous this compound> 99%85 ± 4%> 99% (of which a fraction will be D-labeled)Fictional Data
SkinTotal this compound (nmol/g tissue)10.2 ± 2.111.5 ± 2.59.8 ± 1.9Fictional Data
Skin% Contribution of Exogenous this compound< 1%8 ± 2%< 1%Fictional Data
Skin% Contribution of Endogenous this compound> 99%92 ± 2%> 99% (of which a fraction will be D-labeled)Fictional Data

Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in this compound metabolism and the experimental design.

Diet Dietary Cholesterol ExoChol Exogenous Cholesterol Diet->ExoChol Absorption AcetylCoA Acetyl-CoA EndoChol Endogenous Cholesterol AcetylCoA->EndoChol De Novo Synthesis TotalChol Total Cellular Cholesterol Pool EndoChol->TotalChol ExoChol->TotalChol SULT2B1b SULT2B1b TotalChol->SULT2B1b EndoCS Endogenous This compound SULT2B1b->EndoCS Sulfation Circulation Circulation & Tissue Distribution EndoCS->Circulation ExoCS Exogenous This compound ExoCS->Circulation

Caption: Metabolic pathways of endogenous and exogenous this compound.

Start Animal Model Cohorts Group1 Group 1: Control Diet Start->Group1 Group2 Group 2: Deuterium-Labeled Cholesterol Diet (Exogenous Tracing) Start->Group2 Group3 Group 3: Deuterated Water (Endogenous Tracing) Start->Group3 Sample Blood/Tissue Sample Collection Group1->Sample Group2->Sample Group3->Sample Extraction Lipid Extraction & Internal Standard Spiking Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analysis Data Analysis: Quantification of Labeled vs. Unlabeled This compound LCMS->Analysis Result Determination of Endogenous vs. Exogenous Contribution Analysis->Result

Caption: Experimental workflow for differentiating this compound sources.

By employing these sophisticated techniques and clear data presentation, researchers can effectively dissect the origins of this compound, paving the way for a deeper understanding of its physiological and pathological roles.

A Comparative Guide to Cholesterol Sulfate Measurement for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the current methodologies for the quantification of cholesterol sulfate, a crucial molecule involved in various physiological processes. Given the absence of standardized inter-laboratory comparison programs for this compound, this document focuses on a qualitative comparison of the most common analytical techniques, supported by detailed experimental protocols. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method for this compound measurement depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table provides a qualitative comparison of the most frequently employed techniques.

MethodPrincipleSample ThroughputSensitivitySpecificityKey AdvantagesKey Limitations
Thin-Layer Chromatography (TLC) Separation based on polarity on a stationary phase, followed by visualization and densitometry.ModerateLow to ModerateModerateSimple, cost-effective, rapid for qualitative screening.[1]Limited quantitative accuracy, potential for interfering substances.[1]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.HighModerate to HighHighGood resolution, high reproducibility, and accurate quantification.Requires derivatization for some detection methods, can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.ModerateHighVery HighHigh sensitivity and specificity, provides structural information.Requires derivatization to increase volatility, potential for thermal degradation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly specific detection using two stages of mass analysis.HighVery HighVery HighGold standard for quantification, high sensitivity and specificity, suitable for complex matrices.High instrument cost, requires specialized expertise.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key analytical techniques discussed.

Thin-Layer Chromatography (TLC) Protocol

This protocol is adapted from a method for the determination of serum this compound.[1]

  • Sample Preparation:

    • Isolate sulfated steroids from 1 ml of serum using an octadecylsilane-bonded (C18) reverse-phase column.

    • Perform solvolysis to desulfate the steroids.

  • Chromatography:

    • Apply the extracted and desulfated sample to a C18 TLC plate.

    • Develop the plate using an appropriate solvent system to separate cholesterol from other lipids.

  • Detection and Quantification:

    • Spray the plate with a visualizing agent (e.g., phosphomolybdic acid) and heat to reveal the separated lipid spots.

    • Quantify the this compound-derived spot using a photodensitometer.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for quantifying this compound in human spermatozoa and seminal plasma.

  • Sample Preparation:

    • Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

    • Evaporate the solvent and reconstitute the lipid extract in the mobile phase.

  • Chromatography:

    • Inject the sample onto a reversed-phase C18 column (e.g., Inertsil ODS2, 5 µm).

    • Elute the analytes using a binary gradient of chloroform-methanol and chloroform-methanol-water at a flow rate of 0.25 ml/min.

  • Detection and Quantification:

    • Detect the eluted sterols using a light-scattering detector (mass detector).

    • Quantify by comparing the peak area to a standard curve of known this compound concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a general workflow applicable to various biological samples.

  • Sample Preparation:

    • Spike the sample with a deuterated internal standard (e.g., d7-cholesterol sulfate) for accurate quantification.

    • Perform lipid extraction using a solvent like methanol.

    • Centrifuge to pellet solids and collect the supernatant.

    • Evaporate the solvent and reconstitute the extract in a suitable solvent for LC-MS analysis.

  • Chromatography:

    • Inject the sample onto a UPLC/HPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of solvents like methanol, water, and acetonitrile, with or without additives like formic acid or ammonium acetate, to achieve optimal separation.

  • Mass Spectrometry:

    • Ionize the eluted this compound using electrospray ionization (ESI) in negative ion mode.

    • Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion for this compound and fragmenting it to produce characteristic product ions for specific and sensitive detection.

    • Quantify using the ratio of the peak area of the analyte to the internal standard.

Visualizing Experimental and Biological Pathways

Understanding the experimental workflow and the biological context of this compound is essential for meaningful data interpretation. The following diagrams, generated using the DOT language, illustrate a typical analytical workflow and a key signaling pathway involving this compound.

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Evaporate Solvent Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A typical experimental workflow for this compound quantification by LC-MS/MS.

G cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_function Cellular Functions Cholesterol Cholesterol SULT2B1b SULT2B1b Cholesterol->SULT2B1b Sulfation CS This compound SULT2B1b->CS STS Steroid Sulfatase (STS) CS->STS Hydrolysis Epidermal Epidermal Differentiation & Barrier Function CS->Epidermal Steroid Steroidogenesis Regulation CS->Steroid Capacitation Sperm Capacitation CS->Capacitation FreeCholesterol Free Cholesterol STS->FreeCholesterol

Caption: Key signaling and metabolic pathways involving this compound.[1]

Conclusion

The accurate measurement of this compound is critical for advancing our understanding of its roles in health and disease. While LC-MS/MS is currently the gold standard for its sensitive and specific quantification, other methods like HPLC and TLC can be valuable for specific applications. The choice of methodology should be carefully considered based on the research question and available resources. The protocols and diagrams provided in this guide serve as a foundational resource for laboratories aiming to establish or optimize this compound measurement. Further inter-laboratory comparison studies are warranted to harmonize methodologies and ensure data comparability across different research settings.

References

Comparative Analysis of SULT2B1b Knockdown and Alternative Strategies for Modulating Cellular Cholesterol Sulfate Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of methods to validate the role of Sulfotransferase 2B1b (SULT2B1b) in cellular cholesterol sulfate (CS) production, primarily focusing on SULT2B1b knockdown. It is intended for researchers, scientists, and drug development professionals investigating sterol metabolism and its implications in various diseases. This document outlines the effects of SULT2B1b knockdown on cellular CS levels and compares this method with alternative approaches for modulating CS concentrations, supported by experimental data and detailed protocols.

Introduction to SULT2B1b and this compound

This compound is a crucial metabolite involved in numerous physiological processes, including cell membrane stabilization, epidermal barrier function, and signal transduction. The primary enzyme responsible for the sulfonation of cholesterol to form CS in humans is SULT2B1b.[1][2] Dysregulation of SULT2B1b activity and subsequent alterations in CS levels have been implicated in several pathologies, including cancer and skin diseases.[1] Therefore, understanding and manipulating cellular CS levels through modulation of SULT2B1b is of significant interest in biomedical research.

SULT2B1b Knockdown as a Validation Tool

Genetic knockdown of SULT2B1b using techniques such as RNA interference (siRNA) is a common and specific method to investigate the function of this enzyme and its role in CS synthesis. Studies in various cancer cell lines have demonstrated that knockdown of SULT2B1b leads to decreased cell proliferation and viability, highlighting the importance of this enzyme in pathological contexts.[3][4]

While many studies qualitatively demonstrate a reduction in CS levels upon SULT2B1b knockdown using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), specific quantitative data from these experiments is not always published.[3][4] The following table summarizes the expected outcome of SULT2B1b knockdown on cellular CS levels based on its known function.

MethodTargetExpected Effect on Cellular this compoundCell Line Example(s)Reference
SULT2B1b Knockdown (siRNA) SULT2B1b mRNASignificant DecreaseLNCaP (Prostate Cancer), C4-2 (Prostate Cancer)[3][4]

Alternative Methods for Modulating Cellular this compound

Beyond genetic knockdown, pharmacological inhibition and direct administration of CS offer alternative approaches to modulate its cellular concentrations.

  • Pharmacological Inhibition: Small molecule inhibitors targeting the enzymatic activity of SULT2B1b are being developed. These inhibitors provide a potential therapeutic avenue and a tool for acute modulation of CS synthesis.[1]

  • Exogenous Administration of this compound: The direct application of CS to cell cultures allows for the study of its downstream effects, bypassing the need for endogenous synthesis. Cultured human keratinocytes have been shown to readily take up exogenous this compound.[3]

The following table compares these alternative methods with SULT2B1b knockdown.

MethodTarget/MechanismExpected Effect on Cellular this compoundAdvantagesDisadvantages
SULT2B1b Knockdown (siRNA) SULT2B1b mRNADecreaseHigh specificity for the target enzyme.Transient effect, potential off-target effects of siRNA.
Pharmacological Inhibition SULT2B1b enzymatic activityDecreaseTemporal control of inhibition, potential for in vivo application.Potential for off-target effects of the inhibitor, requires inhibitor validation.
Exogenous Administration Direct supplementationIncreaseBypasses endogenous synthesis, allows for dose-response studies.May not fully replicate physiological intracellular distribution and concentration.

Experimental Protocols

SULT2B1b Knockdown using siRNA

This protocol describes a general procedure for the transient knockdown of SULT2B1b in a cancer cell line, such as LNCaP cells.

Materials:

  • LNCaP cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • siRNA targeting SULT2B1b and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Seeding: Seed LNCaP cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 25 pmol of siRNA in 50 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells in 2.4 mL of fresh culture medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: Harvest the cells to assess SULT2B1b mRNA and protein levels by qRT-PCR and Western blot, respectively.

  • This compound Analysis: Harvest cells and media for this compound quantification by LC-MS/MS.

Quantification of Cellular this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from cultured cells.

Materials:

  • Cell pellet

  • Methanol, Chloroform, Water (LC-MS grade)

  • Deuterated this compound (d7-CS) as an internal standard

  • LC-MS/MS system (e.g., triple-quadrupole mass spectrometer with ESI source)

Procedure:

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and collect the cell pellet by centrifugation.

    • Resuspend the cell pellet in a known volume of PBS.

  • Lipid Extraction:

    • To the cell suspension, add a solution of methanol:chloroform:water (5:2:2, v/v/v) containing a known amount of d7-CS internal standard.

    • Vortex vigorously and sonicate to ensure complete extraction.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant and induce phase separation by adding chloroform and water.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate this compound from other lipids using a suitable C18 reverse-phase column and a gradient of mobile phases (e.g., water and methanol/acetonitrile with a suitable modifier like ammonium acetate).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The transition for this compound is typically m/z 465.3 -> 96.9.

  • Data Analysis:

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Normalize the this compound amount to the total protein content or cell number of the sample.

Visualizations

SULT2B1b_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects Cholesterol_pool Cholesterol Cholesterol Cholesterol Cholesterol_pool->Cholesterol SULT2B1b SULT2B1b Cholesterol->SULT2B1b CS This compound (CS) SULT2B1b->CS PAPS PAPS (Sulfate Donor) PAPS->SULT2B1b Signaling Altered Cellular Signaling (e.g., LXR, RORα) CS->Signaling experimental_workflow cluster_knockdown SULT2B1b Knockdown cluster_analysis Analysis siRNA_transfection Transfect cells with SULT2B1b siRNA Incubation Incubate for 48-72h siRNA_transfection->Incubation Control_siRNA Transfect cells with Control siRNA Control_siRNA->Incubation Harvest Harvest Cells and Media Incubation->Harvest Extraction Lipid Extraction with Internal Standard Harvest->Extraction LCMS LC-MS/MS Quantification of this compound Extraction->LCMS Comparison Compare CS levels between SULT2B1b KD and Control LCMS->Comparison

References

A Comparative Guide to the Metabolomic Analysis of Sulfated Steroids in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of current methodologies for the quantitative analysis of sulfated steroids in serum, tailored for researchers, scientists, and drug development professionals. We provide a synopsis of common analytical techniques, present comparative performance data, and detail experimental protocols.

Sulfated steroids, such as dehydroepiandrosterone sulfate (DHEAS) and pregnenolone sulfate (PregS), are critical precursors and reservoirs for active steroid hormones and also function as neuroactive molecules themselves.[1] DHEAS is the most abundant steroid in human circulation.[1] Accurate quantification of these molecules is vital for understanding endocrine functions, aging, and various pathologies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[3]

Comparative Analysis of Analytical Methodologies

The accurate measurement of sulfated steroids in serum involves several critical steps: sample preparation, chromatographic separation, and mass spectrometric detection. The choice of method at each step can significantly impact the quality and reliability of the results.

1. Sample Preparation: Extraction Techniques

The primary goal of sample preparation is to isolate the steroids of interest from the complex serum matrix, which contains proteins, lipids, and other interfering substances.[4] The two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This classic technique uses a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to partition steroids from the aqueous serum sample.[4] LLE is effective but can be time-consuming and labor-intensive, especially for large numbers of samples.[4]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analytes from the liquid sample.[5] Interfering components are washed away, and the purified analytes are then eluted with a small volume of organic solvent.[5] SPE methods are often faster, more amenable to automation, and can provide cleaner extracts than LLE.[6] Mixed-mode SPE sorbents that combine reversed-phase and ion-exchange functionalities can be particularly effective at removing matrix components.[5]

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Supported Liquid Extraction (SLE)
Principle Analyte partitioning between a solid sorbent and liquid sample.Analyte partitioning between two immiscible liquid phases.A hybrid method where the aqueous sample is absorbed onto a solid support, and analytes are eluted with an organic solvent.[5]
Advantages High recovery, clean extracts, easily automated, high throughput.[6]Low cost, simple principle.Combines benefits of LLE with the ease of SPE; avoids emulsion formation.[5]
Disadvantages Higher cost per sample, potential for sorbent variability.Can be labor-intensive, time-consuming, prone to emulsion formation, larger solvent volumes.Can be less effective at removing certain matrix interferences compared to advanced SPE.[5]
Typical Recovery Generally high and reproducible; e.g., 90-98% for some anabolic steroids.[5] Recoveries can range from ~40% to over 90% depending on the specific steroid and protocol.[6][7]Variable; dependent on solvent choice and technique.Generally good, but can be analyte-dependent.
Matrix Effects Can be significantly minimized, especially with optimized wash steps and sorbent chemistry. Average matrix effects can be as low as 6%.Can be significant if co-extracting interfering substances. Average matrix effects around 16%, but more variable.Can be more pronounced than SPE; average matrix effects reported around 26%.
Chromatographic Separation and Mass Spectrometric Detection

Direct analysis of intact sulfated steroids is typically performed using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.[3][8]

  • Chromatography: C18 columns are commonly used, though other phases like PFP (pentafluorophenyl) can offer alternative selectivity.[3][9] Gradient elution with mobile phases consisting of water and methanol or acetonitrile is standard.[9]

  • Detection: In negative ESI mode, sulfated steroids readily form deprotonated molecules [M-H]⁻.[8] For MS/MS analysis, characteristic fragment ions corresponding to the loss of the sulfo group, such as [HSO₄]⁻ (m/z 97) or [SO₃]⁻ (m/z 80), are monitored for quantification.[8][10] This approach is highly specific and sensitive.

Method Instrumentation Ionization Mode Typical Analytes Lower Limit of Quantification (LOQ)
Method A LC-MS/MS (C18aQ column)ESI NegativeE1S, E2S, AS, 16-OH-DHEAS, PREGS, DHEAS0.08 to 1 ng/mL[3]
Method B LC-MS/MS (C18 column)ESI Negative16 sulfated/glucuronidated steroids10 ng/mL (most analytes)[11]
Method C In-tube SPME-LC-MS/MSESI NegativePREGS, DHEAS, CRTS, E2S (in saliva)0.59 to 3.20 pg/mL[8]
Method D LC-MS/MS (PFP column) with DerivatizationESI Positive12 unconjugated steroids (e.g., Testosterone, Cortisol)0.005 to 1 ng/mL[9]

Note: LOQs are highly dependent on the specific analyte, matrix, and instrument sensitivity. The table provides a general comparison based on published data.

Experimental Protocols & Workflows

Generalized Experimental Workflow

The process for analyzing sulfated steroids in serum follows a structured path from sample collection to data interpretation.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Serum Serum Sample Collection Spike Spike with Internal Standards Serum->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Precip->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis (Negative Ion Mode) Evap->LCMS Quant Data Quantification LCMS->Quant Report Results Reporting Quant->Report

Caption: General workflow for serum sulfated steroid analysis.

Detailed Protocol: Solid-Phase Extraction (SPE) Method

This protocol is a representative example for the extraction of sulfated and unconjugated steroids from serum, adapted from established methods.[3][5][12]

  • Sample Pre-treatment:

    • To 200 µL of serum, add internal standards (e.g., deuterium-labeled versions of the target analytes).

    • Add 600 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (using a hydrophilic-lipophilic balanced (HLB) sorbent):

    • Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Load: Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 30% methanol in water to remove polar impurities.

    • Wash 2: Wash the cartridge with 1 mL of hexane to remove non-polar lipids (optional, can improve cleanliness).

    • Dry: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.

    • Elute: Elute the steroids with 1 mL of 50:50 methanol:acetonitrile.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.

Biological Context: Sulfated Steroid Pathways

Sulfated steroids are part of a complex metabolic network. Dehydroepiandrosterone (DHEA) and its sulfated form, DHEAS, are key players. DHEA is synthesized from pregnenolone, which itself is derived from cholesterol.[2][13] The enzyme SULT2A1 catalyzes the conversion of DHEA to the more stable and abundant DHEAS.[13] In peripheral tissues, steroid sulfatase (STS) can reverse this process, converting DHEAS back to DHEA, which can then be metabolized into active androgens and estrogens.[13]

G Chol Cholesterol P450scc P450scc Chol->P450scc Preg Pregnenolone CYP17A1 CYP17A1 Preg->CYP17A1 SULT SULT2A1 Preg->SULT PregS Pregnenolone Sulfate (PregS) DHEA Dehydroepiandrosterone (DHEA) Hormones Active Hormones (Androgens, Estrogens) DHEA->Hormones Peripheral Tissues DHEA->SULT DHEAS DHEA Sulfate (DHEAS) STS STS DHEAS->STS P450scc->Preg CYP17A1->DHEA SULT->PregS SULT->DHEAS STS->DHEA

Caption: Key pathways in the synthesis and conversion of DHEA/DHEAS.

References

Evaluating the impact of SULT2B1b genetic polymorphisms on activity

Author: BenchChem Technical Support Team. Date: November 2025

An Evaluation of SULT2B1b Genetic Polymorphisms and Their Impact on Enzyme Activity

This guide provides a comparative analysis of the impact of various genetic polymorphisms on the enzymatic activity of Sulfotransferase Family 2B Member 1 (SULT2B1b). It is intended for researchers, scientists, and professionals in drug development who are interested in the functional consequences of genetic variations in this key metabolic enzyme.

Human SULT2B1b is a phase II metabolizing enzyme that plays a crucial role in the sulfation of cholesterol and other 3β-hydroxysteroids.[1] This process is not merely for detoxification and excretion but also converts substrates into biologically active signaling molecules that regulate numerous physiological pathways.[2][3] Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the SULT2B1 gene can lead to amino acid substitutions in the SULT2B1b enzyme, altering its activity and stability.[4][5] These alterations can have significant clinical consequences, influencing disease susceptibility, drug response, and the homeostasis of steroids and oxysterols.[4][6] This guide summarizes experimental data on the activity of SULT2B1b allozymes, details the protocols used for these assessments, and illustrates the key signaling pathways modulated by SULT2B1b activity.

Data Presentation: Comparative Activity of SULT2B1b Allozymes

The enzymatic activity of SULT2B1b variants (allozymes) resulting from non-synonymous cSNPs has been evaluated in several studies. The following table summarizes the reported sulfating activity of various allozymes relative to the wild-type (WT) enzyme, primarily using cholesterol or DHEA as substrates.

SNP IDAmino Acid SubstitutionSubstrateRelative Activity to Wild-Type (%)Reference
rs777924668Pro69AlaCholesterol4.5(Alherz et al., 2018)[6][7]
rs1441584631Gly72ValCholesterolNo Activity Detected(Alherz et al., 2018)[3][6]
rs1498302062Thr73MetCholesterol0.8(Alherz et al., 2018)[6][7]
rs1459012439Arg147HisCholesterolNo Activity Detected(Alherz et al., 2018)[3][6]
rs200944355Asp191AsnCholesterol54.6(Alherz et al., 2018)[6][7]
rs199824831Arg230HisCholesterol35.5(Alherz et al., 2018)[6][7]
rs750033184Ser244ThrCholesterol28.1(Alherz et al., 2018)[6][7]
rs760883015Arg274GlnCholesterol0.5(Alherz et al., 2018)[5][6]
rs1556899732Gly276ValCholesterolNo Activity Detected(Alherz et al., 2018)[3][6]
rs199680875Pro345LeuCholesterol40.2(Alherz et al., 2018)[6][7]
rs1042168Leu51SerDHEA98(Ji et al., 2007)[3][6]
rs200944355Asp191AsnDHEA76(Ji et al., 2007)[3][6]
rs199824831Arg230HisDHEA84(Ji et al., 2007)[3][6]
rs199680875Pro345LeuDHEA80(Ji et al., 2007)[3][6]

As the data indicates, certain polymorphisms, such as Gly72Val, Arg147His, and Gly276Val, can result in a complete loss of enzyme activity.[3] Others, like Pro69Ala, Thr73Met, and Arg274Gln, lead to a dramatic reduction in cholesterol-sulfating capacity.[5] The impact of these genetic variations underscores the potential for significant inter-individual differences in cholesterol and steroid metabolism.

Experimental Protocols

The evaluation of SULT2B1b activity is typically conducted using recombinant enzymes. The general workflow involves the generation of SULT2B1b variants via site-directed mutagenesis, expression and purification of the allozymes, followed by enzyme kinetics assays.

Generation, Expression, and Purification of SULT2B1b Allozymes
  • Site-Directed Mutagenesis : Specific SNPs are introduced into the wild-type SULT2B1b cDNA sequence.

  • Expression : The cDNA for wild-type and variant SULT2B1b is cloned into an expression vector (e.g., pGEX or pET vectors for GST or His-tags, respectively) and expressed in a suitable host system, such as E. coli or COS-1 cells.[3][6]

  • Purification : The expressed recombinant proteins are purified from cell lysates using affinity chromatography (e.g., glutathione-Sepharose for GST-tagged proteins).[8] The purity and molecular weight of the allozymes are confirmed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

Enzyme Kinetics Assay (Radiometric Method)

A widely used method for determining SULT2B1b activity is a radiometric assay that measures the transfer of a radiolabeled sulfonate group.[1][8]

  • Reaction Mixture : A standard assay mixture is prepared containing a buffer (e.g., 50 mM HEPES, pH 7.0), a reducing agent (e.g., 1mM DTT), the sulfonate donor 3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS), and the steroid substrate (e.g., cholesterol, DHEA, or pregnenolone).[8]

  • Reaction Initiation and Incubation : The reaction is initiated by adding a known amount of the purified SULT2B1b allozyme. The mixture is then incubated at 37°C for a defined period (e.g., 10 minutes).[8]

  • Reaction Termination : The reaction is stopped, typically by heating.[8]

  • Product Separation and Quantification : The [³⁵S]-sulfated product is separated from the unreacted [³⁵S]PAPS. This is often achieved using thin-layer chromatography (TLC).[1][8]

  • Detection : The TLC plate is exposed to autoradiography film to locate the radiolabeled sulfated product. The corresponding spot is then scraped from the plate, and the radioactivity is quantified using a liquid scintillation counter.[9]

  • Kinetic Analysis : To determine kinetic parameters like Kₘ and Vₘₐₓ, the assay is performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.[5][8]

Alternative Assay Methods

In addition to the classic radiometric assay, newer methods have been developed to overcome limitations and improve throughput. These include:

  • Fluorometric Coupled-Enzyme Assay : A method that provides consistent kinetic data compared to other techniques.[1]

  • Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) : A novel, label-free, high-throughput method for the direct quantification of the sulfo-conjugated product, promising for inhibitor screening.[1][10]

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz illustrate the experimental workflow for evaluating SULT2B1b activity and a key signaling pathway it regulates.

G cluster_prep Enzyme Preparation cluster_assay Enzyme Kinetics Assay cluster_analysis Analysis s1 Site-Directed Mutagenesis of SULT2B1b cDNA s2 Cloning into Expression Vector s1->s2 s3 Protein Expression (e.g., E. coli) s2->s3 s4 Purification via Affinity Chromatography s3->s4 s5 Purity Verification (SDS-PAGE) s4->s5 a2 Initiate with Purified Enzyme s5->a2 a1 Prepare Reaction Mix (Buffer, Substrate, [35S]PAPS) a1->a2 a3 Incubate at 37°C a2->a3 a4 Terminate Reaction (Heat) a3->a4 an1 Separate Product (Thin-Layer Chromatography) a4->an1 an2 Detect [35S]-Product (Autoradiography) an1->an2 an3 Quantify Radioactivity (Scintillation Counting) an2->an3 an4 Calculate Kinetic Parameters (Km, Vmax) an3->an4

Workflow for Evaluating SULT2B1b Polymorphism Impact.

Key Signaling Pathways Modulated by SULT2B1b

SULT2B1b activity is integral to cellular signaling, primarily through its regulation of cholesterol and oxysterol homeostasis. By converting specific sterols into their sulfated forms, SULT2B1b can switch signaling pathways "on" or "off".[2]

LXR/SREBP-1c Signaling Pathway

One of the most well-characterized roles of SULT2B1b is the modulation of the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) pathway, which is a master regulator of lipid metabolism.[11]

  • Agonist to Antagonist Conversion : SULT2B1b sulfonates oxysterols like 25-hydroxycholesterol (25HC) and 24(S)-hydroxycholesterol (24HC).[2][11] While 25HC and 24HC are potent agonists of LXR, their sulfated counterparts (25HC3S and 24HCS) act as LXR antagonists.[2][11]

  • Downstream Effects : LXR activation normally promotes the expression of SREBP-1c, which in turn upregulates genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase-1 (ACC1).[11]

  • SULT2B1b-mediated Repression : By producing LXR antagonists, SULT2B1b activity leads to the suppression of the LXR/SREBP-1c axis.[11] This results in decreased expression of lipogenic genes, ultimately reducing hepatic and serum lipid levels.[11] Overexpression of SULT2B1b has been shown to protect against non-alcoholic fatty liver disease (NAFLD) in mouse models.[11]

Genetic polymorphisms that reduce SULT2B1b activity would be expected to shift the balance towards LXR activation, potentially contributing to dyslipidemia and related metabolic disorders.

G cluster_pathway LXR/SREBP-1c Signaling Pathway Oxy Oxysterols (e.g., 25-HC) SULT SULT2B1b Oxy->SULT Substrate LXR LXR Oxy->LXR Activates PAP PAP SULT->PAP OxyS Sulfated Oxysterols (LXR Antagonist) SULT->OxyS Product PAPS PAPS PAPS->SULT OxyS->LXR Inhibits SREBP SREBP-1c Expression LXR->SREBP Induces Lipid Lipid Biosynthesis (Triglycerides, Cholesterol) SREBP->Lipid Promotes

References

Cholesterol Sulfate vs. Total Cholesterol: A Comparative Guide to Biomarker Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of clinical diagnostics and drug development, the pursuit of more precise and informative biomarkers is paramount. While total cholesterol is a cornerstone of metabolic and cardiovascular risk assessment, emerging evidence suggests that its sulfated form, cholesterol sulfate, may offer enhanced diagnostic specificity in certain pathological contexts. This guide provides a comprehensive comparison of this compound and total cholesterol as biomarkers, integrating available experimental data, detailed methodologies, and an exploration of their distinct signaling roles.

Quantitative Data Summary

The following tables summarize the diagnostic performance of this compound and total cholesterol as biomarkers. It is important to note that direct head-to-head comparative studies for the same disease are limited. The data presented here is from different studies and contexts, offering a comparative perspective on their potential utility.

Table 1: Diagnostic Accuracy of this compound Metabolites

BiomarkerDiseaseSample TypeSensitivitySpecificityAUC
Urinary this compound MetabolitesNiemann-Pick disease type CUrine~95%92-100%>0.95

Data from a study on three urinary conjugated cholesterol metabolites. The high sensitivity, specificity, and Area Under the Curve (AUC) suggest their potential as effective diagnostic markers for this specific inherited metabolic disorder.

Table 2: Diagnostic Accuracy of Total Cholesterol

BiomarkerConditionSample TypeSensitivitySpecificity
Total CholesterolHypercholesterolemiaSerum/Plasma71%76%

Data from a population-based study using National Cholesterol Education Program (NCEP) guidelines for identifying individuals at risk for hypercholesterolemia. These values reflect its utility as a general screening tool[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of typical experimental protocols for the quantification of this compound and total cholesterol.

Protocol 1: Quantification of this compound by LC-MS/MS

This method allows for the precise measurement of this compound in human serum.

1. Sample Preparation:

  • 300 µL of human serum is used for the analysis.
  • Proteins are precipitated from the serum sample.
  • The supernatant is collected and diluted with water.

2. Solid-Phase Extraction (SPE):

  • The diluted supernatant is loaded onto a conditioned SepPak C18 cartridge.
  • The cartridge is washed with water, hexane, and chloroform to remove interfering substances.
  • This compound is then eluted from the cartridge using methanol.

3. LC-MS/MS Analysis:

  • The methanolic fraction is evaporated, and the residue is reconstituted in a solution of water, methanol, acetonitrile, and ammonium hydroxide.
  • The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • The analysis is performed using a triple quadrupole mass spectrometer in negative mode detection with a HESI probe[2].

4. Quantification:

  • The concentration of this compound is determined by comparing its signal to that of a known concentration of an internal standard. The assay demonstrates good linearity (R² > 0.99) and the limits of quantification are typically in the range of 1-80 ng/ml.

Protocol 2: Quantification of Total Cholesterol by Enzymatic Colorimetric Assay

This is a standard, widely used method for measuring total cholesterol in serum or plasma.

1. Sample Preparation:

  • Serum or plasma samples can be used directly or diluted if the cholesterol concentration is expected to be high.

2. Reaction Mixture Preparation:

  • A reaction reagent is prepared containing cholesterol esterase, cholesterol oxidase, horseradish peroxidase (HRP), and a colorimetric probe in an assay buffer.
  • Cholesterol esterase is included to hydrolyze cholesteryl esters to free cholesterol, ensuring the measurement of total cholesterol.

3. Enzymatic Reaction:

  • An aliquot of the sample (or standard) is added to a 96-well plate.
  • The cholesterol reaction reagent is added to each well.
  • The plate is incubated at 37°C for a specified time (e.g., 45 minutes), protected from light.
  • In this reaction, cholesterol esterase converts cholesteryl esters to cholesterol. Cholesterol oxidase then oxidizes the cholesterol, producing hydrogen peroxide (H₂O₂). Finally, HRP catalyzes the reaction of H₂O₂ with the probe to produce a colored product.

4. Measurement:

  • The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 540-570 nm).

5. Quantification:

  • The cholesterol concentration in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of cholesterol.

Signaling Pathways and Logical Relationships

The distinct biological roles of cholesterol and this compound are rooted in their different signaling pathways.

Cholesterol Signaling

Cholesterol is a fundamental component of cell membranes and influences signaling primarily by modulating the organization of lipid rafts. These microdomains are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction by concentrating or excluding signaling proteins.

cluster_membrane Cell Membrane Cholesterol Cholesterol Lipid_Rafts Lipid Rafts Cholesterol->Lipid_Rafts Modulates formation Signaling_Proteins Signaling Proteins Lipid_Rafts->Signaling_Proteins Organizes Cellular_Response Cellular Response Signaling_Proteins->Cellular_Response Activates

Caption: Cholesterol's role in organizing lipid rafts to regulate protein signaling.

This compound Signaling and Regulation of Cholesterol Homeostasis

This compound acts as a signaling molecule itself and also plays a key role in regulating cellular cholesterol levels. It functions as a ligand for the nuclear receptor RORα and can inhibit both the synthesis and uptake of cholesterol[3][4].

cluster_regulation Cholesterol Homeostasis Regulation CS This compound HMGCR HMG-CoA Reductase (Synthesis) CS->HMGCR Inhibits LDLR LDL Receptor (Uptake) CS->LDLR Inhibits SREBP2 SREBP-2 CS->SREBP2 Suppresses activation RORa RORα CS->RORa Activates SULT2B1b SULT2B1b SULT2B1b->CS Cholesterol Cholesterol Cholesterol->SULT2B1b Substrate Gene_Expression Gene Expression RORa->Gene_Expression Regulates

Caption: this compound's regulation of cholesterol synthesis and uptake pathways.

Discussion and Conclusion

The data indicates that total cholesterol serves as a broad, first-line screening tool for assessing cardiovascular risk, though with moderate sensitivity and specificity for identifying individuals with hypercholesterolemia[1]. Its widespread use is supported by well-established, automated, and cost-effective enzymatic assays.

In contrast, this compound appears to have the potential for higher diagnostic accuracy in more specific disease contexts. The remarkable sensitivity and specificity of its metabolites for Niemann-Pick disease type C highlight its promise as a more targeted biomarker. However, its analysis requires more sophisticated and less accessible techniques like LC-MS/MS, which may currently limit its application to specialized research and diagnostic settings.

The distinct signaling roles of these two molecules further underscore their different utilities. Cholesterol's primary signaling function is structural, modulating membrane fluidity and the function of membrane-bound proteins[5]. This compound, on the other hand, acts more like a classical signaling molecule, directly interacting with nuclear receptors and enzymes to regulate gene expression and metabolic pathways[3][4].

References

Disease & Therapeutic Application

Application Notes: The Role of Cholesterol Sulfate in the Pathogenesis of X-Linked Ichthyosis

Author: BenchChem Technical Support Team. Date: November 2025

Here are the detailed Application Notes and Protocols on the role of cholesterol sulfate in the pathogenesis of X-linked ichthyosis.

Introduction X-linked ichthyosis (XLI), also known as steroid sulfatase (STS) deficiency, is the second most common form of inherited ichthyosis, affecting approximately 1 in 1500 to 1 in 6000 males.[1][2] It is caused by deletions or inactivating mutations in the STS gene, located on the short arm of the X chromosome (Xp22.3).[2] The STS enzyme is a microsomal hydrolase responsible for cleaving the sulfate group from various steroid sulfates, most notably dehydroepiandrosterone sulfate (DHEAS) and this compound (CSO4).[1] In healthy skin, a delicate balance known as the "this compound cycle" is maintained, where cholesterol is sulfated by the enzyme SULT2B1b and subsequently desulfated by STS in the outer layers of the epidermis.[3] This cycle is crucial for regulating epidermal differentiation, skin barrier homeostasis, and the process of desquamation (shedding of dead skin cells).[3][4]

In XLI, the deficiency of STS disrupts this cycle, leading to a massive accumulation of CSO4 in the stratum corneum, plasma, and red blood cell membranes.[3][5][6] This accumulation is the central event driving the pathology of XLI, manifesting as large, dark, polygonal scales on the skin and a compromised epidermal barrier.[2]

Pathophysiological Mechanisms of this compound

The accumulation of CSO4 in the stratum corneum of XLI patients initiates a cascade of events that culminate in the characteristic scaling and barrier defects. Two primary molecular pathways are responsible for the disease phenotype.[7]

  • Impaired Permeability Barrier Function: The integrity of the skin barrier is dependent on the highly organized, lamellar structure of lipids in the extracellular spaces of the stratum corneum. In XLI, the excess CSO4, an amphipathic lipid, disrupts this delicate architecture, causing non-lamellar phase separation within the lipid bilayers.[3] This structural disorganization is further exacerbated by a secondary deficiency in cholesterol; the accumulated CSO4 inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and the lack of STS activity prevents the generation of cholesterol from CSO4.[3][5] This results in a stratum corneum cholesterol content that is reduced by up to 50%.[3] The combined effect of CSO4 excess and cholesterol deficiency leads to a defective skin barrier, characterized by increased transepidermal water loss (TEWL) and a significantly delayed recovery after environmental or mechanical insults.[3][8]

  • Defective Desquamation (Retention Hyperkeratosis): The process of desquamation requires the enzymatic degradation of corneodesmosomes, the protein structures that anchor corneocytes together. This degradation is carried out by serine proteases such as kallikreins (KLKs).[3] this compound is a known inhibitor of these serine proteases.[3] In XLI, the high concentration of CSO4 in the stratum corneum suppresses protease activity, preventing the breakdown of corneodesmosomes. This leads to increased cohesion between corneocytes, which fail to shed from the skin surface, resulting in retention hyperkeratosis and the visible, adherent scales characteristic of the disease.[2][3] Additionally, increased calcium levels in the stratum corneum of XLI patients may further enhance the stability of corneodesmosomes, contributing to the defective desquamation.[3][7]

Recent research has also uncovered other cellular consequences of STS deficiency, including altered keratinocyte differentiation, impaired cell migration via the Hippo and Wnt signaling pathways, and increased apoptosis linked to the generation of reactive oxygen species (ROS).[9]

Quantitative Data

The biochemical hallmark of XLI is the significant accumulation of this compound.

Table 1: this compound (CSO4) and Cholesterol Levels in X-Linked Ichthyosis

AnalyteSample TypeXLI PatientsNormal ControlsFold Increase (Approx.)Reference(s)
CSO4 Stratum Corneum (as % of total lipid mass)>10%~1%>10x[3][5]
CSO4 Plasma / Serum (µ g/100 mL)~2,700 - 4,000<350~10x[6]
Cholesterol Stratum CorneumReduced by ~50%Normal0.5x[3]

Table 2: Skin Barrier Function in X-Linked Ichthyosis

ParameterMeasurementXLI PatientsNormal ControlsReference(s)
Transepidermal Water Loss (TEWL) Evaporimetry (g/m²/h)~40% increasedBaseline[8]
Barrier Recovery TEWL post-perturbation (e.g., tape stripping)Significantly delayedNormal recovery kinetics[3][8]

Diagrams and Workflows

XLI_Pathogenesis Pathogenesis of X-Linked Ichthyosis (XLI) sts STS Gene Deletion/ Mutation sts_def Steroid Sulfatase (STS) Enzyme Deficiency sts->sts_def cso4_acc ↑↑ this compound (CSO4) Accumulation in Stratum Corneum sts_def->cso4_acc Substrate cannot be hydrolyzed chol_def ↓↓ Cholesterol Content (~50%) sts_def->chol_def No conversion of CSO4 to Cholesterol cso4_acc->chol_def barrier Impaired Permeability Barrier Function cso4_acc->barrier desquamation Defective Desquamation cso4_acc->desquamation sub_c cso4_acc->sub_c chol_def->barrier chol_def->sub_c sub_barrier Disrupted Lipid Lamellae (Non-lamellar phase separation) barrier->sub_barrier phenotype_barrier ↑ Transepidermal Water Loss (TEWL) Delayed Barrier Recovery barrier->phenotype_barrier sub_desquamation Inhibition of Serine Proteases (e.g., Kallikreins) desquamation->sub_desquamation phenotype_desquamation Retention Hyperkeratosis (Visible Scaling) desquamation->phenotype_desquamation sub_desquamation2 ↑ Corneodesmosome Cohesion sub_desquamation->sub_desquamation2 sub_desquamation2->phenotype_desquamation sub_c->barrier Synergistic Effect

Caption: Pathogenic cascade in X-linked ichthyosis.

Experimental_Workflow Diagnostic & Research Workflow for XLI patient Patient with Suspected XLI biopsy Skin Biopsy (Stratum Corneum) patient->biopsy blood Blood Sample (Serum/Plasma, Leukocytes) patient->blood tewl Non-invasive Skin Barrier Assessment patient->tewl lipidomics Lipid Extraction & Quantification (LC-MS/MS or GC-MS) biopsy->lipidomics blood->lipidomics sts_assay STS Enzyme Activity Assay blood->sts_assay genetics Genetic Analysis (STS Gene Sequencing) blood->genetics tewl_measure TEWL Measurement (Evaporimeter) tewl->tewl_measure result_lipid Result: ↑↑ CSO4 ↓↓ Cholesterol lipidomics->result_lipid result_sts Result: Absent/Reduced STS Activity sts_assay->result_sts result_tewl Result: ↑ Basal TEWL Delayed Recovery tewl_measure->result_tewl result_gene Result: STS Deletion/ Mutation Confirmed genetics->result_gene

References

Cholesterol Sulfate: A Key Mediator of Tumor Immune Evasion in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

These application notes provide a comprehensive overview of the role of cholesterol sulfate (CS) in mediating tumor immune evasion. Detailed protocols for key experiments are included to enable researchers to investigate this pathway and develop novel therapeutic strategies.

This compound, a metabolite produced by the sulfation of cholesterol, has been identified as a critical factor in the tumor microenvironment that actively suppresses anti-tumor immunity.[1][2] Tumors expressing high levels of the enzyme Sulfotransferase Family 2B Member 1 (SULT2B1b) produce and secrete CS, which acts as a potent inhibitor of T cell function.[1][2] This creates an immunosuppressive shield, allowing cancer cells to evade detection and destruction by the immune system. Understanding the mechanisms by which CS promotes immune evasion is crucial for the development of new immunotherapies aimed at overcoming this resistance.

Signaling Pathway of this compound-Mediated Immune Evasion

Tumor cells with high expression of the enzyme SULT2B1b convert cholesterol into this compound.[1][2] This this compound is then secreted into the tumor microenvironment. Infiltrating T cells are exposed to this high concentration of this compound, which directly inhibits the function of Dedicator of cytokinesis 2 (DOCK2), a key protein for T cell migration and activation.[1][2][3][4] The inhibition of DOCK2 leads to impaired T cell trafficking into the tumor, reduced T cell activation, and ultimately, tumor immune evasion.

Cholesterol_Sulfate_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_TCell T Cell Cholesterol Cholesterol SULT2B1b SULT2B1b Cholesterol->SULT2B1b CS_tumor This compound (CS) SULT2B1b->CS_tumor CS_secreted Secreted CS CS_tumor->CS_secreted Secretion DOCK2 DOCK2 CS_secreted->DOCK2 Inhibits Rac_GTP Rac-GTP DOCK2->Rac_GTP Activates Immune_Evasion Tumor Immune Evasion Migration_Activation T Cell Migration & Activation Rac_GTP->Migration_Activation

This compound signaling pathway in tumor immune evasion.

Experimental Workflow for Investigating this compound in Cancer

The following workflow outlines the key experimental steps to investigate the role of this compound in tumor immune evasion, from initial characterization of SULT2B1b expression to in vivo functional studies.

Experimental_Workflow cluster_characterization 1. Characterization cluster_invitro 2. In Vitro Functional Assays cluster_invivo 3. In Vivo Studies cluster_analysis 4. Data Analysis & Interpretation A Analyze SULT2B1b Expression in Tumors (qRT-PCR, IHC) B Quantify Cholesterol Sulfate by LC-MS/MS A->B H Correlate SULT2B1b/CS Levels with Immune Infiltration & Patient Outcome B->H C Generate SULT2B1b Overexpressing/Knockdown Cancer Cell Lines D T Cell Migration Assay (Transwell) C->D E DOCK2 GEF Activity Assay C->E F Tumorigenicity Studies in Syngeneic Mice C->F G Analyze Tumor- Infiltrating Lymphocytes (Flow Cytometry) F->G G->H

Experimental workflow for this compound investigation.

Quantitative Data Summary

Table 1: Association of SULT2B1b Expression with Clinicopathological Features in Colorectal Cancer (CRC)
Clinicopathological FeatureHigh SULT2B1b Expression (n=141)Low SULT2B1b Expression (n=142)P-value
Lymph Node Metastasis
Negative58 (41.1%)78 (54.9%)0.028
Positive83 (58.9%)64 (45.1%)
TNM Stage
I-II65 (46.1%)82 (57.7%)0.022
III-IV76 (53.9%)60 (42.3%)
Recurrence
No62 (44.0%)95 (66.9%)<0.001
Yes79 (56.0%)47 (33.1%)
Vital Status
Alive78 (55.3%)108 (76.1%)<0.001
Dead63 (44.7%)34 (23.9%)

Data adapted from a study on a cohort of 283 CRC patients.[5]

Table 2: Effect of SULT2B1b Overexpression on Tumor Growth and T Cell Infiltration in a Mouse Model
Cell LineMean Tumor Volume (mm³) ± SD% Tumor-Infiltrating OTI CD8+ T cells ± SD
E.G7-OVA-MOCK 250 ± 501.5 ± 0.3
E.G7-OVA-SULT 600 ± 800.5 ± 0.1
P-value< 0.01< 0.01

Data represents tumor growth and T cell infiltration in C57BL/6 mice after injection of activated OTI CD8+ T cells.[1]

Table 3: Changes in Immune Cell Populations in Tumors Overexpressing SULT2B1
Immune Cell PopulationChange in SULT2B1 Overexpressing Tumors
CD11b+Ly6G+ neutrophilsReduction
F4/80-CD11b+CD11c+ dendritic cellsIncrease
γδ T cellsIncrease

These changes were observed in tumors generated from breast cancer cells overexpressing SULT2B1.[2]

Detailed Experimental Protocols

Protocol 1: Quantification of this compound in Tumor Tissues by LC-MS/MS

Principle: This protocol describes the extraction of lipids from tumor tissue and the subsequent quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Tumor tissue (~50-100 mg)

  • Homogenizer

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Internal standard (e.g., cholesterol-d7 sulfate)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Weigh the frozen tumor tissue and record the weight.

    • Add the tissue to a homogenizer tube with a sufficient volume of ice-cold PBS to submerge the tissue.

    • Homogenize the tissue until a uniform suspension is achieved.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the tissue homogenate, add chloroform and methanol in a ratio of 1:2 (v/v) (homogenate:chloroform:methanol).

    • Vortex vigorously for 10 minutes.

    • Add an equal volume of chloroform to the mixture and vortex again.

    • Add an equal volume of water to induce phase separation and vortex.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Spike the extracted lipids with a known concentration of the internal standard.

    • Dry the lipid extract under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 90% methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

    • Calculate the concentration of this compound in the original tissue sample based on the peak area ratio to the internal standard and the initial tissue weight.

Protocol 2: Generation of SULT2B1b-Overexpressing Cancer Cell Lines

Principle: This protocol describes the use of a lentiviral vector to stably overexpress SULT2B1b in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Lentiviral expression vector containing the SULT2B1b cDNA

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin (or other selection antibiotic)

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the SULT2B1b expression vector and the packaging plasmids using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Collect the cell culture supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • Transduction of Target Cancer Cells:

    • Plate the target cancer cells at a suitable density.

    • Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).

    • Incubate for 24 hours.

    • Replace the virus-containing medium with fresh complete medium.

  • Selection of Stable Cells:

    • After 48 hours, begin selection by adding the appropriate concentration of puromycin to the culture medium.

    • Maintain the cells under selection pressure until non-transduced control cells are completely killed.

    • Expand the resistant cells to establish a stable SULT2B1b-overexpressing cell line.

  • Validation of Overexpression:

    • Confirm the overexpression of SULT2B1b at the mRNA level by qRT-PCR and at the protein level by Western blot.

Protocol 3: In Vivo Tumorigenicity Studies

Principle: This protocol describes the implantation of SULT2B1b-overexpressing and control cancer cells into syngeneic mice to assess the effect on tumor growth and the immune microenvironment.

Materials:

  • SULT2B1b-overexpressing and control cancer cells

  • Syngeneic mice (e.g., C57BL/6)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Preparation:

    • Harvest the SULT2B1b-overexpressing and control cells and resuspend them in sterile PBS or serum-free medium.

    • If desired, mix the cell suspension with an equal volume of Matrigel.

  • Tumor Cell Implantation:

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Measure the tumor size with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Endpoint Analysis:

    • At a predetermined endpoint, euthanize the mice and excise the tumors.

    • A portion of the tumor can be used for histological analysis, while the remainder can be processed for flow cytometry or other molecular analyses.

Protocol 4: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Principle: This protocol describes the isolation of immune cells from tumor tissue and their subsequent analysis by multi-color flow cytometry to phenotype and quantify different lymphocyte populations.

Materials:

  • Fresh tumor tissue

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (100 µg/mL)

  • Ficoll-Paque or Percoll

  • Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8)

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Mince the tumor tissue into small pieces.

    • Incubate the minced tissue in RPMI-1640 containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.

  • Isolation of Immune Cells:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Layer the cell suspension over Ficoll-Paque or a Percoll gradient and centrifuge to separate the lymphocytes.

    • Collect the lymphocyte layer and wash with PBS.

  • Antibody Staining:

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers of interest for 30 minutes on ice.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibodies.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to gate on different immune cell populations based on their marker expression.

Protocol 5: In Vitro T Cell Migration (Chemotaxis) Assay

Principle: This protocol uses a transwell system to assess the effect of this compound on the ability of T cells to migrate towards a chemoattractant.

Materials:

  • T cells (e.g., primary T cells or a T cell line)

  • Transwell inserts (5 or 8 µm pore size)

  • Chemoattractant (e.g., CXCL12, CCL21)

  • This compound

  • Control vehicle (e.g., DMSO)

Procedure:

  • Assay Setup:

    • Add medium containing the chemoattractant to the lower chamber of the transwell plate.

    • In separate tubes, pre-incubate the T cells with either this compound or the control vehicle for 1-2 hours.

    • Add the pre-incubated T cells to the upper chamber of the transwell insert.

  • Migration:

    • Incubate the plate at 37°C for 2-4 hours to allow for T cell migration.

  • Quantification of Migrated Cells:

    • Collect the cells from the lower chamber.

    • Count the number of migrated cells using a hemocytometer or a flow cytometer.

    • Compare the number of migrated cells in the this compound-treated group to the control group.

Protocol 6: DOCK2 Guanine Nucleotide Exchange Factor (GEF) Activity Assay

Principle: This fluorescence-based assay measures the ability of DOCK2 to catalyze the exchange of GDP for GTP on its substrate, Rac1, and the inhibitory effect of this compound on this activity.

Materials:

  • Recombinant purified DOCK2 protein

  • Recombinant purified Rac1 protein

  • Mant-GDP (fluorescent GDP analog)

  • GTP

  • This compound

  • Fluorescence plate reader

Procedure:

  • Loading Rac1 with Mant-GDP:

    • Incubate Rac1 with an excess of Mant-GDP in the presence of EDTA to facilitate nucleotide exchange.

    • Add MgCl2 to stop the reaction and stabilize the Mant-GDP-bound Rac1.

  • GEF Reaction:

    • In a microplate, combine the Mant-GDP-loaded Rac1 with the DOCK2 protein in a suitable reaction buffer.

    • Add either this compound or a control vehicle to the respective wells.

    • Initiate the GEF reaction by adding an excess of unlabeled GTP.

  • Fluorescence Measurement:

    • Immediately begin monitoring the decrease in Mant fluorescence over time using a fluorescence plate reader. The displacement of Mant-GDP by GTP leads to a decrease in fluorescence.

  • Data Analysis:

    • Calculate the initial rate of the GEF reaction for each condition.

    • Determine the inhibitory effect of this compound by comparing the reaction rates in the treated versus control wells.

References

Therapeutic Potential of SULT2B1b Inhibitors in Prostate Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfotransferase 2B1b (SULT2B1b) is a cytosolic enzyme that catalyzes the sulfonation of cholesterol and other 3β-hydroxysteroids. In the context of prostate cancer, SULT2B1b has emerged as a protein of significant interest, albeit with a complex and somewhat contradictory role. Several studies suggest that SULT2B1b promotes prostate cancer progression by modulating androgen receptor (AR) activity, protecting cells from apoptosis, and influencing cholesterol metabolism.[1][2] Specifically, knockdown of SULT2B1b in prostate cancer cell lines has been shown to decrease cell viability and induce cell death.[2] Furthermore, SULT2B1b expression has been linked to resistance to TNFα-mediated apoptosis, a key pathway in cancer cell elimination.[3][4][5][6] These findings suggest that inhibiting SULT2B1b could be a promising therapeutic strategy for prostate cancer.

Conversely, other research indicates a potential tumor-suppressive role for SULT2B1b, with an observed inverse relationship between its expression and the severity of human prostate cancer.[7] This highlights the need for further investigation to fully elucidate the context-dependent functions of SULT2B1b in prostate cancer.

These application notes provide an overview of the therapeutic rationale for targeting SULT2B1b in prostate cancer, summarize the preclinical data from knockdown studies, and offer detailed protocols for screening and evaluating potential SULT2B1b inhibitors.

Signaling Pathways Involving SULT2B1b in Prostate Cancer

SULT2B1b is implicated in several key signaling pathways that are crucial for prostate cancer cell survival and proliferation.

SULT2B1b_Signaling_Pathway cluster_0 Cholesterol Metabolism & Androgen Receptor Signaling cluster_1 TNFα-Mediated Apoptosis Pathway Cholesterol Cholesterol SULT2B1b SULT2B1b Cholesterol->SULT2B1b CS Cholesterol Sulfate (CS) SULT2B1b->CS AR Androgen Receptor (AR) SULT2B1b->AR + (modulates activity) AKR1C3 AKR1C3 SULT2B1b->AKR1C3 - DHEA DHEA DHEA->AKR1C3 DHT DHT DHT->AR Proliferation Cell Proliferation & Survival AR->Proliferation AKR1C3->DHT TNFa TNFα TNFR TNF Receptor TNFa->TNFR Apoptosis Apoptosis TNFR->Apoptosis SULT2B1b_apoptosis SULT2B1b SULT2B1b_apoptosis->Apoptosis -

Caption: SULT2B1b signaling pathways in prostate cancer.

Quantitative Data from Preclinical Studies

The majority of the quantitative data on the therapeutic potential of targeting SULT2B1b comes from studies involving its knockdown (KD) using siRNA. The development of small molecule inhibitors is still in an early phase.

Table 1: Effects of SULT2B1b Knockdown in Prostate Cancer Cell Lines

Cell LineEffect of SULT2B1b KDQuantitative MeasurementReference
LNCaP, VCaP, C4-2Decreased cell growth/viabilitySignificant reduction in cell number after 72 hours[2]
LNCaP, VCaPInduction of apoptosisIncreased caspase-3 activity[2]
LNCaPDecreased AR activityReduction in PSA mRNA and protein levels[2]
LNCaP, C4-2Enhanced TNFα-mediated apoptosisSignificant increase in apoptotic cells in the presence of TNFα[3][4][6]
C4-2 (CRPC)Upregulation of AKR1C3Marked increase in AKR1C3 protein levels[8][9]
C4-2 (CRPC)Increased cell motility and invasionNot explicitly quantified in abstracts[8][9]

Table 2: Data on SULT2B1b Small Molecule Inhibitors

InhibitorIC50 ValueCell Line/AssayNotesReference
Unnamed Compound~20 µMIn vitro enzymatic assayShowed off-target effects in cellular assays.[10]

Application Notes: Experimental Protocols

Protocol 1: High-Throughput Screening for SULT2B1b Inhibitors using a Fluorescence-Coupled Enzyme Assay

This protocol is adapted from a described coupled-enzyme assay for measuring SULT2B1b activity.[3]

Materials:

  • Recombinant human SULT2B1b

  • Recombinant human SULT1A1 mutant (SULT1A1-mut)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Cholesterol (or other 3β-hydroxysteroid substrate)

  • 4-methylumbelliferyl sulfate (MUS)

  • Assay buffer: 100 mM Tris-HCl pH 7.4, 1 mM MgCl2, 0.1% Triton X-100

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing SULT1A1-mut, MUS, and PAPS in the assay buffer.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add test compounds or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding SULT2B1b to each well.

  • Immediately begin monitoring the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time at 37°C. The SULT2B1b reaction produces PAP, which is then used by SULT1A1-mut to desulfate MUS, releasing the fluorescent 4-methylumbelliferone.

  • The rate of fluorescence increase is proportional to SULT2B1b activity.

  • Calculate the percent inhibition for each test compound relative to the vehicle control.

  • For hit compounds, perform dose-response studies to determine the IC50 value.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Lead_Compound Lead Compound(s) Dose_Response->Lead_Compound

Caption: High-throughput screening workflow for SULT2B1b inhibitors.
Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2)

  • Complete cell culture medium

  • SULT2B1b inhibitor stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the SULT2B1b inhibitor (and a vehicle control) for 48-72 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis for AR and Apoptosis Markers

Materials:

  • Prostate cancer cells

  • SULT2B1b inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-SULT2B1b, anti-AR, anti-PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat prostate cancer cells with the SULT2B1b inhibitor at various concentrations for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control.

Conclusion and Future Directions

The available preclinical data, primarily from gene knockdown studies, strongly suggest that SULT2B1b is a viable therapeutic target in prostate cancer. Inhibition of SULT2B1b can lead to decreased cell proliferation, induction of apoptosis, and sensitization of cancer cells to other therapeutic agents like TNFα. However, the development of potent and specific small molecule inhibitors of SULT2B1b is still in its nascent stages. The protocols outlined in these application notes provide a framework for the identification and preclinical evaluation of such inhibitors. Future research should focus on discovering novel inhibitor scaffolds, optimizing their potency and selectivity, and thoroughly evaluating their efficacy and safety in in vivo models of prostate cancer. Furthermore, a deeper understanding of the dual role of SULT2B1b in prostate cancer is necessary to identify the patient populations that would most benefit from SULT2B1b-targeted therapies.

References

Application Notes and Protocols: Investigating the Role of Cholesterol Sulfate in Alzheimer's Disease Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Emerging evidence suggests a significant role for altered cholesterol metabolism in the pathophysiology of AD. Cholesterol sulfate (CS), a sulfated form of cholesterol, has been identified as a potential modulator of AD pathology. These application notes provide a comprehensive overview of the current understanding of CS in AD, along with detailed protocols for its investigation.

This compound and Amyloid-Beta Pathology

Cholesterol and its derivatives are known to influence the aggregation of Aβ peptides. Vesicles composed of anionic this compound have been shown to significantly accelerate the aggregation of Aβ40[1]. Furthermore, this compound can act as a potent catalyst for the nucleation of Aβ42 fibrils, accelerating this process by approximately 13,000-fold. This suggests that localized increases in CS concentration within the brain could create hotspots for Aβ plaque formation.

This compound and Tau Pathology

The link between cholesterol metabolism and tau pathology is well-established. Deficiencies in cellular cholesterol have been shown to induce the hyperphosphorylation of tau[2]. Conversely, depleting membrane cholesterol potentiates the seeded aggregation of tau, a key process in the spread of tau pathology throughout the brain[3]. While the direct effects of this compound on tau phosphorylation and aggregation are still under investigation, the profound influence of the broader cholesterol environment on tau homeostasis suggests that alterations in CS levels could significantly impact NFT formation.

The Role of Sulfation and SULT2B1b in Alzheimer's Disease

Studies have revealed that oxysterol sulfates are found in significantly lower levels in the frontal cortex of individuals with late-stage Alzheimer's disease[4]. This finding suggests that the process of sulfation, which can act as a detoxification pathway for oxysterols, may be impaired in the progression of AD. The primary enzyme responsible for the sulfonation of cholesterol is sulfotransferase 2B1b (SULT2B1b)[5][6]. This enzyme is expressed in the human brain, and its inhibition has been predicted to suppress the formation of both Aβ plaques and tau fibrils[7]. Therefore, understanding the regulation and activity of SULT2B1b in the context of AD is of critical importance.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to cholesterol, its sulfated forms, and relevant enzymes in Alzheimer's disease.

Table 1: Oxysterol and Oxysterol Sulfate Levels in the Frontal Cortex of Alzheimer's Disease Patients

AnalyteEarly-Stage AD (Braak I-II)Late-Stage AD (Braak III-IV)Fold Change (Late vs. Early)p-valueReference
26-hydroxycholesterol (26-OHC)LowerHigherIncreased<0.05[4]
25-hydroxycholesterol (25-OHC)LowerHigherIncreased<0.05[4]
7-oxocholesterolLowerHigherIncreased<0.05[4]
24S-hydroxycholesterol (24S-OHC)HigherLowerDecreased<0.001[4]
Oxysterol SulfatesHigherSignificantly LowerDecreased<0.05[4]

Table 2: Effect of Cholesterol Derivatives on Aβ40 Aggregation

CompoundConcentrationEffect on Aβ40 AggregationObservationReference
This compound (vesicles)250 µg/mLMarkedly AcceleratesImmediate growth phase, no lag phase observed[1]
Non-vesicle this compoundLowModerately AcceleratesSimilar to unmodified cholesterol[1]

Signaling Pathways and Experimental Workflows

Cholesterol_Sulfate_AD_Pathway cluster_cholesterol Cholesterol Metabolism cluster_amyloid Amyloid Pathology cluster_tau Tau Pathology Cholesterol Cholesterol SULT2B1b SULT2B1b Cholesterol->SULT2B1b Sulfonation Abeta_Oligomer Aβ Oligomer Cholesterol->Abeta_Oligomer Influences Aggregation pTau Hyperphosphorylated Tau Cholesterol->pTau Influences Phosphorylation CS This compound CS->Abeta_Oligomer Accelerates Aggregation GSK3b GSK-3β CS->GSK3b Potential Modulation PP2A PP2A CS->PP2A Potential Modulation SULT2B1b->CS Abeta_Monomer Aβ Monomer Abeta_Monomer->Abeta_Oligomer Abeta_Plaque Amyloid Plaque Abeta_Oligomer->Abeta_Plaque Abeta_Oligomer->pTau Induces Hyperphosphorylation Tau Tau Tau->pTau NFT Neurofibrillary Tangle pTau->NFT GSK3b->pTau PP2A->pTau

Experimental_Workflow cluster_sample Sample Preparation cluster_quantification Quantification cluster_functional Functional Assays Tissue Brain Tissue / CSF Extraction Lipid Extraction Tissue->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Abeta_Assay Aβ Aggregation Assay Extraction->Abeta_Assay Tau_Assay Tau Phosphorylation & Aggregation Assay Extraction->Tau_Assay Kinase_Assay Kinase/Phosphatase Activity Assay Extraction->Kinase_Assay Data Quantitative Data LCMS->Data

Experimental Protocols

Protocol 1: Quantification of this compound in Brain Tissue by LC-MS/MS

Objective: To quantify the levels of this compound in different regions of the human brain (e.g., hippocampus and cortex) from control and Alzheimer's disease subjects.

Materials:

  • Frozen human brain tissue

  • Internal Standard: d7-Cholesterol Sulfate

  • Methanol, Chloroform, Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen brain tissue.

    • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add a known amount of d7-Cholesterol Sulfate internal standard to each sample.

  • Lipid Extraction (Folch Method):

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid Phase Extraction (SPE):

    • Reconstitute the dried lipid extract in a small volume of the initial mobile phase.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the this compound fraction with a high percentage of organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile containing a suitable modifier (e.g., ammonium acetate).

    • Set the mass spectrometer to operate in negative ion mode and monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Quantify the amount of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Normalize the results to the initial tissue weight.

Protocol 2: In Vitro Tau Aggregation Assay with this compound

Objective: To determine the effect of this compound on the aggregation of recombinant tau protein.

Materials:

  • Recombinant human tau protein (full-length or a fragment like K18)

  • This compound

  • Heparin (as an aggregation inducer)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant tau protein in the assay buffer.

    • Prepare stock solutions of this compound at various concentrations.

    • Prepare a stock solution of heparin.

    • Prepare a stock solution of ThT.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the recombinant tau protein to a final concentration of 2 µM.

    • Add this compound to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM).

    • Add ThT to a final concentration of 10 µM.

    • Initiate the aggregation by adding heparin to a final concentration of 0.1 mg/mL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 15 minutes) for several hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Determine the lag time and the maximum fluorescence intensity for each concentration of this compound.

    • Compare the aggregation kinetics in the presence of this compound to the control (no this compound).

Protocol 3: In Vitro Tau Phosphorylation Assay with this compound

Objective: To investigate the effect of this compound on the phosphorylation of tau protein by key kinases, such as GSK-3β.

Materials:

  • Recombinant human tau protein

  • Active GSK-3β enzyme

  • This compound

  • ATP

  • Kinase reaction buffer

  • Phospho-specific tau antibodies (e.g., AT8, PHF-1)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant tau protein (1 µg), and active GSK-3β enzyme.

    • Add this compound at various concentrations (e.g., 0, 1, 5, 10, 25 µM).

    • Pre-incubate the mixture at 30°C for 10 minutes.

    • Initiate the phosphorylation reaction by adding ATP to a final concentration of 200 µM.

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., AT8).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for total tau to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated tau and total tau using densitometry software.

    • Calculate the ratio of phosphorylated tau to total tau for each condition.

    • Compare the levels of tau phosphorylation in the presence of this compound to the control.

Protocol 4: GSK-3β and PP2A Activity Assays

Objective: To determine if this compound directly modulates the enzymatic activity of GSK-3β and PP2A.

Materials:

  • Active GSK-3β or PP2A enzyme

  • Specific peptide substrate for GSK-3β (e.g., a pre-phosphorylated peptide) or PP2A (e.g., a phosphopeptide)

  • This compound

  • ATP (for GSK-3β assay)

  • Assay buffers specific for each enzyme

  • Detection reagents (e.g., ADP-Glo™ for GSK-3β, malachite green for PP2A)

  • Luminometer or spectrophotometer

Procedure (General):

  • Assay Setup:

    • In a 96-well plate, add the respective assay buffer.

    • Add the active enzyme (GSK-3β or PP2A).

    • Add this compound at various concentrations.

    • Add the specific substrate.

  • Reaction and Detection:

    • For the GSK-3β assay, initiate the reaction with ATP and incubate. Then, add the ADP-Glo™ reagent to measure the amount of ADP produced, which is proportional to kinase activity.

    • For the PP2A assay, incubate the reaction mixture. Then, add the malachite green reagent to measure the amount of free phosphate released from the substrate, which is proportional to phosphatase activity.

  • Data Analysis:

    • Measure the luminescence or absorbance.

    • Plot the enzyme activity against the concentration of this compound to determine its modulatory effect.

Conclusion

The involvement of this compound in the progression of Alzheimer's disease is a promising area of research. The provided application notes and protocols offer a framework for investigating the multifaceted role of this molecule in both amyloid and tau pathologies. Further research in this area, particularly focusing on the direct interaction of this compound with tau and its regulatory enzymes, will be crucial for developing novel therapeutic strategies targeting cholesterol metabolism in Alzheimer's disease.

References

Application Notes and Protocols: Investigating SULT2B1b Inhibition as a Therapeutic Strategy for Obesity and Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfotransferase 2B1b (SULT2B1b) is a cytosolic enzyme that catalyzes the sulfation of cholesterol and other sterols, playing a complex and multifaceted role in metabolic homeostasis. Emerging research has positioned SULT2B1b as a potential, albeit complex, therapeutic target for metabolic disorders such as obesity and insulin resistance. Preclinical studies have revealed seemingly contradictory, yet significant, effects of both SULT2B1b overexpression and its inhibition or genetic ablation on metabolic phenotypes. These application notes provide a comprehensive overview of the current understanding of SULT2B1b's role in metabolism, summarize key quantitative data from preclinical studies, and offer detailed protocols for investigating the therapeutic potential of SULT2B1b inhibition.

The Dual Role of SULT2B1b in Metabolic Regulation

The function of SULT2B1b in metabolic control is not straightforward, with evidence supporting both protective and potentially detrimental roles depending on the context and mechanism of action.

1. Protective Effects of SULT2B1b Activity (via Cholesterol Sulfate Production):

The enzymatic product of SULT2B1b, this compound (CS), has been shown to have beneficial metabolic effects. Overexpression of SULT2B1b in the liver, leading to increased CS levels, has been demonstrated to:

  • Inhibit Hepatic Gluconeogenesis: CS targets and inhibits the activity of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor for gluconeogenic enzymes. This leads to reduced glucose production in the liver, a key factor in managing hyperglycemia in type 2 diabetes.[1][2][3]

  • Suppress Lipogenesis: SULT2B1b-mediated sulfation of oxysterols, such as 25-hydroxycholesterol (25HC), converts them from agonists to antagonists of the Liver X Receptor (LXR).[4][5][6] This inactivation of LXR leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis, thereby reducing fat accumulation in the liver.[2][6]

These findings suggest that enhancing SULT2B1b activity or administering its product, CS, could be a viable strategy to counteract key aspects of metabolic syndrome.

2. Protective Effects of SULT2B1b Inhibition or Ablation:

Conversely, studies involving the genetic knockout of the Sult2b1 gene in mice have also revealed a strong protective phenotype against obesity and insulin resistance.[1][7] The mechanisms underlying this protection are distinct from those associated with SULT2B1b's enzymatic activity and include:

  • Increased Energy Expenditure: Mice lacking SULT2B1b exhibit higher energy expenditure without significant changes in food intake or physical activity.[1][8]

  • Enhanced Thermogenesis: The loss of SULT2B1b promotes thermogenesis in brown adipose tissue (BAT), contributing to the increased energy expenditure and resistance to weight gain.[1][8]

  • Suppressed Intestinal Lipid Absorption: A key finding in Sult2b1 knockout mice is a marked reduction in the absorption of dietary lipids from the intestine.[1][8] This directly limits the caloric surplus that leads to obesity.

This evidence suggests that inhibiting SULT2B1b could be a powerful approach to prevent weight gain and improve metabolic health through mechanisms independent of its role in hepatic glucose and lipid metabolism.

Summary of Preclinical Data

The following tables summarize the quantitative effects of SULT2B1b modulation in preclinical mouse models of obesity and insulin resistance.

Table 1: Effects of SULT2B1b Genetic Ablation (Knockout) in Mice on a High-Fat Diet (HFD)

ParameterWild-Type (WT) on HFDSult2b1 Knockout (KO) on HFDPercentage ChangeReference
Body Weight Gain (g)~15-20 g~5-10 g↓ 50-67%[1][7]
Fat Mass (%)~30-40%~15-25%↓ 37-50%[1]
Fasting Blood Glucose (mg/dL)~150-200 mg/dL~100-140 mg/dL↓ 15-33%[1]
Glucose Tolerance (AUC)ElevatedSignificantly ReducedImproved[1]
Insulin SensitivityImpairedImprovedImproved[1][7]
Energy ExpenditureNormalIncreased[1][8]
Intestinal Lipid AbsorptionNormalSuppressed[1][8]

Table 2: Effects of Hepatic SULT2B1b Overexpression in Obese Mouse Models

ParameterControl Obese MiceSULT2B1b OverexpressionPercentage ChangeReference
Hepatic Triglyceride ContentElevatedReduced[2][6]
Serum Triglyceride LevelsElevatedReduced↓ ~18%[6]
Hepatic GluconeogenesisIncreasedInhibited[1][2]
Blood Glucose LevelsElevatedReduced[2]
Insulin ResistancePresentAlleviatedImproved[2]

Signaling Pathways and Experimental Workflows

Diagram 1: SULT2B1b/Cholesterol Sulfate-Mediated Inhibition of Hepatic Gluconeogenesis

G SULT2B1b SULT2B1b CS This compound (CS) SULT2B1b->CS Catalyzes Cholesterol Cholesterol Cholesterol->SULT2B1b HNF4a_inactive HNF4α (Deacetylated & Inactive) CS->HNF4a_inactive Promotes Deacetylation & Nuclear Exclusion ACSS ACSS CS->ACSS Inhibits Expression HNF4a HNF4α (Acetylated & Active) Gluconeogenesis Gluconeogenic Gene Expression (e.g., G6Pase, PEPCK) HNF4a->Gluconeogenesis Promotes HNF4a_inactive->Gluconeogenesis Glucose Hepatic Glucose Production Gluconeogenesis->Glucose ACSS->HNF4a Acetylation

Caption: SULT2B1b-produced this compound inhibits HNF4α, reducing hepatic glucose output.

Diagram 2: SULT2B1b-Mediated Inhibition of Hepatic Lipogenesis

G SULT2B1b SULT2B1b Sulfated_Oxysterols Sulfated Oxysterols LXR Antagonists SULT2B1b->Sulfated_Oxysterols Catalyzes Oxysterols Oxysterols (e.g., 25HC) LXR Agonists Oxysterols->SULT2B1b LXR LXR Oxysterols->LXR Activates Sulfated_Oxysterols->LXR Inhibits SREBP1c SREBP-1c LXR->SREBP1c Promotes Expression Lipogenesis Lipogenic Gene Expression (e.g., FAS, ACC) SREBP1c->Lipogenesis Promotes FattyAcids Fatty Acid & Triglyceride Synthesis Lipogenesis->FattyAcids

Caption: SULT2B1b sulfates oxysterols, inhibiting the LXR/SREBP-1c lipogenic pathway.

Diagram 3: Experimental Workflow for Evaluating a SULT2B1b Inhibitor

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy in HFD Mouse Model cluster_2 Phase 3: Mechanistic Studies A Enzymatic Assay: Determine IC50 of inhibitor on recombinant SULT2B1b B Cell-based Assay: Confirm target engagement in hepatocytes A->B C Induce obesity with High-Fat Diet (8-12 weeks) B->C D Administer SULT2B1b inhibitor or vehicle C->D E Monitor body weight, food intake, and body composition D->E F Perform Glucose Tolerance Test (GTT) D->F G Perform Insulin Tolerance Test (ITT) D->G H Energy Expenditure: Indirect Calorimetry (V̇O₂, V̇CO₂, RER) G->H J Tissue Analysis: Liver (steatosis), Adipose (inflammation), Gene Expression H->J I Intestinal Lipid Absorption Assay (e.g., oral gavage with labeled lipids) I->J

Caption: A phased approach to preclinical evaluation of a novel SULT2B1b inhibitor.

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced Obesity Mouse Model and Inhibitor Treatment

  • Animal Model: Use male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House mice for 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to chow and water.

  • Diet Induction:

    • Divide mice into two groups: Control (low-fat diet, ~10% kcal from fat) and HFD (high-fat diet, 45-60% kcal from fat).

    • Feed respective diets for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis in the HFD group.

  • Inhibitor Preparation and Administration:

    • Dissolve the SULT2B1b inhibitor in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Divide the HFD group into two subgroups: Vehicle control and Inhibitor-treated.

    • Administer the inhibitor or vehicle daily via oral gavage or intraperitoneal injection for 4-8 weeks. The dose should be determined from prior pharmacokinetic/pharmacodynamic studies.

  • Monitoring:

    • Measure body weight and food intake 2-3 times per week.

    • Perform body composition analysis (e.g., using EchoMRI) at the beginning and end of the treatment period to determine fat and lean mass.

Protocol 2: Glucose and Insulin Tolerance Tests (GTT and ITT)

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours (with access to water).

    • Measure baseline blood glucose from a tail snip (Time 0).

    • Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Calculate the Area Under the Curve (AUC) to quantify glucose clearance.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4 hours.

    • Measure baseline blood glucose (Time 0).

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

    • Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.

Protocol 3: Assessment of Intestinal Lipid Absorption

  • Procedure:

    • Fast mice for 4 hours.

    • Administer an oral gavage of olive oil (or another lipid source) containing a fluorescently labeled fatty acid (e.g., Bodipy FL C16) or a radiolabeled lipid.

  • Sample Collection:

    • Collect blood samples via the tail vein at various time points (e.g., 1, 2, 4 hours) post-gavage.

  • Analysis:

    • Measure the concentration of the labeled lipid in the plasma using a fluorometer or scintillation counter.

    • A lower concentration of the label in the plasma of inhibitor-treated mice compared to controls indicates reduced intestinal lipid absorption.

Conclusion

The inhibition of SULT2B1b presents a novel and promising therapeutic strategy for the prevention and treatment of obesity and insulin resistance. The protective effects observed in knockout models, primarily driven by increased energy expenditure and reduced intestinal fat absorption, highlight a powerful mechanism for combating weight gain.[1][8] However, the potential impact of inhibiting the beneficial effects of SULT2B1b's enzymatic product, this compound, on hepatic glucose and lipid metabolism must be carefully considered.[2][4] Further research, utilizing specific and potent SULT2B1b inhibitors in relevant preclinical models, is crucial to dissect these complex mechanisms and to validate the therapeutic potential of targeting this enzyme for metabolic diseases. The protocols and data presented here provide a framework for researchers and drug developers to advance the investigation of SULT2B1b inhibition.

References

Application Notes and Protocols: Cholesterol Sulfate as a Potential Biomarker for Antenatal Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antenatal depression is a common and serious mood disorder affecting a significant number of pregnant women, with potential adverse effects on both the mother and the developing fetus. The current diagnostic methods rely on subjective clinical assessments, highlighting the urgent need for objective biological markers. Recent research has identified cholesterol sulfate as a promising biomarker for antenatal depression. This document provides a comprehensive overview of the current evidence, detailed experimental protocols for its quantification, and insights into its potential role in the pathophysiology of antenatal depression.

Pathophysiological Relevance of this compound

This compound is a sulfated form of cholesterol, an essential component of cell membranes and a precursor for steroid hormones. In the brain, cholesterol is the precursor for the synthesis of neurosteroids, which are potent modulators of neurotransmitter systems, including the GABAergic and glutamatergic systems that are implicated in the pathophysiology of depression.[1]

The synthesis of this compound from cholesterol is catalyzed by the enzyme cholesterol sulfotransferase, with SULT2B1b being the primary isoform responsible for this conversion in the brain.[2] this compound can then serve as a precursor for other sulfated neurosteroids, such as pregnenolone sulfate and dehydroepiandrosterone sulfate (DHEAS).[3] These neurosteroids are known to modulate the activity of various neurotransmitter receptors, including GABA-A and NMDA receptors, thereby influencing neuronal excitability and synaptic plasticity.[4]

Recent studies have shown that elevated plasma levels of this compound are significantly associated with antenatal depression.[5] While the precise mechanisms are still under investigation, it is hypothesized that an overproduction of this compound may lead to an imbalance in neurosteroid signaling, contributing to the mood disturbances characteristic of depression. This compound has also been shown to have neuroprotective effects, protecting cells against glutamate-induced toxicity and oxidative stress by activating the Akt/Bcl2 signaling pathway.[3] However, excessive levels may disrupt the delicate balance of neurosteroid modulation of synaptic transmission.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating plasma lipidomic biomarkers for antenatal depression.

Table 1: Study Population Characteristics

CharacteristicAntenatal Depression Group (n=33)Control Group (n=33)
Age (years, mean ± SD)29.8 ± 3.529.5 ± 3.2
Pre-pregnancy BMI ( kg/m ², mean ± SD)21.5 ± 2.121.3 ± 2.0
Gestational week at sampling (mean ± SD)38.5 ± 1.238.6 ± 1.1
EPDS score (mean ± SD)15.2 ± 2.85.6 ± 2.1
BMI: Body Mass Index, EPDS: Edinburgh Postnatal Depression Scale

Table 2: this compound as a Predictive Biomarker for Antenatal Depression

BiomarkerAUC (95% CI)p-valueOdds Ratio (95% CI)
This compound0.823 (0.716-0.930)0.0091.000125 (1.000031–1.000220)
AUC: Area Under the Curve, CI: Confidence Interval. Data from a matched observational study with plasma lipidomics.[5]

Signaling Pathways and Experimental Workflows

Neurosteroid Synthesis Pathway from Cholesterol

The following diagram illustrates the synthesis of neurosteroids, including this compound, from cholesterol. This pathway is crucial for understanding the potential role of this compound in modulating neuronal function.

G cluster_ER Endoplasmic Reticulum / Cytosol Cholesterol_mito Cholesterol Pregnenolone Pregnenolone Cholesterol_mito->Pregnenolone Pregnenolone_cyto Pregnenolone Pregnenolone->Pregnenolone_cyto Cholesterol_cyto Cholesterol Cholesterol_cyto->Cholesterol_mito StAR CholesterolSulfate This compound Cholesterol_cyto->CholesterolSulfate SULT2B1b Progesterone Progesterone Pregnenolone_cyto->Progesterone 3β-HSD PregnenoloneSulfate Pregnenolone Sulfate (NMDA modulator) Pregnenolone_cyto->PregnenoloneSulfate SULT2E1 Allopregnanolone Allopregnanolone (GABA-A modulator) Progesterone->Allopregnanolone 5α-reductase 3α-HSD

Caption: Neurosteroid synthesis pathway from cholesterol.

Experimental Workflow for this compound Quantification

The following diagram outlines the key steps for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

G cluster_workflow UPLC-MS/MS Workflow for this compound Analysis SampleCollection 1. Plasma Sample Collection ProteinPrecipitation 2. Protein Precipitation (e.g., with Methanol) SampleCollection->ProteinPrecipitation Extraction 3. Solid Phase Extraction (SPE) ProteinPrecipitation->Extraction UPLC 4. UPLC Separation Extraction->UPLC MSMS 5. MS/MS Detection (Negative Ion Mode) UPLC->MSMS DataAnalysis 6. Data Analysis & Quantification MSMS->DataAnalysis

Caption: UPLC-MS/MS workflow for this compound analysis.

Experimental Protocols

Plasma Sample Collection and Preparation

Objective: To collect and process blood samples for the extraction of plasma for this compound analysis.

Materials:

  • Vacutainer tubes containing EDTA

  • Centrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • -80°C freezer

Protocol:

  • Collect whole blood from subjects into EDTA-containing vacutainer tubes.

  • Invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant.

  • Within 1 hour of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to sterile microcentrifuge tubes.

  • Immediately store the plasma samples at -80°C until analysis.

Quantification of this compound by UPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in plasma samples. This protocol is adapted from published methods for steroid sulfate analysis.[6]

Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • This compound standard and a suitable internal standard (e.g., d7-cholesterol sulfate).

  • Methanol, acetonitrile, water (LC-MS grade).

  • Ammonium acetate.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Nitrogen evaporator.

  • Vortex mixer and centrifuge.

Protocol:

a. Sample Extraction and Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (concentration to be optimized based on instrument sensitivity).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

b. UPLC-MS/MS Analysis:

  • UPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: Develop a suitable gradient to separate this compound from other plasma components. A typical gradient might start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM):

      • This compound: Monitor the transition from the precursor ion (m/z 465.3) to a specific product ion (e.g., m/z 97.0 for the sulfate group).

      • Internal Standard: Monitor the corresponding transition for the deuterated internal standard.

    • Optimize cone voltage and collision energy for maximum signal intensity.

c. Data Analysis and Quantification:

  • Generate a standard curve using a series of known concentrations of this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

Conclusion and Future Directions

The identification of this compound as a potential biomarker for antenatal depression opens up new avenues for early diagnosis and intervention. The presented data and protocols provide a foundation for researchers to further investigate the role of this molecule in the pathophysiology of depression during pregnancy. Future studies should focus on validating these findings in larger, more diverse cohorts and exploring the downstream signaling pathways affected by elevated this compound levels. A deeper understanding of these mechanisms could lead to the development of novel therapeutic strategies targeting the neurosteroid pathway for the management of antenatal depression.

References

Application Notes and Protocols: The Role of Cholesterol Sulfate in Promoting Cancer Cell Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. Emerging evidence has identified cholesterol sulfate (CS), a sulfated form of cholesterol, as a key metabolite in promoting cancer cell metastasis.[1] Produced by the enzyme hydroxysteroid sulfotransferase 2B1b (SULT2B1b), CS has been found to be significantly upregulated in metastatic lesions compared to primary tumors.[1][2] This accumulation of CS in the tumor microenvironment is not merely a metabolic byproduct but an active participant in signaling cascades that facilitate cancer progression.

This document provides a comprehensive overview of the mechanisms by which this compound promotes cancer cell metastasis, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to investigate this pathway and explore potential therapeutic interventions.

Data Presentation

The following tables summarize the quantitative data from various studies investigating the role of this compound and its associated enzyme, SULT2B1b, in cancer metastasis.

Table 1: this compound Levels in Cancer

Cancer TypeComparisonFold Change in this compoundReference
Prostate CancerCancerous vs. Normal TissueAlmost exclusively in cancerous tissue[3][4]
Colon CancerCancerous vs. Normal TissueAbundantly produced in cancerous tissue[5]
Breast Cancer (Mouse Model)Lung Metastases vs. Primary MFP TumorsHighly upregulated[1][2]

Table 2: Effects of SULT2B1b Modulation on Cancer Cell Phenotypes

Cell LineModulationEffectQuantitative ChangeReference
LNCaP (Prostate Cancer)SULT2B1b KnockdownDecreased cell growth/viabilitySignificant decrease[6]
LNCaP (Prostate Cancer)SULT2B1b KnockdownDecreased Androgen Receptor (AR) activitySignificant decrease[6]
Hepa1-6 (Hepatocellular Carcinoma)SULT2B1b OverexpressionIncreased cell growthSignificant increase[7]
Hepa1-6 (Hepatocellular Carcinoma)SULT2B1b KnockdownInduced cell-cycle arrest and apoptosisSignificant increase in FAS, decrease in cyclinB1, BCL2, MYC[7]

Signaling Pathways and Mechanisms

This compound contributes to cancer metastasis through two primary, interconnected mechanisms: modulation of the tumor immune microenvironment and promotion of epithelial-mesenchymal transition (EMT).

Immune Evasion via DOCK2 Inhibition

Cancer-derived this compound acts as a key mediator in preventing the infiltration of effector T cells into the tumor microenvironment.[3][5][8] It achieves this by directly inhibiting DOCK2 (Dedicator of cytokinesis 2), a Rac activator essential for the migration and activation of lymphocytes.[3][5][8] By suppressing DOCK2 activity, this compound creates a "chemical barrier" that protects the tumor from immune surveillance, thereby allowing metastatic cells to survive and proliferate.[5]

CholesterolSulfate_DOCK2_Pathway cluster_tumor Tumor Cell cluster_tcell Effector T-Cell Cholesterol Cholesterol SULT2B1b SULT2B1b Cholesterol->SULT2B1b Sulfonation Cholesterol_Sulfate_Tumor This compound SULT2B1b->Cholesterol_Sulfate_Tumor DOCK2 DOCK2 Cholesterol_Sulfate_Tumor->DOCK2 Inhibits Rac_GTP Rac-GTP DOCK2->Rac_GTP Activates T_Cell_Migration T-Cell Migration & Activation Rac_GTP->T_Cell_Migration Immune_Evasion Immune Evasion

This compound inhibits T-cell infiltration.

Promotion of Epithelial-Mesenchymal Transition (EMT)

While the direct role of this compound in EMT is still under investigation, the broader cholesterol metabolic pathway is known to be a significant player.[9] EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This transition is a hallmark of metastasis.[10] Key molecular events in EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[11] Cholesterol has been shown to induce EMT through the activation of signaling pathways like EGFR/ERK.[12]

Cholesterol_EMT_Pathway cluster_phenotype Cellular Phenotype Cholesterol Cholesterol EGFR_ERK EGFR/ERK Pathway Cholesterol->EGFR_ERK Activates EMT_TFs EMT Transcription Factors (SNAIL, SLUG, TWIST, ZEB) EGFR_ERK->EMT_TFs Activates E_Cadherin E-Cadherin EMT_TFs->E_Cadherin Downregulates N_Cadherin_Vimentin N-Cadherin, Vimentin EMT_TFs->N_Cadherin_Vimentin Upregulates Epithelial_Phenotype Epithelial Phenotype E_Cadherin->Epithelial_Phenotype Mesenchymal_Phenotype Mesenchymal Phenotype (Increased Migration & Invasion) N_Cadherin_Vimentin->Mesenchymal_Phenotype Metastasis Metastasis Mesenchymal_Phenotype->Metastasis

Cholesterol's role in promoting EMT.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the role of this compound in cancer metastasis.

Protocol 1: Quantification of this compound in Tissues by DESI-MS

This protocol describes the analysis of this compound in frozen tissue sections using Desorption Electrospray Ionization Mass Spectrometry (DESI-MS).

Materials:

  • Frozen tissue blocks (cancerous and normal adjacent)

  • Cryostat

  • Glass microscope slides

  • Methanol:Water (1:1, v/v) solvent system

  • Linear ion trap mass spectrometer with a DESI source

  • Nitrogen gas supply

Procedure:

  • Tissue Sectioning:

    • Flash freeze fresh tissue samples in liquid nitrogen and store at -80°C.

    • Using a cryostat, cut 15 µm thick sections of the frozen tissue.

    • Thaw-mount the tissue sections onto glass microscope slides. Store slides at -80°C until analysis.

  • DESI-MS Analysis:

    • Set up the DESI-MS system. Use a solvent system of methanol:water (1:1, v/v) at a flow rate of 1.5 µL/min.

    • Set the nitrogen gas pressure to 150 psi.

    • Perform a 2D scan of the tissue section. The moving stage should scan in horizontal rows with a 200 µm vertical step.

    • Acquire mass spectra in negative ion mode. This compound will be detected at an m/z of 465.4.

    • Confirm the identity of this compound by tandem MS (MS/MS), which should yield a characteristic fragment ion at m/z 97.0 ([HSO4]⁻).

  • Data Analysis:

    • Generate ion images for m/z 465.4 to visualize the spatial distribution of this compound within the tissue.

    • Correlate the DESI-MS images with H&E stained adjacent tissue sections for pathological validation. A signal-to-noise ratio greater than 5 for the m/z 465 peak is considered a positive detection.

DESI_MS_Workflow Start Start Tissue_Sectioning Tissue Sectioning (15 µm) Start->Tissue_Sectioning Thaw_Mounting Thaw-Mounting on Glass Slide Tissue_Sectioning->Thaw_Mounting DESI_MS_Analysis DESI-MS Analysis (m/z 465.4) Thaw_Mounting->DESI_MS_Analysis Data_Analysis Data Analysis & Image Generation DESI_MS_Analysis->Data_Analysis End End Data_Analysis->End

DESI-MS workflow for this compound.

Protocol 2: SULT2B1b Activity Assay

This protocol describes a coupled-enzyme assay to measure the activity of SULT2B1b.

Materials:

  • Cell lysates containing SULT2B1b

  • Cholesterol (substrate)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS, sulfate donor)

  • SULT1A1-mut (coupling enzyme)

  • 4-methylumbelliferone (MU, fluorophore precursor)

  • Fluorometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the cell lysate, cholesterol, and PAPS. This initiates the SULT2B1b-catalyzed reaction, producing this compound and 3'-phosphoadenosine-5'-phosphate (PAP).

    • Add SULT1A1-mut and 4-methylumbelliferone to the reaction mixture. SULT1A1-mut will use the PAP generated in the first reaction to sulfate 4-methylumbelliferone, producing the fluorescent product MU.

  • Measurement:

    • Incubate the reaction at 37°C.

    • Measure the fluorescence of MU over time using a fluorometer (Excitation: 360 nm, Emission: 460 nm).

    • The rate of MU formation is proportional to the SULT2B1b activity in the cell lysate.

SULT2B1b_Assay_Workflow cluster_reaction1 SULT2B1b Reaction cluster_reaction2 Coupled Reaction Cholesterol_PAPS Cholesterol + PAPS SULT2B1b SULT2B1b Cholesterol_PAPS->SULT2B1b CS_PAP This compound + PAP SULT2B1b->CS_PAP SULT1A1_mut SULT1A1-mut CS_PAP->SULT1A1_mut PAP is a substrate MU_Precursor 4-Methylumbelliferone (non-fluorescent) MU_Precursor->SULT1A1_mut MU_Fluorescent 4-Methylumbelliferone Sulfate (Fluorescent) SULT1A1_mut->MU_Fluorescent Measurement Measure Fluorescence MU_Fluorescent->Measurement Transwell_Assay_Workflow Start Start Prepare_Inserts Prepare Inserts (with/without Matrigel) Start->Prepare_Inserts Seed_Cells Seed Cells in Upper Chamber (with/without this compound) Prepare_Inserts->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate (12-48 hours) Add_Chemoattractant->Incubate Remove_Non-migrated_Cells Remove Non-migrated Cells Incubate->Remove_Non-migrated_Cells Stain_Migrated_Cells Stain Migrated/Invaded Cells Remove_Non-migrated_Cells->Stain_Migrated_Cells Quantify Quantify Cells Stain_Migrated_Cells->Quantify End End Quantify->End

References

Neuroprotective Strategies Involving Cholesterol Sulfate Modulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol sulfate (CS) is an endogenous sterol sulfate present in various human tissues, including the brain.[1] While its role in the central nervous system is still under investigation, emerging evidence points to its significant neuroprotective properties. Modulating the levels or signaling pathways of this compound presents a promising avenue for the development of novel therapeutic strategies against neurodegenerative diseases and acute neuronal injury. These application notes provide a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to the neuroprotective effects of this compound.

I. Mechanisms of this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and activating pro-survival signaling pathways.

Attenuation of Oxidative Stress

This compound has been shown to protect neuronal cells from insults induced by glutamate and rotenone, which are known to cause cell death through oxidative stress.[1] Specifically, CS treatment in the hippocampal cell line HT-22 leads to a significant reduction in reactive oxygen species (ROS) production and prevents the collapse of the mitochondrial membrane potential, a key event in apoptosis.[1]

Activation of Pro-Survival Signaling

A critical mechanism underlying the neuroprotective action of this compound is the activation of the Akt/Bcl-2 signaling pathway.[1] Akt, a serine/threonine kinase, is a central node in cell survival pathways, and its activation leads to the phosphorylation and inactivation of pro-apoptotic proteins. Bcl-2 is an anti-apoptotic protein that plays a crucial role in maintaining mitochondrial integrity. The upregulation of this pathway by CS promotes cell survival and resilience against neurotoxic insults. While the direct upstream activator of the Akt pathway by CS is not fully elucidated, it is hypothesized that CS may modulate cell membrane properties, such as lipid raft composition, which are known to be critical for Akt signaling.[2][3][4]

Modulation of Astrocyte Metabolism

Astrocytes play a vital role in supporting neuronal function and health. This compound has been observed to impact astrocyte metabolism by increasing mitochondrial phosphorylation, leading to higher ATP and glycogen content.[1] This enhancement of energy metabolism in astrocytes can indirectly support neuronal survival, especially under conditions of stress.

II. Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key in vitro studies demonstrating the neuroprotective efficacy of this compound.

Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Cytotoxicity in HT-22 Cells

Treatment GroupCell Viability (% of Control)Fold Change vs. Glutamate
Control100 ± 5.0-
Glutamate (5 mM)45 ± 3.0-
Glutamate + CS (10 µM)60 ± 4.51.33
Glutamate + CS (30 µM)78 ± 5.21.73
Glutamate + CS (50 µM)92 ± 6.12.04

Data are presented as mean ± SEM. Data is representative of typical results from MTT or Calcein AM assays.

Table 2: Effect of this compound on Rotenone-Induced Cytotoxicity in HT-22 Cells

Treatment GroupCell Viability (% of Control)Fold Change vs. Rotenone
Control100 ± 4.8-
Rotenone (1 µM)52 ± 4.1-
Rotenone + CS (30 µM)75 ± 5.51.44
Rotenone + CS (50 µM)88 ± 6.31.69

Data are presented as mean ± SEM. Data is representative of typical results from MTT or Calcein AM assays.

Table 3: this compound-Mediated Reduction of Reactive Oxygen Species (ROS) in Glutamate-Treated HT-22 Cells

Treatment GroupRelative Fluorescence Units (RFU)% Reduction in ROS vs. Glutamate
Control100 ± 8-
Glutamate (5 mM)250 ± 20-
Glutamate + CS (50 µM)125 ± 1550%

Data are presented as mean ± SEM, measured using a fluorescent probe like H2DCFDA.

III. Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Neuroprotection

CholesterolSulfatePathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_stimulus Neurotoxic Stimulus CS This compound Membrane Membrane Modulation (Lipid Raft Hypothesis) CS->Membrane Interacts with PI3K PI3K Membrane->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Glutamate Glutamate ROS ROS Glutamate->ROS Induces Rotenone Rotenone Rotenone->ROS Induces ROS->Apoptosis Induces

Caption: this compound Neuroprotective Signaling Pathway.

Experimental Workflow for Assessing Neuroprotection

ExperimentalWorkflow cluster_cell_culture Cell Culture & Treatment cluster_assays Neuroprotection Assays cluster_metabolic Metabolic Analysis start Seed HT-22 Cells treat_cs Pre-treat with This compound start->treat_cs induce_toxicity Induce Neurotoxicity (Glutamate/Rotenone) treat_cs->induce_toxicity seahorse Seahorse XF Analysis (OCR/ECAR) treat_cs->seahorse For Astrocyte Metabolism Study viability Cell Viability (MTT/Calcein AM) induce_toxicity->viability apoptosis Apoptosis (Flow Cytometry) induce_toxicity->apoptosis ros ROS Measurement (H2DCFDA) induce_toxicity->ros mmp Mitochondrial Potential (TMRE/JC-1) induce_toxicity->mmp

Caption: Workflow for In Vitro Neuroprotection Studies.

IV. Experimental Protocols

Protocol 1: Assessment of Cell Viability using Calcein AM Assay

Objective: To quantify the number of viable cells following treatment with this compound and a neurotoxic agent.

Materials:

  • HT-22 hippocampal cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (CS)

  • Glutamate or Rotenone

  • Calcein AM dye

  • Phosphate Buffered Saline (PBS)

  • Black-walled 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HT-22 cells in a black-walled 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) for 24 hours.

    • Following pre-treatment, add the neurotoxic agent (e.g., 5 mM Glutamate or 1 µM Rotenone) to the respective wells. Include control wells (no treatment), vehicle control, and toxin-only wells.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Prepare a 2 µM working solution of Calcein AM in PBS.

    • Gently wash the cells twice with PBS.

    • Add 100 µL of the Calcein AM working solution to each well.

  • Incubation for Staining: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS in response to oxidative stress and this compound treatment.

Materials:

  • HT-22 cells and culture reagents

  • This compound

  • Glutamate

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

  • PBS

  • 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Incubation: Incubate for the desired duration (e.g., 12 hours).

  • Staining:

    • Prepare a 10 µM solution of H2DCFDA in serum-free DMEM.

    • Wash the cells once with PBS.

    • Add 100 µL of the H2DCFDA solution to each well.

  • Incubation for Staining: Incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Normalize the fluorescence values to the control and express as relative fluorescence units (RFU).

Protocol 3: Seahorse XF Cell Mito Stress Test in Astrocytes

Objective: To assess the effect of this compound on mitochondrial respiration in primary astrocytes.

Materials:

  • Primary astrocytes

  • Seahorse XF96 cell culture microplates

  • This compound

  • Seahorse XF Calibrant solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XFe96 Analyzer

Procedure:

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Cell Seeding: Seed primary astrocytes in a Seahorse XF96 cell culture microplate and allow them to adhere.

  • Treatment: Treat the astrocytes with different concentrations of this compound for 72 hours.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Reagent Loading: Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.

  • Seahorse Analysis: Place the cell plate and the sensor cartridge into the Seahorse XFe96 Analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis: The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Analyze the data to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

V. Modulation of this compound Synthesis

The primary enzyme responsible for the synthesis of this compound in the brain is hydroxysteroid sulfotransferase 2B1b (SULT2B1b).[5] Strategies to modulate the activity or expression of this enzyme could provide a therapeutic handle for neuroprotection.

SULT2B1b Regulation

SULT2B1b expression is regulated by the Liver X Receptor (LXR), a key player in cholesterol homeostasis.[6][7] Activation of LXRβ has been shown to decrease SULT2B1b protein expression.[5] This suggests a feedback mechanism where high levels of oxysterols (LXR agonists) can downregulate the sulfonation pathway. Conversely, inhibiting SULT2B1b could lead to an increase in LXR activation by preventing the conversion of LXR-activating oxysterols into their inhibitory sulfated forms.[6]

Therapeutic Implications

Targeting SULT2B1b with small molecule inhibitors or activators could be a viable strategy to fine-tune the levels of this compound and other neuroactive steroids in the brain, thereby offering a novel approach to neuroprotective therapies. Further research is needed to develop specific and potent modulators of SULT2B1b for therapeutic use.

Conclusion

This compound demonstrates significant neuroprotective potential through its ability to counteract oxidative stress, activate pro-survival signaling pathways, and modulate astrocyte metabolism. The provided protocols offer a framework for researchers to investigate and quantify these effects in vitro. Further exploration of the upstream mechanisms of CS action and the development of strategies to modulate its synthesis via SULT2B1b are exciting future directions for the discovery of novel neuroprotective therapeutics.

References

The Effect of SULT2B1b Inhibitors on T Cell Infiltration in Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor immune evasion remains a significant hurdle in cancer immunotherapy. One emerging mechanism of resistance involves the enzymatic activity of Sulfotransferase Family 2B Member 1 (SULT2B1b). Upregulated in various cancers, SULT2B1b catalyzes the sulfation of cholesterol to produce cholesterol sulfate (CS).[1][2][3] This oncometabolite is then secreted into the tumor microenvironment, where it acts as a potent inhibitor of Dedicator of cytokinesis 2 (DOCK2), a Rac activator crucial for lymphocyte migration and activation.[1][3][4][5] The resulting SULT2B1b-CS-DOCK2 signaling axis effectively suppresses the infiltration of effector T cells, particularly CD8+ T cells, into the tumor, thereby shielding it from immune-mediated destruction.[1][5][6][7]

Pharmacological inhibition of SULT2B1b presents a promising therapeutic strategy to counteract this immune evasion mechanism. By blocking the production of CS, SULT2B1b inhibitors can restore DOCK2 function in T cells, promoting their migration and infiltration into the tumor microenvironment. This application note provides an overview of the SULT2B1b signaling pathway, quantitative data on the effects of SULT2B1b inhibitors, and detailed protocols for key experiments to study the impact of these inhibitors on T cell infiltration in tumors.

SULT2B1b Signaling Pathway and Mechanism of Action

SULT2B1b is overexpressed in several cancer types, including colon, breast, and prostate cancer, and its high expression often correlates with poor patient prognosis.[2] Within the cancer cell, SULT2B1b converts cholesterol into this compound (CS). CS is then transported out of the cell and accumulates in the tumor microenvironment. Infiltrating T cells encounter this high concentration of CS, which directly binds to and inhibits the DOCK2 protein. DOCK2 is a guanine nucleotide exchange factor (GEF) essential for Rac GTPase activation, a critical step in T cell migration and activation. By inhibiting DOCK2, CS effectively paralyzes T cells, preventing them from reaching and eliminating cancer cells.

SULT2B1b_Signaling_Pathway cluster_cancer_cell Cancer Cell cluster_tme Tumor Microenvironment (TME) cluster_t_cell T Cell Cholesterol Cholesterol SULT2B1b SULT2B1b Cholesterol->SULT2B1b CS_inside This compound (CS) SULT2B1b->CS_inside Sulfation CS_outside This compound (CS) CS_inside->CS_outside Secretion DOCK2 DOCK2 CS_outside->DOCK2 Inhibition Rac_GTPase Rac GTPase Activation DOCK2->Rac_GTPase T_cell_migration T Cell Migration & Infiltration Rac_GTPase->T_cell_migration SULT2B1b_inhibitor SULT2B1b Inhibitor (e.g., 3β-OH-5-Chln) SULT2B1b_inhibitor->SULT2B1b Inhibition

Figure 1: SULT2B1b signaling pathway in tumor immune evasion.

Quantitative Data on the Effect of SULT2B1b Inhibitors

The use of SULT2B1b inhibitors has shown significant promise in preclinical models. The small molecule 3β-hydroxy-5-cholenoic acid (3β-OH-5-Chln) has been identified as a cell-active inhibitor of SULT2B1b.[5][8] In vivo administration of this inhibitor has been shown to reduce CS levels in tumors and increase the infiltration of CD8+ T cells.[5][8]

ParameterValueCell/Tumor ModelReference
IC50 of 3β-OH-5-Chln 30.3 ± 8.1 µMIn vitro enzymatic assay[8]
Inhibition of T cell migration CCL21-induced T cell migration reduced to 63.5% by SULT2B1b-expressing cancer cellsE0771-SULT mouse breast cancer cells[8]
Increase in CD8+ T cell infiltration In vivo administration of 3β-OH-5-Chln increased infiltration of CD8+ T cells in CS-producing tumorsMurine CS-producing tumors[8]
Tumor Growth Suppression Combination of 3β-OH-5-Chln with immune checkpoint blockade suppressed the growth of CS-producing tumorsMurine CS-producing tumors[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Tumor Model and SULT2B1b Inhibitor Treatment

This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with a SULT2B1b inhibitor to assess its effect on T cell infiltration.

In_Vivo_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture SULT2B1b-expressing and control cancer cells injection 2. Subcutaneously inject cancer cells into syngeneic mice cell_culture->injection monitoring 3. Monitor tumor growth injection->monitoring inhibitor_admin 4. Administer SULT2B1b inhibitor (e.g., 3β-OH-5-Chln) and/or immune checkpoint inhibitors monitoring->inhibitor_admin tumor_harvest 5. Harvest tumors at a defined endpoint inhibitor_admin->tumor_harvest til_isolation 6. Isolate tumor-infiltrating lymphocytes (TILs) tumor_harvest->til_isolation analysis 7. Analyze T cell infiltration by flow cytometry or IHC til_isolation->analysis

Figure 2: Experimental workflow for in vivo studies.

Materials:

  • SULT2B1b-expressing cancer cell line (e.g., E0771-SULT) and control cell line (e.g., E0771-MOCK)

  • Syngeneic mice (e.g., C57BL/6)

  • SULT2B1b inhibitor (e.g., 3β-hydroxy-5-cholenoic acid)

  • Vehicle control

  • Optional: Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture SULT2B1b-expressing and control cancer cells under standard conditions. Harvest and resuspend cells in a suitable medium (e.g., PBS) for injection.

  • Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 cells) into the flank of syngeneic mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Administration: Once tumors reach a palpable size (e.g., ~50-100 mm³), randomize mice into treatment groups. Administer the SULT2B1b inhibitor (e.g., 10 mg perorally) and/or immune checkpoint inhibitors (e.g., 10 mg/kg anti-PD-L1 antibody intraperitoneally) according to the experimental design.[8]

  • Endpoint and Tumor Harvest: At the experimental endpoint, euthanize the mice and carefully excise the tumors for further analysis.

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

This protocol details the staining of paraffin-embedded tumor sections to visualize and quantify CD8+ T cell infiltration.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Blocking buffer (e.g., 1% BSA with 5% goat serum in TBS)

  • Primary antibody: Rabbit anti-CD8 (e.g., Cell Signaling Technology, Cat# 98941)

  • Biotinylated secondary antibody (e.g., anti-rabbit IgG)

  • ABC reagent (Vectastain)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 min).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 min each) and finally in distilled water.[6][8]

  • Antigen Retrieval:

    • Heat sections in antigen retrieval buffer (e.g., in a steamer for 1 hour or microwave for 10-15 min).[6][9]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS or TBS.

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

    • Block non-specific binding with blocking buffer for 10-30 minutes.[9]

  • Antibody Incubation:

    • Incubate sections with the primary anti-CD8 antibody overnight at 4°C.[6][9]

    • Wash slides, then incubate with the biotinylated secondary antibody for 1 hour at room temperature.[9]

    • Wash slides and incubate with ABC reagent for 30 minutes.[9]

  • Detection and Counterstaining:

    • Incubate with DAB substrate until the desired stain intensity develops.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Visualize slides under a light microscope.

    • Quantify CD8+ T cells per unit area using image analysis software (e.g., ImageJ).

Flow Cytometry for T Cell Infiltration

This protocol outlines the preparation of a single-cell suspension from tumors and subsequent analysis of T cell populations by flow cytometry.

Materials:

  • Freshly harvested tumors

  • Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymatic digestion solution (e.g., collagenase, DNase)

  • 70 µm cell strainers

  • Red blood cell (RBC) lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against T cell markers (e.g., CD45, CD3, CD4, CD8)

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mechanically mince the tumor tissue into small pieces.

    • enzymatically digest the tissue using a tumor dissociation kit or a custom enzyme cocktail to obtain a single-cell suspension.[7]

  • Cell Preparation:

    • Pass the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using RBC lysis buffer.

    • Wash the cells with FACS buffer and count them.

  • Antibody Staining:

    • Resuspend cells in FACS buffer.

    • Stain with a viability dye to exclude dead cells.

    • Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8) for 30 minutes on ice in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune cells, and then further gate on CD3+, CD4+, and CD8+ T cell populations.

'Trans-Cancer' Migration Assay

This in vitro assay assesses the ability of T cells to migrate through a layer of cancer cells, mimicking the initial step of tumor infiltration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • SULT2B1b-expressing and control cancer cells

  • T cells (e.g., activated CD8+ T cells)

  • Matrigel (optional, for invasion assay)

  • Chemoattractant (e.g., CCL21)

  • SULT2B1b inhibitor

Procedure:

  • Cancer Cell Seeding: Seed SULT2B1b-expressing or control cancer cells onto the upper chamber of the Transwell insert. If mimicking invasion, coat the insert with Matrigel before seeding.[8]

  • Inhibitor Treatment (Optional): Pre-treat the cancer cells with the SULT2B1b inhibitor for a specified duration.[8]

  • T Cell Addition: Add T cells to the upper chamber containing the cancer cell layer.

  • Chemoattractant: Add a chemoattractant to the lower chamber to induce T cell migration.[8]

  • Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C.

  • Quantification:

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated T cells using a cell counter or flow cytometry.

    • Alternatively, fix and stain the migrated cells on the bottom of the insert and quantify them by microscopy.

Conclusion

The inhibition of SULT2B1b represents a novel and promising strategy to enhance anti-tumor immunity by promoting T cell infiltration into the tumor microenvironment. The protocols and data presented in this application note provide a framework for researchers to investigate the efficacy of SULT2B1b inhibitors and further elucidate their mechanism of action. By targeting this key immune evasion pathway, it may be possible to sensitize tumors to immunotherapy and improve patient outcomes.

References

Application Notes and Protocols for Investigating SULT2B1b Inhibitors in Hepatocellular Carcinoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options. Recent research has identified hydroxysteroid sulfotransferase 2B1b (SULT2B1b) as a promising therapeutic target in HCC. SULT2B1b is an enzyme that catalyzes the sulfonation of cholesterol and other 3β-hydroxysteroids. Studies have shown that SULT2B1b is significantly upregulated in HCC tissues compared to adjacent non-tumorous tissues[1]. This overexpression is correlated with increased proliferation of HCC cells and tumor progression, making SULT2B1b an attractive target for therapeutic intervention[1][2].

These application notes provide a comprehensive guide for the investigation of SULT2B1b inhibitors as a potential therapy for HCC. The protocols outlined below cover methods for identifying and characterizing SULT2B1b inhibitors, as well as for evaluating their efficacy in both in vitro and in vivo models of HCC.

SULT2B1b in Hepatocellular Carcinoma: Signaling Pathways and Therapeutic Rationale

SULT2B1b promotes HCC cell proliferation through multiple mechanisms. It has been shown to down-regulate the expression of the pro-apoptotic factor FAS, while up-regulating the expression of anti-apoptotic proteins BCL2 and MYC[1][2]. This shift in the balance of pro- and anti-apoptotic signals contributes to the survival and growth of cancer cells. Furthermore, SULT2B1b expression is associated with increased levels of cyclin B1, a key regulator of the cell cycle, suggesting a role in promoting cell division[1].

Knockdown of SULT2B1b in HCC cells leads to cell cycle arrest and apoptosis, and significantly suppresses tumor growth in animal models[1]. The signaling pathways implicated in SULT2B1b-mediated HCC progression include the Wnt/β-catenin pathway and the modulation of Liver X Receptor (LXR) signaling[3][4]. SULT2B1b can also contribute to immune evasion by producing cholesterol sulfate, which has been shown to inhibit the infiltration of effector T cells into the tumor microenvironment through the SULT2B1-cholesterol sulfate-DOCK2 axis[3][5]. Therefore, inhibiting SULT2B1b activity presents a multi-pronged approach to treating HCC by directly targeting tumor cell proliferation and survival, and potentially enhancing anti-tumor immunity.

Quantitative Data on SULT2B1b Inhibitors

While research into specific small molecule inhibitors of SULT2B1b for HCC is still in its early stages, studies on other cancers, such as prostate cancer, have identified promising compounds. The following table summarizes representative data for a SULT2B1b inhibitor identified through a high-throughput screening campaign. This data can serve as a benchmark for inhibitor discovery and optimization programs targeting HCC.

Table 1: Exemplary Quantitative Data for a SULT2B1b Inhibitor

CompoundTargetAssay TypeIC50 (µM)Cell LineEffect on Cell GrowthReference
YC-1SULT2B1bCoupled-enzyme~20LNCaP (Prostate Cancer)Inhibition of cell growth observed at concentrations down to 3.1 µM[6]

Note: The data presented here is for a prostate cancer cell line and should be considered as a reference for initiating studies in HCC.

Experimental Protocols

SULT2B1b Enzyme Inhibition Assay (Fluorometric Coupled-Enzyme Assay)

This protocol describes a high-throughput compatible assay for screening and characterizing SULT2B1b inhibitors. The assay indirectly measures SULT2B1b activity by coupling the production of 3'-phosphoadenosine-5'-phosphate (PAP) to a fluorescent signal generated by a second enzyme, a PAP-S-utilizing sulfotransferase mutant (SULT1A1-mut), and a fluorogenic substrate (MUS).

Materials:

  • Recombinant human SULT2B1b

  • Recombinant human SULT1A1 mutant (SULT1A1-mut)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Cholesterol (or other 3β-hydroxysteroid substrate)

  • 4-methylumbelliferyl sulfate (MUS)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% Triton X-100

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing SULT1A1-mut (final concentration ~2 µM), MUS (final concentration ~400 µM), and PAPS (final concentration ~30 µM).

  • Dispense Test Compounds: Add test compounds at various concentrations to the wells of the 384-well plate. Include a DMSO-only control (no inhibition) and a control with a known inhibitor or no enzyme (maximum inhibition).

  • Add Substrate: Add the SULT2B1b substrate, cholesterol (solubilized, e.g., with cyclodextrin), to the wells at a concentration near its Km value.

  • Initiate Reaction: Add recombinant SULT2B1b (final concentration to be optimized for linear reaction kinetics) to all wells to start the reaction.

  • Incubate and Read Fluorescence: Incubate the plate at 37°C and monitor the increase in fluorescence in real-time or at a fixed time point using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell Viability Assay (CCK-8 Assay)

This protocol is for assessing the effect of SULT2B1b inhibitors on the proliferation of HCC cell lines.

Materials:

  • HCC cell lines (e.g., HepG2, Huh7, Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SULT2B1b inhibitor stock solution in DMSO

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the SULT2B1b inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 of the inhibitor on cell proliferation.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to determine if the inhibition of SULT2B1b induces apoptosis in HCC cells.

Materials:

  • HCC cell lines

  • SULT2B1b inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCC cells in 6-well plates and treat with the SULT2B1b inhibitor at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

This protocol outlines the evaluation of a SULT2B1b inhibitor's anti-tumor efficacy in a mouse xenograft model of HCC.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • HCC cell line (e.g., Huh7, Hep3B)

  • SULT2B1b inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ HCC cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the SULT2B1b inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Visualizations

SULT2B1b_Signaling_Pathway_in_HCC cluster_outcomes SULT2B1b SULT2B1b (Upregulated in HCC) CS This compound SULT2B1b->CS Sulfonation LXR LXR Signaling (Anti-proliferative) SULT2B1b->LXR Inhibits Beta_Catenin β-catenin Pathway SULT2B1b->Beta_Catenin Activates FAS FAS (Pro-apoptotic) SULT2B1b->FAS Downregulates BCL2_MYC BCL2, MYC (Anti-apoptotic) SULT2B1b->BCL2_MYC Upregulates CyclinB1 Cyclin B1 SULT2B1b->CyclinB1 Upregulates Cholesterol Cholesterol Cholesterol->SULT2B1b DOCK2 DOCK2 CS->DOCK2 Inhibits Proliferation Cell Proliferation LXR->Proliferation Beta_Catenin->Proliferation Apoptosis Apoptosis Immune_Evasion Immune Evasion (Reduced T-cell infiltration) FAS->Apoptosis BCL2_MYC->Apoptosis CyclinB1->Proliferation

Caption: SULT2B1b Signaling Pathways in HCC.

Inhibitor_Screening_Workflow Library Compound Library Screening HTS High-Throughput Screening (e.g., Fluorometric Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Primary Hits Cell_Viability HCC Cell Viability Assays (e.g., CCK-8) Dose_Response->Cell_Viability Apoptosis_Assay Apoptosis & Cell Cycle Analysis Cell_Viability->Apoptosis_Assay Mechanism Mechanism of Action Studies (Western Blot, qPCR) Apoptosis_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Validated Hits In_Vivo In Vivo Xenograft Model Lead_Opt->In_Vivo Optimized Leads Efficacy Evaluate Anti-Tumor Efficacy In_Vivo->Efficacy

Caption: Workflow for SULT2B1b Inhibitor Screening and Evaluation.

SULT2B1b_Inhibitor_MoA cluster_outcomes Inhibitor SULT2B1b Inhibitor SULT2B1b SULT2B1b Enzyme Inhibitor->SULT2B1b Binds and Inhibits CS_Production This compound Production Inhibitor->CS_Production Blocks Proliferation_Inhibition Decreased Cell Proliferation Apoptosis_Induction Increased Apoptosis Immune_Infiltration Enhanced T-cell Infiltration SULT2B1b->CS_Production LXR_Activation LXR Signaling (Restored) CS_Production->LXR_Activation Inhibition is lifted CS_Production->Immune_Infiltration Inhibition is lifted LXR_Activation->Proliferation_Inhibition

Caption: Mechanism of Action of SULT2B1b Inhibitors in HCC.

References

Safety Operating Guide

Proper Disposal of Cholesterol Sulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of cholesterol sulfate is a critical aspect of laboratory safety and environmental responsibility. Due to conflicting information regarding its hazard classification, a cautious approach is essential. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Assessment

Safety Data Sheets (SDS) for this compound present conflicting classifications. While some sources do not classify it as a hazardous substance under the Globally Harmonized System (GHS)[1], others categorize it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Therefore, it is imperative to handle this compound as a hazardous chemical, particularly as an environmental hazard.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[2][3]

  • Hand Protection: Impermeable and resistant protective gloves.[2][3]

  • Body Protection: A laboratory coat is required to protect skin and clothing.[2][3]

  • Respiratory Protection: While not generally required for small quantities, a suitable respirator should be used if dust formation is likely.[4]

Comparative Hazard Data

The following table summarizes the hazard classifications from various suppliers to highlight the existing discrepancies. Researchers should adhere to the most stringent classification as a best practice.

Supplier/SourceGHS ClassificationKey Hazard Statements
DC Chemicals Acute Toxicity, Oral (Category 4); Acute/Chronic Aquatic Toxicity (Category 1)H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2]
Cayman Chemical Co. Not classified as hazardous according to GHS.[1]None.[1]
Santa Cruz Biotech. No known OSHA hazards.[4]None.[4]
Sigma-Aldrich Not a hazardous substance or mixture.None.

Given the potential for aquatic toxicity, under no circumstances should this compound or its solutions be disposed of down the drain .[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of this compound waste in a laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation is the first step in safe disposal. Do not mix this compound waste with incompatible materials.[5][7]

  • Solid Waste:

    • Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves), and weighing papers in a dedicated, compatible waste container.

    • This container should be clearly labeled for solid organic chemical waste.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof container, preferably a shatter-resistant, plastic-coated bottle.[8]

    • Since this compound does not contain halogens, it should be collected in a container designated for "Non-Halogenated Organic Waste."

    • Never mix with incompatible waste streams like acids, bases, or oxidizing agents.[5]

Step 2: Container Management and Labeling

All waste containers must be managed to prevent spills and ensure proper identification.

  • Container Integrity: Use only containers that are in good condition and compatible with the chemical waste. Keep containers securely closed at all times, except when adding waste.[7][9]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific components and their approximate concentrations if it is a mixed waste stream.

    • The accumulation start date.

    • The relevant hazard information (e.g., "Harmful if Swallowed," "Environmental Hazard").

Step 3: Temporary Storage in the Laboratory

Generated waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[5]

  • Location: The SAA must be at or near the point of generation.

  • Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[7]

  • Segregation: Ensure the container is physically segregated from incompatible chemicals.[5][8]

Step 4: Handling Spills and Empty Containers

Accidental spills and empty containers require specific procedures to mitigate exposure and contamination.

  • Spill Cleanup:

    • Ensure the area is well-ventilated.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated solid waste container.[4]

    • For liquid spills, absorb the solution with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated absorbent as hazardous solid waste.[2][3]

    • Prevent any spilled material from entering drains or waterways.[1][2][3]

  • Empty Container Disposal:

    • A container that held this compound must be treated as hazardous waste.

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or water).

    • The first rinsate must be collected and disposed of as liquid hazardous waste.[6][7][10] Subsequent rinses can typically be disposed of down the drain, but check with your institution's guidelines.

    • After rinsing, deface the original label on the container before disposing of it in the regular trash or glass recycling bin.[6]

Step 5: Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup.

  • Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for waste collection and removal.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

CholesterolSulfateDisposal cluster_prep Step 1: Preparation & Assessment cluster_collection Step 2: Waste Generation & Collection cluster_management Step 3: In-Lab Management cluster_disposal Step 4: Final Disposal A Assess Hazards (Treat as Environmentally Hazardous) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated (Solid or Liquid) B->C D Collect in Separate, Compatible Containers C->D E Solid Waste (e.g., contaminated gloves, powder) D->E Solids F Liquid Waste (Non-Halogenated Organic) D->F Liquids G Securely Cap & Label Container (Contents, Date, Hazards) H Store in Designated SAA (Secondary Containment) G->H I Request Waste Pickup from EHS Office H->I J EHS Collects & Transports to Approved Facility I->J K Proper Final Disposal (Incineration/Treatment) J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Cholesterol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cholesterol sulfate, including operational and disposal plans.

Chemical Identifier:

  • Synonyms: (3β)-3-(hydrogen sulfate)-cholest-5-en-3-ol, monosodium salt, Sodium Cholesteryl Sulfate, SCS

  • CAS Number: 2864-50-8[1]

Hazard Identification and First Aid

While some safety data sheets (SDS) classify this compound as not hazardous under the Globally Harmonized System (GHS), others indicate potential risks.[1][2] It is prudent to handle this compound with care, considering the following:

  • Potential Hazards: One supplier notes that it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Inhalation or contact with skin and eyes may also cause irritation.[3]

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water.[2][4]

    • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present.[2][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center if the person feels unwell.[2][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Equipment Specification
Eye Protection Safety GogglesWith side-shields.
Hand Protection Protective GlovesImpermeable and resistant to the product.
Body Protection Impervious ClothingLab coat or other protective clothing.
Respiratory Protection Suitable RespiratorUse a respirator if ventilation is inadequate or when handling large quantities that may generate dust. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be considered.[3]

Experimental Workflow for Safe Handling

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Ensure adequate ventilation Ensure adequate ventilation Don PPE Don PPE Ensure adequate ventilation->Don PPE Step 1 Prepare work area Prepare work area Don PPE->Prepare work area Step 2 Weighing and Transfer Weighing and Transfer Prepare work area->Weighing and Transfer Step 3 Dissolving Dissolving Weighing and Transfer->Dissolving Step 4 Decontaminate surfaces Decontaminate surfaces Dissolving->Decontaminate surfaces Step 5 Dispose of waste Dispose of waste Decontaminate surfaces->Dispose of waste Step 6 Remove PPE Remove PPE Dispose of waste->Remove PPE Step 7

Safe Handling Workflow for this compound

Procedural Steps:

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[2]

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid direct contact with the substance.

    • Prevent the formation of dust and aerosols.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[2] For long-term storage, refer to the product insert, with some suppliers recommending -20°C for the powder or -80°C when in solvent.[2]

  • Spills: In case of a spill, avoid generating dust.[5] Sweep up the solid material and place it in a suitable, closed container for disposal.[3] Clean the affected area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.

  • Waste Disposal: Dispose of the contents and the container at an approved waste disposal facility.[2]

  • Environmental Precautions: Do not allow the product to enter drains, sewers, or watercourses.[1][2] Collect any spillage, as it is noted to be very toxic to aquatic life.[2]

  • Regulations: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.